Phenyl-D5-acetylene
Description
BenchChem offers high-quality Phenyl-D5-acetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-D5-acetylene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phenyl-D5-acetylene CAS number and properties
An In-Depth Technical Guide to Phenyl-D5-acetylene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Phenyl-D5-acetylene (CAS No: 25837-46-1), a deuterated analogue of phenylacetylene.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, analytical characterization, and critical applications of this stable isotope-labeled compound. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.
Core Compound Identity and Physicochemical Properties
Phenyl-D5-acetylene, systematically named 1,2,3,4,5-pentadeuterio-6-ethynylbenzene, is a derivative of phenylacetylene where the five hydrogen atoms on the phenyl ring have been substituted with deuterium.[1][] This isotopic substitution is the source of its unique utility in a variety of scientific applications, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy and mechanistic pathway elucidation.[1]
The fundamental properties of Phenyl-D5-acetylene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 25837-46-1 | [1][2][3][] |
| Molecular Formula | C₈D₅H | [5][6] |
| Chemical Structure | C₆D₅C≡CH | [2][7] |
| Molecular Weight | ~107.16 g/mol | [1][][5] |
| Synonyms | Ethynyl-benzene-d5, Pentadeuteriophenylacetylene | [1][] |
| Isotopic Purity | Typically ≥98 atom % D | [][7] |
| Physical Form | Neat Liquid | [2] |
| Unlabeled CAS Number | 536-74-3 | [2][7] |
| Storage Conditions | Room Temperature, under inert atmosphere | [7] |
| Stability | Stable under recommended storage conditions | [7] |
Synthesis and Isotopic Labeling Strategy
The synthesis of Phenyl-D5-acetylene requires a multi-step pathway that begins with a readily available deuterated starting material, typically Benzene-d6. The causality behind the chosen synthetic route is to introduce the ethynyl group onto the perdeuterated phenyl ring efficiently while preserving the high isotopic enrichment.
A plausible and established synthetic approach is outlined below. This pathway is illustrative of methods used to prepare deuterated aromatic compounds.
Experimental Protocol: Synthesis of Phenyl-D5-acetylene
-
Step 1: Bromination of Benzene-d6.
-
Reaction: Benzene-d6 is treated with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield Bromobenzene-d5.
-
Rationale: This is a classic electrophilic aromatic substitution reaction. The catalyst polarizes the Br-Br bond, creating a strong electrophile that substitutes one of the deuterium atoms on the ring.
-
-
Step 2: Grignard Formation or Lithiation.
-
Reaction: Bromobenzene-d5 is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent, Phenyl-d5-magnesium bromide.
-
Rationale: This step converts the electrophilic aromatic halide into a potent nucleophile, which is essential for forming the new carbon-carbon bond in the subsequent step.
-
-
Step 3: Reaction with an Acetylene Synthon.
-
Reaction: The Phenyl-d5-magnesium bromide is reacted with a protected acetylene equivalent, such as trimethylsilylacetylene. This is followed by a deprotection step using a fluoride source (e.g., TBAF) or mild acid.[8]
-
Rationale: Using a protected acetylene prevents side reactions associated with the acidic proton of terminal alkynes. The silyl group is a common protecting group for this purpose as it can be removed under mild conditions.
-
-
Step 4: Purification.
-
Method: The final product is purified using distillation or column chromatography.
-
Rationale: Purification is critical to remove any unreacted starting materials, byproducts, or residual non-deuterated species, ensuring high chemical and isotopic purity for subsequent applications.
-
Key Applications in Scientific Research
The primary value of Phenyl-D5-acetylene stems from the kinetic isotope effect (KIE) and its utility as a "spectroscopically silent" building block in NMR studies.
-
Mechanistic Studies & Kinetic Isotope Effect: In drug metabolism research, replacing hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage.[9] By incorporating a Phenyl-d5 group into a molecule, researchers can probe whether the aromatic ring is a site of metabolic attack (e.g., hydroxylation). A slower rate of metabolism compared to the non-deuterated counterpart provides strong evidence for this pathway.
-
NMR Spectroscopy: The substitution of protons with deuterium simplifies ¹H NMR spectra significantly.[1] In a molecule containing the Phenyl-d5 group, the complex multiplets arising from the aromatic protons are eliminated, allowing for unambiguous assignment of other signals in the molecule. This is invaluable when analyzing complex molecular structures.
-
Internal Standard for Mass Spectrometry: Due to its identical chemical properties but different mass, Phenyl-D5-acetylene and its derivatives serve as excellent internal standards for quantitative mass spectrometry assays. The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.
-
Materials Science: Deuterated compounds are used in the synthesis of novel polymers and organic semiconductors.[1] Polymers derived from Phenyl-D5-acetylene can exhibit enhanced thermal stability and altered electronic properties, making them candidates for applications in flexible electronics and energy storage devices.[1]
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A Technical Guide to the Application of Phenyl-D5-acetylene in Advanced Research
Introduction: The Strategic Advantage of Isotopic Labeling with Phenyl-D5-acetylene
In the landscape of modern chemical and biomedical research, precision and clarity are paramount. The ability to trace molecular pathways, quantify minute concentrations, and elucidate complex reaction mechanisms underpins discovery. Phenyl-D5-acetylene (C8HD5), a deuterated analogue of phenylacetylene, emerges as a powerful tool in this pursuit.[1][2] The substitution of the five hydrogen atoms on the phenyl ring with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a subtle yet profound change in its mass without significantly altering its chemical reactivity.[3] This unique characteristic allows researchers to leverage Phenyl-D5-acetylene across a spectrum of applications, from a high-fidelity internal standard in mass spectrometry to a sophisticated probe in mechanistic and metabolic studies. This guide provides an in-depth exploration of the core applications of Phenyl-D5-acetylene, offering both theoretical grounding and practical insights for researchers, scientists, and drug development professionals.
Core Application I: High-Fidelity Quantification as an Internal Standard in Mass Spectrometry
The cornerstone of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is the use of an appropriate internal standard.[4][5][6] Deuterated compounds, such as Phenyl-D5-acetylene, are considered the gold standard for this purpose due to their near-identical chemical and physical properties to their non-deuterated counterparts.[5][6][7]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of Phenyl-D5-acetylene as an internal standard lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to a sample at the earliest stage of preparation.[7] Because Phenyl-D5-acetylene and its non-deuterated analyte analogue exhibit virtually identical behavior during sample extraction, chromatographic separation, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[4][6][7] The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference.[7] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and experimental variability.[5][7]
Experimental Workflow: Quantitative Analysis using Phenyl-D5-acetylene
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An In-depth Technical Guide to the Spectroscopic Data of Phenyl-D5-acetylene
This guide provides a comprehensive analysis of the spectroscopic data for Phenyl-D5-acetylene (Ethynyl-d5-benzene), a deuterated analog of phenylacetylene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. The content herein is structured to offer not just data, but also a foundational understanding of the principles behind the observed spectroscopic characteristics.
Introduction
Phenyl-D5-acetylene, with the chemical formula C₆D₅C≡CH, is a valuable tool in various research areas, including mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry.[1] The substitution of hydrogen with deuterium on the phenyl ring introduces a stable isotopic label that minimally alters the chemical properties of the molecule while significantly impacting its spectroscopic signatures. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenyl-D5-acetylene, offering insights into the interpretation of its spectra and the underlying scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The substitution of protons with deuterium in Phenyl-D5-acetylene leads to distinct changes in its ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Sample Preparation
A standardized approach to sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of Phenyl-D5-acetylene into a clean, dry vial.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[2] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[2]
-
Sample Volume: Ensure the solution height in the NMR tube is between 4 and 5 cm.[2]
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Phenyl-D5-acetylene, the aromatic region, typically observed for the phenyl protons in the non-deuterated analog, will be absent. This is because deuterium is not detected in ¹H NMR. The only observable signal will be a singlet corresponding to the acetylenic proton.
Table 1: Predicted ¹H NMR Data for Phenyl-D5-acetylene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetylenic Proton (-C≡CH) | ~3.0 | Singlet (s) | 1H |
The predicted chemical shift is based on the data for phenylacetylene.[3] The precise chemical shift can be influenced by the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Phenyl-D5-acetylene will exhibit signals for all eight carbon atoms. The signals corresponding to the deuterated phenyl carbons will show characteristic splitting due to one-bond and two-bond deuterium-carbon coupling (¹J_CD and ²J_CD). This splitting pattern can be a valuable tool for confirming the deuteration pattern.
Table 2: Predicted ¹³C NMR Data for Phenyl-D5-acetylene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C1 (ipso-C attached to -C≡CH) | ~122 | Multiplet (due to C-D coupling) |
| C2, C6 (ortho-C) | ~132 | Multiplet (due to C-D coupling) |
| C3, C5 (meta-C) | ~129 | Multiplet (due to C-D coupling) |
| C4 (para-C) | ~128 | Multiplet (due to C-D coupling) |
| Cα (-C ≡CH) | ~83 | Singlet |
| Cβ (-C≡C H) | ~77 | Singlet |
Predicted chemical shifts are based on data for phenylacetylene.[4] The multiplicity of the deuterated carbon signals will be complex due to overlapping multiplets from C-D coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in Phenyl-D5-acetylene results in predictable shifts in the vibrational frequencies.
Experimental Protocol: FTIR Sample Preparation
Several methods are available for preparing samples for FTIR analysis.
-
Neat Liquid: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5]
-
Solution: A concentrated solution can be prepared in a solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).[5]
-
Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal.[6] This is a rapid and convenient method.
Interpreting the IR Spectrum
The IR spectrum of Phenyl-D5-acetylene will show the following key features:
-
C-D Stretching: The aromatic C-H stretching vibrations, typically found around 3000-3100 cm⁻¹, will be absent. Instead, C-D stretching vibrations will appear at a lower frequency, generally in the range of 2200-2300 cm⁻¹.
-
C-H Stretching (acetylenic): A sharp absorption band corresponding to the acetylenic C-H stretch is expected around 3300 cm⁻¹.[7]
-
C≡C Stretching: The carbon-carbon triple bond stretch will be observed in the region of 2100-2260 cm⁻¹.[7]
-
C-D Bending: The aromatic C-H bending vibrations (out-of-plane and in-plane) will be replaced by C-D bending vibrations at lower wavenumbers.
Table 3: Predicted IR Absorption Bands for Phenyl-D5-acetylene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |
| Aromatic C-D Stretch | ~2250 | Medium to Weak |
| C≡C Stretch | ~2150 | Medium to Weak |
| Aromatic C-D Bending | Lower frequency than C-H bending | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is highly valuable for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry Analysis
The choice of ionization technique is critical in mass spectrometry.
-
Electron Ionization (EI): This is a "hard" ionization technique that can cause extensive fragmentation, providing structural information.[8]
-
Chemical Ionization (CI): A "soft" ionization technique that results in less fragmentation and a more prominent molecular ion peak.[8][9]
-
Electrospray Ionization (ESI): Another soft ionization method suitable for a wide range of molecules.[9][10]
Interpreting the Mass Spectrum
The molecular weight of Phenyl-D5-acetylene is 107.17 g/mol .[1] In contrast, the molecular weight of phenylacetylene is 102.14 g/mol .[11]
-
Molecular Ion Peak (M⁺): The mass spectrum of Phenyl-D5-acetylene will show a prominent molecular ion peak at m/z = 107. The isotopic purity can be assessed by the absence of a significant peak at m/z = 102.
-
Fragmentation Pattern: Common fragmentation pathways for phenylacetylene involve the loss of a hydrogen atom or the acetylene group. For Phenyl-D5-acetylene, the fragmentation is expected to be similar, with potential losses of H, D, C₂H, or C₂D. The relative abundance of these fragments can provide insights into the bond strengths.
Table 4: Predicted Mass Spectrometry Data for Phenyl-D5-acetylene
| Ion | m/z | Description |
| [C₆D₅C₂H]⁺ | 107 | Molecular Ion |
| [C₆D₅C₂]⁺ | 106 | Loss of H |
| [C₆D₄C₂H]⁺ | 105 | Loss of D |
| [C₆D₅]⁺ | 82 | Loss of C₂H |
Conclusion
The spectroscopic analysis of Phenyl-D5-acetylene provides a clear example of the predictable and informative effects of isotopic labeling. The absence of aromatic signals in the ¹H NMR spectrum, the characteristic C-D vibrations in the IR spectrum, and the shift in the molecular ion peak in the mass spectrum all serve as definitive markers for the successful incorporation of deuterium. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data of this and similar deuterated compounds, ensuring the integrity and accuracy of their scientific investigations.
References
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Titov, A. A., et al. (2018). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of the reaction mixture of phenyl acetylene and... Retrieved from [Link]
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ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The synthesis and characterization of polydibromoacetylene. Retrieved from [Link]
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Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectra of phenyl thiovinyl ether: A) Non‐labeled ether; B).... Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of the phenyl–acetylene reaction products at 1000 K and.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the reaction between benzyl azide and phenyl.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Phenyl-D5-acetylene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Isotopic Labeling
In the landscape of modern chemical research and pharmaceutical development, precision is paramount. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (D), offers a subtle yet powerful tool for elucidating reaction mechanisms, studying kinetic isotope effects, and modifying metabolic pathways of drug candidates. Phenyl-D5-acetylene (C₆D₅C≡CH) is an exemplar of such a strategically labeled compound.[1] Its deuterated phenyl ring provides a "silent" background in ¹H NMR spectroscopy, thereby amplifying the visibility of other key protons, while the terminal alkyne serves as a versatile chemical handle for further elaboration, including "click" chemistry applications.[1][2][3]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Phenyl-D5-acetylene, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern the experimental choices.
Part 1: The Synthetic Pathway to Phenyl-D5-acetylene
The synthesis of Phenyl-D5-acetylene is a multi-step process that requires careful execution and purification at each stage. The most reliable and validated approach begins with commercially available Benzene-d6, ensuring the high isotopic purity of the final product. A direct exchange of the phenyl protons on standard phenylacetylene is not feasible under mild conditions, as the acetylenic proton is far more acidic; harsher conditions often lead to decomposition or unwanted side reactions. Therefore, a total synthesis approach from a deuterated precursor is necessary.
The chosen pathway involves the construction of the acetylene functionality onto the deuterated phenyl ring through a sequence of classical organic transformations.
Figure 1: Overall synthetic workflow for Phenyl-D5-acetylene starting from Benzene-d6.
Experimental Protocols
Step 1: Bromination of Benzene-d6 to Bromobenzene-d5
-
Principle: This is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as iron(III) bromide (often generated in situ from iron filings and bromine), polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich deuterated benzene ring.
-
Protocol:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HBr), add Benzene-d6 (1 equivalent) and a catalytic amount of iron filings.
-
Cool the flask in an ice bath.
-
Slowly add bromine (1 equivalent) from the dropping funnel with vigorous stirring. The reaction is exothermic and will generate HBr gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the red-brown color of bromine has dissipated.
-
Quench the reaction by carefully pouring the mixture into water. Wash the organic layer sequentially with water, 5% aqueous sodium hydroxide solution (to remove unreacted bromine), and again with water.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation. Collect the fraction corresponding to Bromobenzene-d5.
-
Step 2: Grignard Reaction to form α-Phenyl-d5-ethanol
-
Principle: The carbon-bromine bond in Bromobenzene-d5 is converted into a highly nucleophilic carbon-magnesium bond (a Grignard reagent). This powerful nucleophile then attacks the electrophilic carbonyl carbon of acetaldehyde in a classic addition reaction to form an alkoxide, which is subsequently protonated to yield the secondary alcohol.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Add a solution of Bromobenzene-d5 (1 equivalent) in anhydrous ether/THF dropwise to maintain a gentle reflux.
-
Once the magnesium has been consumed, cool the resulting Grignard solution in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde (1 equivalent) in anhydrous ether/THF, keeping the temperature below 10°C.
-
After the addition, stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude α-Phenyl-d5-ethanol, which can be purified by vacuum distillation.
-
Step 3: Dehydration to Phenyl-d5-ethylene (Styrene-d5)
-
Principle: This is an acid-catalyzed elimination (E1) reaction. The hydroxyl group of the alcohol is protonated by the acid catalyst (potassium bisulfate), forming a good leaving group (water). Departure of water generates a secondary carbocation, which is stabilized by the adjacent phenyl ring. A proton is then eliminated from the adjacent carbon to form the stable, conjugated double bond of styrene. Fused potassium bisulfate is chosen as it is a less aggressive and easily handled dehydrating agent.
-
Protocol:
-
Combine α-Phenyl-d5-ethanol (1 equivalent) with fused, powdered potassium bisulfate (approx. 0.1 equivalents) in a distillation apparatus.
-
Heat the mixture in an oil bath to approximately 200-210°C.
-
The product, Phenyl-d5-ethylene, will co-distill with the water that is eliminated.
-
Separate the organic layer from the distillate, dry it over anhydrous calcium chloride, and purify by vacuum distillation to obtain pure Phenyl-d5-ethylene.
-
Step 4 & 5: Bromination and Double Dehydrobromination
-
Principle: This two-step sequence is a standard method for converting an alkene to an alkyne.[4] First, bromine adds across the double bond of Phenyl-d5-ethylene in an anti-addition to form the vicinal dibromide. Second, a strong base, sodium amide (NaNH₂), is used to effect a double E2 elimination of two equivalents of HBr, forming the alkyne. Sodium amide in liquid ammonia is particularly effective for this transformation.[5]
-
Protocol:
-
Bromination: Dissolve Phenyl-d5-ethylene (1 equivalent) in a suitable solvent like carbon tetrachloride. Cool the solution in an ice bath and slowly add a solution of bromine (1 equivalent) in the same solvent until a faint bromine color persists. The product, 1,2-Dibromo-1-(phenyl-d5)ethane, is often used directly in the next step without extensive purification after solvent removal.
-
Dehydrobromination: In a flask fitted with a dry ice condenser, add liquid ammonia. Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal (2.2 equivalents) to form sodium amide in situ.
-
Slowly add a solution of the crude dibromide from the previous step to the stirred sodium amide suspension.
-
After stirring for 2-3 hours, quench the reaction by the cautious addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Extract the residue with diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.
-
Purify the final product, Phenyl-D5-acetylene, by vacuum distillation.[5]
-
Part 2: Comprehensive Characterization and Validation
Confirming the identity, purity, and isotopic incorporation of the final product is a critical, self-validating step. Each analytical technique provides a unique piece of the structural puzzle.
Figure 2: Interlocking characterization techniques for the validation of Phenyl-D5-acetylene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for confirming the success of the deuteration.
-
¹H NMR: The spectrum is expected to be remarkably simple. The five aromatic protons, typically seen between 7.2-7.5 ppm in standard phenylacetylene[6][7], will be absent. The only significant signal will be a sharp singlet for the acetylenic proton. The chemical shift of this proton is influenced by the anisotropic effect of the triple bond and typically appears around 3.0 ppm (in CDCl₃).[6][8] The absence of coupling confirms the absence of adjacent protons.
-
¹³C NMR: The spectrum will show the two characteristic alkyne carbons and the deuterated aromatic carbons. The carbon atoms directly bonded to deuterium will appear as multiplets due to C-D coupling and will be significantly less intense than in a proton-coupled spectrum. Expected shifts are similar to the non-deuterated analog: ~132 ppm (ipso-C), ~129, 128 ppm (aromatic C-D), and ~86, 106 ppm for the two alkyne carbons.[7]
-
²H (Deuterium) NMR: This technique can be used to confirm the presence and location of the deuterium atoms, which would show a characteristic signal in the aromatic region of the deuterium spectrum.
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight and provides a quantitative measure of isotopic enrichment.
-
Principle: Electron Ionization (EI) is typically used. The molecule is ionized and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragments are measured.
-
Expected Spectrum: The molecular formula for Phenyl-D5-acetylene is C₈HD₅.[9] Its monoisotopic mass is 107.08. The mass spectrum should show a strong molecular ion peak at m/z = 107 . The high isotopic purity (>98 atom % D) ensures minimal interference from species with fewer deuterium atoms (e.g., m/z = 106 for a D4 species).[1] The fragmentation pattern will be different from standard phenylacetylene (M⁺ at m/z=102)[10][11][12], reflecting the stronger C-D bonds compared to C-H bonds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Principle: Different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the functional groups present.
-
Expected Peaks:
-
Acetylenic C-H Stretch: A sharp, strong peak around 3300 cm⁻¹ . The absence of this peak would indicate a failed final step or reaction at the terminal alkyne.[7]
-
C≡C Stretch: A sharp, medium-intensity peak in the range of 2100-2160 cm⁻¹ .[7] This is a key diagnostic peak for the acetylene functionality.
-
Aromatic C-D Stretch: The typical aromatic C-H stretches (above 3000 cm⁻¹) will be absent. Instead, characteristic C-D stretching vibrations will appear at a lower frequency, typically around 2250-2300 cm⁻¹ .
-
Aromatic Ring Vibrations: C=C stretching vibrations within the deuterated phenyl ring will still be visible in the 1400-1600 cm⁻¹ region.[7]
-
Summary of Characterization Data
| Technique | Feature | Expected Result for Phenyl-D5-acetylene | Purpose |
| ¹H NMR | Acetylenic Proton | ~3.0 ppm (singlet) | Confirms alkyne terminus |
| Aromatic Protons | Absent (or <2% of total integration) | Confirms deuteration | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 107 | Confirms molecular weight and D5 incorporation |
| IR Spec | C-H Stretch (alkyne) | ~3300 cm⁻¹ (sharp) | Confirms terminal alkyne |
| C≡C Stretch | ~2150 cm⁻¹ (sharp) | Confirms alkyne bond | |
| C-D Stretch (aromatic) | ~2280 cm⁻¹ | Confirms phenyl deuteration |
Part 3: Applications in the Field
The utility of Phenyl-D5-acetylene extends across various scientific domains, primarily leveraging its isotopic label and reactive alkyne group.
-
Drug Metabolism Studies: Replacing aromatic protons with deuterium can slow down metabolism at those sites, a phenomenon known as the Kinetic Isotope Effect (KIE). This can be used to probe metabolic pathways and develop "heavy drugs" with improved pharmacokinetic profiles.
-
Mechanistic Elucidation: The deuterated ring serves as a spectroscopic label to track the fate of molecules in complex chemical reactions without interfering with proton-based analysis of other reaction components.[1]
-
Chemical Biology Probes: The terminal alkyne is a powerful handle for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[2] This allows for the attachment of fluorescent tags, affinity labels, or other reporters to track biological molecules. The deuterated phenyl group can be useful in these probes to avoid unwanted side reactions or to provide a unique mass signature for MS-based proteomics.
-
Advanced NMR Studies: In complex biological systems, the simplified ¹H NMR spectrum of molecules containing the phenyl-d5 moiety can reduce signal overlap and allow for clearer observation of key interactions.[1]
Conclusion
The synthesis of Phenyl-D5-acetylene is a well-defined, albeit demanding, process that yields a highly valuable tool for chemical and biomedical research. Its successful creation is not merely the result of following a recipe, but of understanding the principles of electrophilic substitution, organometallic addition, elimination reactions, and the unique chemistry of alkynes. Rigorous characterization using a suite of orthogonal analytical techniques—NMR, MS, and IR—is not just a final check, but an integral part of the synthesis that validates the structure, purity, and isotopic integrity of the product. The insights gained from using this molecule in fields ranging from medicinal chemistry to materials science are a testament to the power of precise molecular design.[1][3][13]
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- Synthesis of perdeuterophenylacetylene.
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- Phenylacetylene. Wikipedia.
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- Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook...
- phenylacetylene. Organic Syntheses Procedure.
- NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR.
- Phenylacetylene(536-74-3) MS spectrum. ChemicalBook.
- Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.
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- Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.
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- Acetylene Group, Friend or Foe in Medicinal Chemistry.
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Isotopic purity of commercially available Phenyl-D5-acetylene
An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Phenyl-D5-acetylene
Authored by: A Senior Application Scientist
Abstract
Deuterium-labeled compounds, such as Phenyl-D5-acetylene, are indispensable tools in modern scientific research, particularly in mechanistic studies, kinetic isotope effect investigations, and as internal standards in quantitative mass spectrometry.[1] The utility of these compounds is fundamentally dependent on their isotopic purity—the degree to which hydrogen atoms at specified positions have been replaced by deuterium. This guide provides a comprehensive technical overview of the isotopic purity of commercially available Phenyl-D5-acetylene. We will delve into the critical distinction between isotopic enrichment and species abundance, detail the primary analytical methodologies for purity verification, and present a comparative summary of commercially available products. This document is intended for researchers, scientists, and drug development professionals who rely on the precise isotopic composition of labeled reagents.
The Fundamental Concept of Isotopic Purity
For a deuterated compound, the term "purity" extends beyond the absence of chemical contaminants to include isotopic composition.[2] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[2] This results in a population of molecules that are chemically identical but differ in their isotopic makeup, known as isotopologues. For Phenyl-D5-acetylene (C₆D₅C≡CH), the target molecule contains five deuterium atoms on the phenyl ring. However, the bulk material will inevitably contain a distribution of other isotopologues, such as molecules with four deuterium atoms and one hydrogen (d4), three deuterium atoms (d3), and so on.
A critical distinction must be made between two key terms[2]:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecular structure. For instance, a starting material with 99% deuterium enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.
These concepts are not interchangeable. A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated d5 version due to the statistical nature of isotope incorporation across multiple sites.[2] Regulatory agencies and rigorous scientific inquiry require a thorough analysis and quantification of these isotopologues.[2]
Analytical Methodologies for Isotopic Purity Determination
To ensure the quality and consistency of deuterated products, a combination of orthogonal analytical techniques is employed. The most powerful and widely accepted methods for determining the isotopic purity of compounds like Phenyl-D5-acetylene are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[1][3]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a primary technique for evaluating isotopic purity due to its high sensitivity, speed, and ability to resolve and quantify different isotopologues.[4][5] The method relies on distinguishing the mass-to-charge (m/z) ratio of the target deuterated molecule from its less-deuterated counterparts.
Causality of Experimental Choices: The choice of a high-resolution instrument (like a Time-of-Flight, TOF, or Orbitrap) is critical. These instruments provide the mass accuracy and resolution necessary to separate the isotopic peaks of the labeled compound, which may be very close in mass.[6][7] Coupling liquid chromatography (LC) to the mass spectrometer (LC-HRMS) allows for the separation of the analyte of interest from any chemical impurities prior to mass analysis, ensuring that the measured isotopic distribution is solely from the Phenyl-D5-acetylene peak.[6]
Self-Validating Protocol: Isotopic Purity of Phenyl-D5-acetylene by LC-HRMS
-
Sample Preparation:
-
Chromatographic Separation (UPLC/HPLC):
-
Inject the sample onto a suitable reverse-phase column (e.g., C18).
-
Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The goal is to achieve a sharp, symmetrical peak for Phenyl-D5-acetylene, well-separated from any impurities.
-
-
Mass Spectrometric Analysis (HRMS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 100-150) with high resolution (>10,000 FWHM).
-
The instrument must be properly calibrated to ensure high mass accuracy.
-
-
Data Analysis and Purity Calculation:
-
Extract the ion chromatogram for the primary [M+H]⁺ ion of Phenyl-D5-acetylene (C₈HD₅, expected m/z ~108.17).
-
From the full-scan mass spectrum corresponding to the chromatographic peak, identify the isotopic cluster. This cluster will include the monoisotopic peak of the fully deuterated species (d5) and peaks for the d4, d3, etc., isotopologues.
-
Integrate the peak area or intensity for each isotopolog (Id0, Id1, Id2, Id3, Id4, Id5).
-
Calculate the isotopic purity (as atom % D) using the relative abundances of the H/D isotopolog ions.[4] The percentage of the desired d5 species is calculated as: % d5 Species = [I_d5 / (I_d0 + I_d1 + I_d2 + I_d3 + I_d4 + I_d5)] * 100
-
Diagram: LC-HRMS Workflow for Isotopic Purity
Caption: Workflow for determining isotopic purity via LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful complementary technique that provides atomic-level detail, confirming not only the isotopic purity but also the specific positions of deuterium labeling.[1][3]
Causality of Experimental Choices:
-
¹H NMR: This is used to detect and quantify any residual, non-deuterated sites. For Phenyl-D5-acetylene, the spectrum should ideally show a singlet for the acetylenic proton and minimal to no signals in the aromatic region. The integration of these residual aromatic protons relative to the acetylenic proton provides a direct measure of isotopic purity.
-
²H NMR: This technique directly observes the deuterium nuclei. For Phenyl-D5-acetylene, the ²H NMR spectrum should show a signal in the aromatic region, confirming that the deuterium is located on the phenyl ring.
Self-Validating Protocol: Isotopic Purity of Phenyl-D5-acetylene by NMR
-
Sample Preparation:
-
Accurately weigh a sample of Phenyl-D5-acetylene (e.g., 5-10 mg) and dissolve it in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Integrate the signal for the acetylenic proton (C≡C-H, expected around δ 3.0 ppm). Set this integral to a value of 1.00.
-
Integrate any residual proton signals in the aromatic region (δ 7.2-7.6 ppm).
-
-
²H NMR Acquisition:
-
Acquire a standard ²H NMR spectrum. An aromatic signal (around δ 7.2-7.6 ppm) should be observed, confirming deuterium incorporation on the phenyl ring.
-
-
Data Analysis and Purity Calculation (from ¹H NMR):
-
The total integration of the residual aromatic signals corresponds to the amount of non-deuterated phenyl sites. For a d5 compound, there are 5 possible sites for deuteration.
-
The isotopic purity (Atom % D) can be calculated as: Atom % D = [ (5 - Integral_aromatic) / 5 ] * 100
-
For example, if the total integral of the residual aromatic protons is 0.10 (relative to the acetylenic proton integral of 1.00), it means that on average, 0.10 proton sites remain out of 5.
-
Atom % D = [ (5 - 0.10) / 5 ] * 100 = 98%
-
Diagram: NMR Analysis Workflow for Isotopic Purity
Caption: Workflow for isotopic purity determination using NMR spectroscopy.
Isotopic Purity of Commercially Available Phenyl-D5-acetylene
Several chemical suppliers offer Phenyl-D5-acetylene. Based on publicly available product specifications, the isotopic purity is consistently high, though minor variations exist. The data below is compiled from supplier websites and should be confirmed by consulting the specific Certificate of Analysis (CoA) for a given batch.
| Supplier | Product Number | Stated Isotopic Purity (Atom % D) | Reference |
| C/D/N Isotopes | D-1086 | 98 | [8] |
| BOC Sciences | 25837-46-1 | 98 | [] |
| Kuujia | 25837-46-1 | >98 | [10] |
Note: This table is for illustrative purposes. Researchers should always obtain the lot-specific Certificate of Analysis for precise data.
A stated purity of "98 atom % D" signifies a high degree of isotopic enrichment at each of the five phenyl positions.[8] This ensures that the vast majority of the molecules in the product are the desired Phenyl-D5-acetylene isotopologue, making it suitable for most research applications.
Conclusion
The isotopic purity of Phenyl-D5-acetylene is a critical parameter that underpins its utility in sensitive scientific applications. A thorough characterization requires an understanding of the difference between isotopic enrichment and species abundance. For ultimate confidence, a dual-pronged analytical approach using both high-resolution mass spectrometry and quantitative NMR spectroscopy is recommended. HRMS provides a rapid and sensitive assessment of the isotopologue distribution, while NMR offers precise quantification of residual protons and confirmation of the labeling positions. Commercially available Phenyl-D5-acetylene typically features an isotopic purity of 98 atom % D or higher, which is adequate for the majority of applications in drug development and mechanistic research. However, for exacting studies, researchers must rely on the lot-specific Certificate of Analysis and consider in-house verification using the robust protocols outlined in this guide.
References
-
Zhang, Z., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]
-
Clearwater, C. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Arcinova. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
Sleno, L., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4061-4069. Available at: [Link]
-
Zhang, Z., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
Kuujia. (n.d.). Phenyl-d5-acetylene. CAS 25837-46-1. Available at: [Link]
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An In-depth Technical Guide on the Core of Kinetic Isotope Effects with Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with its heavier, stable isotope, deuterium, gives rise to the kinetic isotope effect (KIE), a phenomenon that has become a cornerstone of mechanistic enzymology and a transformative strategy in drug development. This guide provides an in-depth exploration of the theoretical and practical aspects of the deuterium KIE. We will delve into the quantum mechanical origins of this effect, classify its various manifestations, and provide detailed, field-proven methodologies for its measurement and interpretation. By explaining the causality behind experimental choices and grounding our discussion in authoritative sources, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the deuterium KIE in their own work, from elucidating complex reaction mechanisms to designing safer and more efficacious therapeutics.
The Quantum Underpinnings of the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] Formally, it is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH):
KIE = kL / kH [1]
This effect is most pronounced when the relative mass change between isotopes is greatest.[1] The substitution of protium (¹H) with deuterium (²H or D) doubles the atomic mass, leading to significant and readily measurable KIEs.[1][3] In contrast, substituting carbon-12 with carbon-13 results in only an 8% mass increase, and consequently, a much smaller KIE.[1][4]
The origin of the KIE is a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energy (ZPVE) between bonds involving different isotopes.[1][5][6][7] A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state for this vibration, even at absolute zero, is the ZPVE.
Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[1][3][8] This lower frequency translates to a lower ZPVE for the C-D bond.[7] Consequently, more energy is required to break a C-D bond compared to a C-H bond, as illustrated in the potential energy diagram below.[1][8] If the cleavage of this bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound.[1][8]
Caption: ZPVE difference between C-H and C-D bonds.
Classification of Kinetic Isotope Effects
The deuterium KIE is broadly classified into two main types, primary and secondary, based on the location of the isotopic substitution relative to the bond-breaking or bond-forming events in the reaction mechanism.[5]
Primary Kinetic Isotope Effects (PKIEs)
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[5][9] For the cleavage of a C-H versus a C-D bond, the theoretical maximum PKIE at room temperature is around 7-8.[10][11] However, observed values typically range from 2 to 8.[12]
A kH/kD value significantly greater than 1 is strong evidence that the C-H bond is being cleaved in the rate-limiting step.[1][7] The magnitude of the PKIE can also provide insights into the geometry of the transition state. A symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, generally leads to a larger PKIE.
In some cases, PKIE values can be exceptionally large (kH/kD > 10). This is often taken as evidence for quantum tunneling, where the hydrogen atom, due to its wave-like properties, can pass through the activation barrier rather than going over it.[1][13] This is more prevalent for hydrogen than deuterium due to hydrogen's smaller mass.
Secondary Kinetic Isotope Effects (SKIEs)
A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][14] SKIEs are typically much smaller than PKIEs, with kH/kD values usually ranging from 0.7 to 1.5.[1][15] Despite their smaller magnitude, SKIEs are invaluable for elucidating more subtle details of reaction mechanisms.
SKIEs are further classified based on the position of the isotope relative to the reaction center:
-
α-SKIEs: The isotopic substitution is on the atom directly attached to the reaction center. These effects often arise from changes in hybridization at the reaction center between the reactant and the transition state. For example, in SN1 reactions, the hybridization of the α-carbon changes from sp³ to sp², leading to a normal SKIE (kH/kD > 1) of around 1.15.[1] Conversely, SN2 reactions, which have a more crowded sp²-like transition state, often exhibit inverse SKIEs (kH/kD < 1) or values close to unity.[1][16]
-
β-SKIEs: The isotopic substitution is on an atom adjacent to the reaction center. These effects are often associated with hyperconjugation, where the C-H or C-D bond electrons help to stabilize a developing positive charge in the transition state.
| KIE Type | Isotopic Position | Mechanism Indication | Typical kH/kD Value |
| Primary (PKIE) | Bond to isotope is broken/formed in RDS | C-H bond cleavage in RDS | 2 - 8 |
| α-Secondary (α-SKIE) | Isotope on atom adjacent to reaction center | Change in hybridization at reaction center | 0.9 - 1.2 |
| β-Secondary (β-SKIE) | Isotope on atom β to reaction center | Hyperconjugative stabilization of transition state | 1.05 - 1.3 |
Applications in Drug Development: The "Deuterium Switch"
One of the most impactful applications of the KIE is in drug development, a strategy often referred to as the "deuterium switch."[17] Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond.[2] If this C-H bond cleavage is the rate-determining step of the drug's metabolism, replacing the hydrogen with deuterium can significantly slow down this process.[8][18]
This "metabolic switching" can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can increase the drug's half-life and exposure (AUC).[17]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.
-
Lower Required Dose: Increased exposure can mean that a lower dose of the drug is needed to achieve the same therapeutic effect, potentially reducing off-target side effects.
-
Reduced Formation of Toxic Metabolites: If a drug's toxicity is due to a specific metabolite, slowing its formation can improve the drug's safety profile.
A landmark example of this strategy is Austedo® (deutetrabenazine), the first deuterated drug to receive FDA approval.[18][19][] Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[18][19] The deuterium substitution at the metabolically labile methoxy groups slows its metabolism, leading to a more favorable pharmacokinetic profile and allowing for a lower daily dose with less frequent administration compared to its non-deuterated counterpart.[18]
Caption: Workflow for developing deuterated drugs.
Experimental Design and Methodologies
The precise measurement of KIEs is crucial for their correct interpretation.[5] There are two main experimental approaches: intermolecular and intramolecular competition experiments.
Intermolecular KIE Measurement
In this approach, the reaction rates of the non-deuterated and deuterated substrates are measured in separate experiments under identical conditions.[1] The KIE is then calculated as the ratio of the two rate constants.
While conceptually straightforward, this method can be prone to errors due to the difficulty of exactly replicating reaction conditions (e.g., temperature, concentration, catalyst activity) between experiments.[1] However, a large KIE measured by this method is a strong indicator of C-H bond cleavage in the rate-determining step.[1]
Protocol: Intermolecular KIE Measurement
-
Substrate Preparation: Synthesize and purify both the non-deuterated (light) and deuterated (heavy) substrates. Ensure high isotopic enrichment for the deuterated compound.
-
Reaction Setup: Prepare two separate reaction mixtures, one with the light substrate and one with the heavy substrate. Ensure all other reagents and conditions are identical.
-
Kinetic Monitoring: Monitor the progress of each reaction over time. This can be done by taking aliquots at various time points and quenching the reaction, followed by analysis using techniques like HPLC, GC, or NMR to determine the concentration of reactant remaining or product formed.
-
Rate Constant Determination: Plot the concentration data versus time and fit to the appropriate rate law to determine the rate constants kH and kD.
-
KIE Calculation: Calculate the KIE as the ratio kH/kD.
Intramolecular and Intermolecular Competition KIE Measurement
To overcome the limitations of separate experiments, competition experiments are often preferred as they offer higher precision.[5]
-
Intermolecular Competition: A mixture of the light and heavy substrates (often a 1:1 ratio) is subjected to the reaction in the same vessel.[21][22] The reaction is allowed to proceed to a low conversion (typically <15%) to avoid complications from substrate depletion. The ratio of the products formed (PH/PD) directly gives the KIE.[21] This method is particularly useful for measuring smaller KIEs with high precision.[5]
-
Intramolecular Competition: A single substrate containing both a C-H and a C-D bond at equivalent positions is used.[9][21] The ratio of products resulting from the cleavage of the C-H bond versus the C-D bond is measured. This method provides the most precise KIE values as it eliminates any potential for differential handling of the two isotopic species.[21]
Protocol: Competition KIE Measurement
-
Substrate Preparation:
-
Intermolecular: Prepare a precise mixture of the light and heavy substrates.
-
Intramolecular: Synthesize a substrate with deuterium at one of two equivalent positions.
-
-
Reaction: Run the reaction to a low, partial conversion.
-
Product Analysis: Determine the isotopic ratio of the products. This is often done using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.[5][23] For NMR, quantitative ¹H or ¹³C NMR can be used, and 2D techniques like HSQC can offer very high precision.[24]
-
KIE Calculation:
-
Intermolecular: KIE = [PH]/[PD]
-
Intramolecular: KIE = (rate of H-product formation) / (rate of D-product formation)
-
Caption: Decision tree for selecting a KIE measurement method.
Conclusion and Future Outlook
The kinetic isotope effect, particularly with deuterated compounds, is a powerful and versatile tool in the arsenal of chemists and drug developers. Its quantum mechanical origins provide a direct window into the energetic landscape of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and transition state structures.[5][25] In the pharmaceutical industry, the strategic application of the deuterium KIE has matured from a niche concept to a validated and successful strategy for creating improved therapeutics.[2][15][26] As our ability to precisely measure and computationally model KIEs continues to advance, their role in both fundamental research and applied science is set to expand even further, paving the way for new discoveries and innovative drug designs.
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Phenyl-D5-acetylene: A Strategic Building Block for the Synthesis of Deuterated Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium into organic molecules represents a significant advancement in pharmaceutical and analytical sciences. By modifying the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and providing superior internal standards for mass spectrometry, deuterated compounds have become indispensable tools. Phenyl-D5-acetylene has emerged as a highly versatile and valuable building block in this field. Its deuterated phenyl ring offers a stable isotopic label, while the terminal alkyne functionality serves as a reactive handle for a wide array of powerful synthetic transformations. This guide provides an in-depth exploration of Phenyl-D5-acetylene, detailing its properties, key synthetic applications—including Sonogashira coupling and azide-alkyne cycloadditions—and practical, field-proven experimental protocols.
The Strategic Advantage of Deuterium Labeling
The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. This principle is harnessed for several strategic advantages in scientific research and development.
Enhancing Metabolic Stability: The Kinetic Isotope Effect (KIE) in Drug Development
A primary driver for the use of deuterium in drug design is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. Many drug molecules are metabolized in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds.[1] By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, or "soft spots," the rate of metabolic degradation can be significantly reduced.[1] This can lead to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life, leading to improved bioavailability and potentially allowing for lower or less frequent dosing.[2]
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. Deuteration can block or attenuate these metabolic pathways, leading to a safer drug profile.[1][2]
Deucravacitinib, a recently approved drug for psoriasis, is a prime example where deuterium incorporation was integral to the discovery process to enhance selectivity and improve the metabolic profile.[1]
Precision in Quantification: Deuterated Internal Standards
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are the gold standard for use as internal standards (IS).[3][4] An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[3]
Deuterated standards are superior because they:
-
Behave Identically During Sample Preparation: They experience the same extraction efficiencies, matrix effects, and potential for sample loss as the non-deuterated analyte.[3][4]
-
Co-elute Chromatographically: They have nearly identical retention times to the analyte, ensuring that they are analyzed under the same conditions.[3]
-
Correct for Ionization Variability: They compensate for fluctuations in instrument performance, such as ion suppression or enhancement in the mass spectrometer's source.[3][4]
The use of deuterated internal standards dramatically improves the accuracy, precision, and reproducibility of quantitative assays, which is critical for regulated bioanalysis in drug development and clinical diagnostics.[5][6]
Phenyl-D5-acetylene: A Versatile Deutero-Synthon
Phenyl-D5-acetylene (C₆D₅C≡CH) is a powerful synthon that combines a stable, pentadeuterated aromatic ring with a reactive terminal alkyne. This combination makes it an efficient building block for introducing a deuterated phenyl group into a wide range of molecular scaffolds.
Core Properties and Specifications
The physical and chemical properties of Phenyl-D5-acetylene are critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈HD₅ | [7] |
| Molecular Weight | 107.16 g/mol | [] |
| CAS Number | 25837-46-1 | [7] |
| Appearance | Colorless, viscous liquid | [9] |
| Density | ~0.984 g/mL at 25 °C | [10] |
| Boiling Point | 142-144 °C | [10] |
| Isotopic Purity | Typically ≥98 atom % D | [][10] |
General Synthetic Route to Phenyl-D5-acetylene
The synthesis of Phenyl-D5-acetylene generally starts from commercially available deuterated benzene (Benzene-d6). A common and reliable route involves a sequence of bromination, Grignard formation, reaction with an acetaldehyde equivalent, and subsequent elimination steps.
Caption: A representative synthetic workflow for Phenyl-D5-acetylene.
Key Synthetic Methodologies Employing Phenyl-D5-acetylene
The terminal alkyne of Phenyl-D5-acetylene is the gateway to its synthetic utility, enabling the construction of carbon-carbon and carbon-heteroatom bonds through reliable and high-yielding reactions.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is one of the most powerful methods for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[11] This reaction is fundamental for incorporating the phenyl-d5-ethynyl moiety into aromatic and heteroaromatic systems.
Mechanistic Insight: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination that forms the desired product and regenerates the active palladium(0) catalyst. The use of a base, typically an amine like triethylamine or piperidine, is crucial to neutralize the hydrogen halide byproduct.[12]
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Navigating Complex Biological Systems: A Technical Guide to Preliminary Investigations Using Phenyl-D5-acetylene
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, reaction kinetics, and advanced materials, the strategic choice of molecular tools is paramount. This guide provides an in-depth exploration of Phenyl-D5-acetylene, a deuterated aromatic alkyne, as a versatile and powerful probe in a variety of scientific investigations. We will delve into the fundamental principles behind its application, provide detailed, field-proven protocols, and offer insights into the causality that drives its use in cutting-edge research.
Introduction: The Power of Isotopic Labeling and the Alkyne Handle
Phenyl-D5-acetylene (C₆D₅C≡CH) is a stable, isotopically labeled organic molecule where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This seemingly subtle modification, coupled with the presence of a terminal alkyne group, unlocks a suite of advanced analytical capabilities. The deuterium labeling provides a distinct mass signature for mass spectrometry and alters the vibrational frequency for spectroscopic analysis, while the alkyne serves as a bioorthogonal handle for "click" chemistry.[1][2][3] This dual functionality makes Phenyl-D5-acetylene an invaluable tool for a range of applications, from quantifying drug candidates to elucidating complex biological pathways.
This guide will navigate the practical applications of Phenyl-D5-acetylene, offering a scientifically rigorous yet accessible resource for its effective implementation in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Phenyl-D5-acetylene is crucial for its effective use in experimental design.
| Property | Value | Source |
| Chemical Formula | C₈HD₅ | |
| Molecular Weight | 107.16 g/mol | |
| CAS Number | 25837-46-1 | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 142-144 °C (for non-deuterated) | [5] |
| Density | ~0.93 g/cm³ (for non-deuterated) | [5] |
| Solubility | Soluble in organic solvents such as ethers, benzene, and carbon tetrachloride.[6] Insoluble in water.[6] | [6] |
| Isotopic Purity | Typically >98 atom % D | [1] |
Core Applications and Experimental Protocols
Quantitative Analysis by Mass Spectrometry: The Deuterated Internal Standard
Expertise & Experience: In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, particularly in pharmacokinetic studies, precision and accuracy are non-negotiable.[7][8][9] Matrix effects and variations in sample preparation and instrument response can introduce significant error.[7][9] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[9] Phenyl-D5-acetylene, with a mass shift of +5 Da compared to its non-deuterated counterpart, serves as an excellent internal standard for the quantification of phenylacetylene-containing analytes.[1] Its near-identical chemical and physical properties ensure it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, thus providing a reliable basis for normalization.[9]
Trustworthiness: The self-validating nature of this protocol lies in the consistent analyte-to-internal standard peak area ratio across replicate injections of the same sample, demonstrating the effective correction for analytical variability.
Experimental Protocol: Quantification of a Phenylacetylene-Containing Drug Candidate in Plasma
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the phenylacetylene-containing drug candidate (analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of Phenyl-D5-acetylene (internal standard, IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the analyte stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation:
-
To 50 µL of blank plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II LC system or equivalent.[10]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The specific gradient will need to be optimized for the analyte of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and Phenyl-D5-acetylene will need to be determined by infusing the individual compounds into the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of the LC-MS Internal Standard Workflow
Caption: Workflow for quantitative analysis using Phenyl-D5-acetylene as an internal standard.
Metabolic Labeling and Bioorthogonal Chemistry
Expertise & Experience: Understanding the dynamics of cellular processes, such as protein synthesis and post-translational modifications, is a cornerstone of modern cell biology and drug discovery.[3][6] Metabolic labeling with bioorthogonal reporters offers a powerful strategy to visualize and identify biomolecules in their native environment.[2][3] The terminal alkyne of Phenyl-D5-acetylene serves as a "handle" that can be selectively reacted with an azide-containing probe (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[2][6][11] This allows for the specific detection and isolation of biomolecules that have incorporated the Phenyl-D5-acetylene moiety. The deuterated phenyl group can provide an additional layer of information for mass spectrometry-based identification of the labeled species.
Trustworthiness: The specificity of the click reaction ensures that only alkyne-labeled biomolecules are detected, providing a high degree of confidence in the results. Control experiments where cells are not treated with Phenyl-D5-acetylene but are subjected to the same click chemistry protocol should show no signal, validating the specificity of the labeling.
Experimental Protocol: Metabolic Labeling of Nascent Proteins
This protocol is adapted from general procedures for metabolic labeling with alkyne-containing amino acid analogs.[6][11]
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HEK293T) in standard growth medium.
-
To label newly synthesized proteins, replace the standard medium with methionine-free medium supplemented with an alkyne-containing methionine analog (e.g., L-homopropargylglycine, HPG) and Phenyl-D5-acetylene (the latter as a potential probe for specific interactions or modifications, concentration to be optimized, e.g., 10-100 µM). The incubation time will depend on the desired labeling window (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following components of a click chemistry reaction mix (e.g., Click-iT® Protein Reaction Buffer Kit):
-
Azide-functionalized detection reagent (e.g., azide-fluorophore or azide-biotin).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.
-
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.
-
-
Analysis of Labeled Proteins:
-
Fluorescence Imaging: If a fluorescent azide was used, the labeled proteins can be visualized by in-gel fluorescence scanning after separation by SDS-PAGE.
-
Affinity Purification: If a biotin azide was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
-
Visualization of the Metabolic Labeling and Click Chemistry Workflow
Caption: General workflow for metabolic labeling with Phenyl-D5-acetylene and subsequent detection via click chemistry.
Elucidation of Reaction Mechanisms: The Kinetic Isotope Effect
Expertise & Experience: The replacement of hydrogen with deuterium can significantly impact the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[12] The C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond, leading to a slower reaction rate when a C-D bond is cleaved. By comparing the reaction rates of a substrate and its deuterated analog, such as Phenyl-D5-acetylene, one can determine if a specific C-H bond is involved in the rate-limiting step.
Trustworthiness: The validity of a KIE study relies on the precise measurement of reaction rates under identical conditions for both the deuterated and non-deuterated reactants. The use of NMR spectroscopy allows for real-time monitoring of reactant and product concentrations, providing a robust dataset for rate constant determination.[13][14]
Experimental Protocol: Investigating a C-H Activation Reaction using NMR Spectroscopy
This protocol provides a general framework for a KIE study.
-
Sample Preparation:
-
Prepare two sets of NMR tubes.
-
In the first set, prepare a reaction mixture containing the non-deuterated phenylacetylene, the other reactants, and a suitable deuterated solvent.
-
In the second set, prepare an identical reaction mixture, but replace the phenylacetylene with Phenyl-D5-acetylene at the exact same concentration.
-
Include an internal standard for quantitative analysis if necessary.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra (or ¹³C NMR spectra, depending on the reaction) over time for both the deuterated and non-deuterated reactions. The time intervals should be chosen to adequately capture the reaction progress.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Plot the concentration of a reactant or product as a function of time for both reactions.
-
Determine the initial reaction rates or the rate constants (kH for the non-deuterated reaction and kD for the deuterated reaction) by fitting the data to the appropriate rate law.
-
Calculate the KIE as the ratio kH/kD. A KIE significantly greater than 1 indicates that the C-H(D) bond on the phenyl ring is cleaved in the rate-determining step.
-
Visualization of the Kinetic Isotope Effect Principle
Caption: Conceptual diagram illustrating the energetic basis of the kinetic isotope effect.
Synthesis and Polymerization
Phenyl-D5-acetylene can be synthesized from deuterated benzene through a series of reactions. A common route involves the bromination of benzene-d6 to form bromobenzene-d5, followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.
The terminal alkyne functionality of Phenyl-D5-acetylene also makes it a valuable monomer for the synthesis of deuterated polymers.[15] The resulting poly(phenylacetylene)-d5 can exhibit unique properties due to the presence of deuterium and can be used in a variety of materials science applications, including organic electronics and neutron scattering studies.[1]
Conclusion
Phenyl-D5-acetylene is a multifaceted molecular tool with significant potential in diverse scientific disciplines. Its unique combination of isotopic labeling and a bioorthogonal handle provides researchers with a powerful means to conduct highly specific and quantitative investigations. From ensuring the accuracy of pharmacokinetic data to illuminating the intricacies of metabolic pathways and reaction mechanisms, Phenyl-D5-acetylene offers a level of analytical precision that is essential for advancing our understanding of complex chemical and biological systems. As the demand for more sophisticated analytical strategies continues to grow, the applications of Phenyl-D5-acetylene and similar deuterated probes are poised to expand, further empowering scientific discovery.
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Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. [Link]
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Masuda, T., et al. (1993). Polymerization of [o‐(trimethylgermyl)phenyl] acetylene and polymer characterization. Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2675-2681. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Pentadeuteriophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Pentadeuteriophenylacetylene (C₆D₅C≡CH), a deuterated isotopologue of phenylacetylene, serves as a valuable tool in a multitude of scientific disciplines, particularly in the realms of mechanistic studies, reaction kinetics, and drug development. The substitution of protium with deuterium on the phenyl ring introduces a subtle yet significant change in the molecule's properties, most notably its mass and vibrational frequencies. These alterations, while having a minimal impact on the molecule's overall chemical reactivity in terms of reaction pathways, profoundly influence the rates of reactions where the cleavage of a carbon-deuterium bond is involved in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides an elegant and powerful method for elucidating reaction mechanisms.[1][2][3] Furthermore, the unique spectroscopic signature of deuterated compounds makes pentadeuteriophenylacetylene an ideal probe for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This technical guide provides a comprehensive overview of the physical and chemical properties of pentadeuteriophenylacetylene, with a focus on the practical applications and theoretical considerations relevant to researchers, scientists, and drug development professionals.
Molecular Structure and Bonding
The structure of pentadeuteriophenylacetylene is analogous to its non-deuterated counterpart, featuring a terminal acetylene group (-C≡CH) attached to a pentadeuterated phenyl ring (C₆D₅-). The molecule is planar, with the phenyl ring's sp² hybridized carbons and the acetylenic sp hybridized carbons forming a rigid framework.
Caption: Ball-and-stick model of pentadeuteriophenylacetylene.
Physical Properties
Direct experimental data for the physical properties of pentadeuteriophenylacetylene are not extensively reported. However, we can make reasonable estimations based on the known properties of phenylacetylene and the well-understood effects of deuteration on the physical properties of organic compounds. The primary effect of substituting hydrogen with deuterium is an increase in molecular weight.
Table 1: Comparison of Physical Properties of Phenylacetylene and Estimated Properties of Pentadeuteriophenylacetylene
| Property | Phenylacetylene (C₆H₅C≡CH) | Pentadeuteriophenylacetylene (C₆D₅C≡CH) (Estimated) | Reference |
| Molecular Weight | 102.13 g/mol | 107.16 g/mol | [4][] |
| Boiling Point | 142-144 °C | ~142-145 °C | [4][6][7][8][9] |
| Melting Point | -45 °C | Slightly higher than -45 °C | [4][7][8] |
| Density | 0.93 g/cm³ at 25 °C | ~0.98 g/cm³ at 25 °C | [4][6][7][8][9] |
Rationale for Estimations:
-
Boiling Point: The boiling point is primarily influenced by intermolecular forces, which are not significantly altered by isotopic substitution. Therefore, the boiling point of pentadeuteriophenylacetylene is expected to be very close to that of phenylacetylene.[6][9]
-
Melting Point: The melting point is affected by both intermolecular forces and crystal packing efficiency. The increased mass and slightly different vibrational modes of the deuterated compound can lead to more efficient crystal packing, resulting in a slightly higher melting point.
-
Density: Density is directly proportional to mass and inversely proportional to volume. With a significant increase in mass and a negligible change in molecular volume, the density of pentadeuteriophenylacetylene is expected to be noticeably higher than that of phenylacetylene.[6][9]
Chemical Properties and Reactivity
The chemical reactivity of pentadeuteriophenylacetylene is largely identical to that of phenylacetylene. The deuteration of the phenyl ring does not alter the fundamental reactivity of the acetylene group, which is the primary site of chemical transformations. However, the C-D bonds on the phenyl ring are stronger than the corresponding C-H bonds. This difference in bond strength gives rise to the kinetic isotope effect (KIE).
Kinetic Isotope Effect (KIE)
The KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD).
KIE = kH / kD
A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. For C-H/C-D bonds, the primary KIE is typically in the range of 2-8.[2] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation but can influence the transition state.
In the context of pentadeuteriophenylacetylene, a significant primary KIE would be expected in reactions that involve the cleavage of a C-D bond on the phenyl ring in the rate-determining step, such as electrophilic aromatic substitution. Conversely, reactions at the acetylene group, where the C-D bonds remain intact, would exhibit a negligible KIE. This selective influence on reaction rates makes pentadeuteriophenylacetylene an invaluable tool for mechanistic elucidation.[1][10]
Caption: Energy profile illustrating the kinetic isotope effect.
Synthesis of Pentadeuteriophenylacetylene
A common and efficient method for the synthesis of pentadeuteriophenylacetylene involves the Sonogashira coupling of a pentadeuterated aryl halide with a protected acetylene, followed by deprotection.[8][11]
Experimental Protocol: Sonogashira Coupling
Materials:
-
Bromobenzene-d₅
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Workflow:
Caption: Workflow for the synthesis of pentadeuteriophenylacetylene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bromobenzene-d₅ (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous toluene and triethylamine (2.0 eq).
-
Addition of Acetylene: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with toluene.
-
Purification of Intermediate: Concentrate the filtrate under reduced pressure. Purify the crude product, (pentadeuteriophenyl)trimethylsilylacetylene, by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in tetrahydrofuran (THF). Add a solution of TBAF (1.1 eq) in THF dropwise at 0 °C.
-
Final Workup and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final product, pentadeuteriophenylacetylene, by column chromatography or distillation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of pentadeuteriophenylacetylene is expected to be very simple, showing a single singlet for the acetylenic proton. The absence of signals in the aromatic region confirms the complete deuteration of the phenyl ring. The chemical shift of the acetylenic proton will be similar to that in non-deuterated phenylacetylene (around δ 3.0 ppm).
-
²H NMR: The ²H NMR spectrum will show a multiplet in the aromatic region, corresponding to the five deuterium atoms on the phenyl ring. The chemical shifts in ²H NMR are identical to those in ¹H NMR for the same positions.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the eight carbon atoms. The carbons of the phenyl ring will appear as multiplets due to coupling with deuterium (which has a spin I=1). The C-D coupling constants are smaller than C-H coupling constants by a factor of approximately 6.5. The acetylenic carbons will appear as singlets.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of pentadeuteriophenylacetylene will show a molecular ion peak (M⁺) at m/z 107. The fragmentation pattern is expected to be similar to that of phenylacetylene, with the major fragments corresponding to the loss of the acetylenic proton and the acetylene group.
Table 2: Predicted Major Fragments in the Mass Spectrum of Pentadeuteriophenylacetylene
| m/z | Ion Structure | Description |
| 107 | [C₆D₅C≡CH]⁺ | Molecular Ion |
| 106 | [C₆D₅C≡C]⁺ | Loss of H |
| 81 | [C₆D₅]⁺ | Loss of C₂H |
The presence of the pentadeuterated phenyl cation at m/z 81 would be a characteristic feature confirming the isotopic labeling.
Applications in Drug Development
The use of deuterated compounds in drug development is a growing field.[3] The "deuterium switch" strategy involves replacing specific hydrogen atoms in a drug molecule with deuterium to favorably alter its pharmacokinetic properties.
-
Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of a C-H bond. By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced. This can lead to:
-
Increased drug half-life
-
Reduced dosing frequency
-
Lower required dosage
-
Reduced formation of potentially toxic metabolites
-
Pentadeuteriophenylacetylene can serve as a deuterated building block for the synthesis of novel drug candidates containing a phenylacetylene moiety. By incorporating the C₆D₅- group, medicinal chemists can strategically enhance the metabolic stability of the aromatic ring, a common site of oxidative metabolism.
Caption: Deuteration can slow down drug metabolism.
Conclusion
Pentadeuteriophenylacetylene is a powerful and versatile tool for scientists in various fields. Its unique physical and chemical properties, particularly the kinetic isotope effect and distinct spectroscopic signatures, make it indispensable for detailed mechanistic investigations and the rational design of new chemical entities. As the field of deuterated pharmaceuticals continues to expand, the importance of well-characterized deuterated building blocks like pentadeuteriophenylacetylene will undoubtedly grow, paving the way for the development of safer and more effective medicines.
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ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
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Methodological & Application
Application Note: Phenyl-D5-acetylene as a High-Precision Internal Standard for ¹H Quantitative NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the use of Phenyl-D5-acetylene as an internal standard for quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings and practical applications of this standard, offering a detailed protocol for its use. This guide is designed to equip researchers with the necessary knowledge to perform accurate and reproducible quantification of a wide range of analytes. The unique properties of Phenyl-D5-acetylene, including a simple, well-resolved singlet in a relatively uncongested region of the ¹H NMR spectrum, make it an excellent choice for qNMR studies.
Introduction: The Critical Role of Internal Standards in qNMR
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[3] To achieve accurate and precise quantification, the internal standard method is widely employed.[4] An ideal internal standard should possess several key characteristics:
-
High Purity: The purity of the internal standard must be accurately known to ensure reliable quantification.[5]
-
Chemical Stability: It should not react with the analyte, the solvent, or any other components in the sample matrix.
-
Simple NMR Spectrum: A simple spectrum with well-resolved signals, preferably singlets, simplifies integration and reduces the chance of signal overlap.
-
Appropriate Chemical Shift: Its signals should appear in a region of the spectrum free from analyte or impurity signals.
-
Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.
-
Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.
Phenyl-D5-acetylene (C₈HD₅) is a compound that fulfills these criteria, making it a highly suitable internal standard for ¹H qNMR. The deuteration of the phenyl ring eliminates the complex aromatic proton signals, leaving a single, sharp singlet for the acetylenic proton. This signal typically appears in a region of the spectrum (around 3 ppm) that is often free from the resonances of many common organic molecules.
Phenyl-D5-acetylene: An In-Depth Profile
| Property | Value | Source |
| Molecular Formula | C₈HD₅ | [6] |
| Molecular Weight | 107.17 g/mol | [7] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
| Appearance | Colorless to pale yellow liquid | |
| ¹H NMR Signal | Singlet | |
| Expected Chemical Shift | ~2.9-3.1 ppm | [8] |
The key advantage of Phenyl-D5-acetylene lies in its simplified ¹H NMR spectrum. The five deuterium atoms on the phenyl ring are NMR-inactive in ¹H NMR, resulting in the absence of aromatic signals that would be present in its non-deuterated counterpart, phenylacetylene.[8][9] This leaves a solitary singlet corresponding to the acetylenic proton (C≡C-H).
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for utilizing Phenyl-D5-acetylene as an internal standard for the quantification of an analyte of interest.
Materials and Reagents
-
Phenyl-D5-acetylene (high purity, ≥98 atom % D)
-
Analyte of interest
-
High-purity deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
Workflow Diagram
Caption: Experimental workflow for qNMR using Phenyl-D5-acetylene.
Detailed Procedure
-
Preparation of the Internal Standard Stock Solution (Optional but Recommended):
-
Accurately weigh approximately 10-20 mg of Phenyl-D5-acetylene into a volumetric flask.
-
Dissolve the standard in a known volume of the chosen deuterated solvent (e.g., 10.00 mL). This stock solution can be used for multiple experiments.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte into a vial. The amount will depend on the analyte's molecular weight and the desired concentration.
-
If using a stock solution, add a precise volume of the Phenyl-D5-acetylene stock solution to the vial containing the analyte.
-
If not using a stock solution, accurately weigh a suitable amount of Phenyl-D5-acetylene directly into the vial with the analyte. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to minimize integration errors.
-
Add a precise volume of the deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.
-
Vortex the vial to ensure a homogenous solution.
-
Transfer the solution to a clean and dry NMR tube.
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and lock and shim the instrument on the deuterium signal of the solvent.
-
Crucial Step: Set the acquisition parameters for quantitative analysis. The most critical parameter is the relaxation delay (D1). To ensure full relaxation of all protons, D1 should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons. A conservative D1 of 30-60 seconds is often sufficient, but for optimal accuracy, the T₁ values should be measured experimentally.
-
Use a 90° pulse angle for excitation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved singlet of the Phenyl-D5-acetylene acetylenic proton and a well-resolved signal of the analyte.
-
The concentration or purity of the analyte can be calculated using the following formula:
Concentration of Analyte (C_analyte):
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
Purity of Analyte (%P_analyte):
%P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * %P_IS
Where:
-
I_analyte and I_IS are the integrated areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the integrated signals of the analyte and internal standard (for Phenyl-D5-acetylene, N_IS = 1).
-
C_IS is the concentration of the internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
%P_IS is the purity of the internal standard.
-
Troubleshooting and Best Practices
To ensure the integrity of your qNMR results, consider the following:
Caption: Troubleshooting guide for qNMR with Phenyl-D5-acetylene.
-
Signal Overlap: If the acetylenic proton signal of Phenyl-D5-acetylene overlaps with analyte signals, consider changing the deuterated solvent. The chemical shifts of both the analyte and the internal standard can be solvent-dependent.[1][4]
-
Baseline Distortion: Poor baseline can lead to significant integration errors. Ensure proper shimming and use appropriate baseline correction functions.
-
Phasing: Inaccurate phasing is a common source of error. Always perform manual phase correction for the highest accuracy.
-
Stability: While Phenyl-D5-acetylene is generally stable, it is good practice to prepare fresh samples, especially if the analyte is known to be reactive.
-
Solubility: Ensure complete dissolution of both the analyte and the internal standard. Incomplete dissolution will lead to erroneous results.
Conclusion
Phenyl-D5-acetylene is a robust and reliable internal standard for ¹H qNMR spectroscopy. Its simple, well-defined singlet in a relatively clear spectral region, combined with its high purity and stability, allows for accurate and reproducible quantification of a diverse range of organic molecules. By following the detailed protocol and best practices outlined in this application note, researchers can confidently employ Phenyl-D5-acetylene to obtain high-quality quantitative data, thereby enhancing the integrity and reliability of their scientific findings.
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El-Emam, A. A., & Al-Deeb, O. A. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]
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Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of The Chemical Society-perkin Transactions 1. Retrieved from [Link]
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Jayanthi, S., et al. (n.d.). Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1095-1107. Retrieved from [Link]
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Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate. Retrieved from [Link]
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-
G. S. Mad-Mous, et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Retrieved from [Link]
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Kunjappu, J.T., et al. (1986). Synthesis of perdeuterophenylacetylene. International Atomic Energy Agency. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling using Phenyl-D5-acetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Sonogashira coupling reaction, with a specific focus on the use of Phenyl-D5-acetylene. It is designed to offer both theoretical understanding and practical, field-proven protocols for successful implementation in research and development settings, particularly within the pharmaceutical industry.
Foundational Principles: The Sonogashira Reaction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups, making it invaluable in the synthesis of complex molecules, natural products, and pharmaceuticals.[2][3]
At its core, the reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst typically employed to increase the reaction rate.[1] The use of an amine base is also standard, serving to neutralize the hydrogen halide byproduct generated during the reaction.[4]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) complex.[7]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the palladium(II) complex in a step known as transmetalation.[8] The resulting palladium(II) intermediate, now bearing both the aryl/vinyl group and the acetylenic group, undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst, allowing the cycle to continue.[8]
Fig. 1: The dual catalytic cycle of the Sonogashira reaction.
The Role of Phenyl-D5-acetylene
Phenyl-D5-acetylene is a deuterated analogue of phenylacetylene, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is a powerful tool in drug development and metabolic studies. The use of deuterated compounds can alter the metabolic profile of a drug, often leading to a longer half-life and improved pharmacokinetic properties. In the context of the Sonogashira reaction, Phenyl-D5-acetylene serves as a building block to introduce a deuterated phenylacetylenyl moiety into a target molecule.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with Phenyl-D5-acetylene
This protocol provides a reliable method for the Sonogashira coupling of a generic aryl iodide with Phenyl-D5-acetylene. The choice of an aryl iodide is based on its higher reactivity compared to bromides or chlorides.[1]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Iodide | ≥98% | e.g., Sigma-Aldrich, TCI | Substrate |
| Phenyl-D5-acetylene | ≥98% atom D | e.g., BOC Sciences, Acanthus Research | Coupling Partner[][10] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | e.g., Strem, Sigma-Aldrich | Palladium Catalyst |
| Copper(I) Iodide (CuI) | ≥99.5% | e.g., Sigma-Aldrich, Alfa Aesar | Co-catalyst |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | e.g., Acros Organics, Sigma-Aldrich | Base and Solvent |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Co-solvent |
| Schlenk flask and line | - | - | For inert atmosphere |
| Magnetic stirrer and stir bar | - | - | - |
| Standard glassware | - | - | - |
Experimental Workflow Diagram
Fig. 2: Step-by-step workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[11] The exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[1][12]
-
-
Addition of Reagents:
-
Under a positive pressure of argon, add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Stir the mixture until all solids are dissolved.
-
Slowly add Phenyl-D5-acetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours, depending on the reactivity of the aryl halide.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Key Considerations and Troubleshooting
| Parameter | Recommended Range/Condition | Rationale and Field-Proven Insights |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 0.5-5 mol% | Lower catalyst loading can be used for highly reactive substrates. Higher loading may be necessary for less reactive halides but can increase the risk of side reactions. |
| Base | 2-5 equivalents | An amine base like triethylamine or diisopropylethylamine is commonly used. It is crucial to use an anhydrous base to avoid quenching the reactive intermediates.[15] |
| Solvent | Anhydrous, deoxygenated | Aprotic solvents like THF, toluene, or DMF are typical. The solvent must be thoroughly deoxygenated to prevent Glaser homocoupling.[12][15] |
| Temperature | Room temperature to 80 °C | Most reactions proceed well at room temperature. For less reactive aryl bromides or chlorides, heating may be required.[1] |
| Inert Atmosphere | Argon or Nitrogen | Strictly required to prevent oxidative homocoupling of the alkyne, a common side reaction catalyzed by the copper species in the presence of oxygen.[1][12] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or deactivated. Using a freshly opened bottle or a glovebox for handling is recommended.
-
Insufficiently Inert Atmosphere: Improve the degassing procedure for solvents and ensure the reaction setup is leak-proof.
-
-
Significant Homocoupling (Glaser Product):
-
Difficulty in Purification:
-
Catalyst Residues: Filtering the reaction mixture through a short pad of Celite or silica gel before concentration can help remove some of the palladium and copper residues.[13]
-
Characterization of the Deuterated Product
The successful synthesis of the deuterated product can be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most direct evidence of successful deuteration will be the absence or significant reduction of signals corresponding to the phenyl protons in the product's spectrum.[16]
-
²H NMR: A strong signal in the deuterium NMR spectrum will confirm the incorporation of deuterium into the molecule.[16]
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns due to coupling with deuterium.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will show a molecular ion peak corresponding to the mass of the deuterated product, which will be 5 mass units higher than its non-deuterated counterpart.
-
The combination of these techniques provides unambiguous confirmation of the structure and isotopic purity of the synthesized compound.[17]
References
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Deuterium NMR - Wikipedia. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. Available at: [Link]
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Sonogashira Coupling - YouTube. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]
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How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Available at: [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: [Link]
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(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Available at: [Link]
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Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
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Sonogashira Coupling | NROChemistry. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
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(PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
-
Phenylacetylene - Wikipedia. Available at: [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. Available at: [Link]
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Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Phenyl-D5-acetylene
Introduction: The Power and Precision of Deuterated Alkynes in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures across diverse scientific fields, including drug discovery, bioconjugation, and materials science.[1][2][3] This reaction's hallmark is the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[4][5] The CuAAC reaction boasts an incredible rate acceleration of up to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups.[4]
This application note delves into a specialized application of CuAAC, employing Phenyl-D5-acetylene, a deuterated terminal alkyne. The incorporation of stable isotopes, such as deuterium (²H or D), into molecular probes offers significant advantages, particularly in analytical methodologies like mass spectrometry (MS).[6][7][8] Deuterated internal standards are considered the "gold standard" in quantitative MS because they are chemically identical to their non-deuterated counterparts, ensuring they co-elute and experience the same ionization efficiencies and matrix effects.[6][7] This leads to highly accurate and precise quantification, which is indispensable in pharmacokinetic studies, metabolomics, and quantitative proteomics.[8][9]
The use of Phenyl-D5-acetylene in CuAAC reactions allows for the introduction of a stable isotopic label into a target molecule. This is particularly valuable for:
-
Quantitative Proteomics: In activity-based protein profiling (ABPP), isotopically labeled probes enable the precise quantification of changes in protein activity.[10][11][12][13]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Tracking the metabolic fate of a drug candidate is simplified by the unique mass signature of the deuterated tag.[8]
-
High-Throughput Screening: Stable isotope dilution assays improve the robustness and reliability of screening campaigns.[6]
This guide provides a comprehensive overview of the CuAAC mechanism, detailed protocols for its implementation with Phenyl-D5-acetylene, and insights into the practical considerations for achieving successful and reproducible results.
The CuAAC Mechanism: A Stepwise Catalytic Cycle
The CuAAC reaction is not a concerted cycloaddition.[5] Instead, it proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[1][14] While the precise details can vary with different ligands and reaction conditions, the generally accepted catalytic cycle is as follows:
-
Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][5][15]
-
Copper-Alkyne Coordination and Acetylide Formation: The Cu(I) ion coordinates to the π-system of the terminal alkyne (Phenyl-D5-acetylene). This coordination increases the acidity of the terminal proton, facilitating its removal by a base (if present) to form a copper acetylide.[5][14]
-
Azide Coordination and Cyclization: The azide substrate then coordinates to the copper center. A subsequent intramolecular cyclization occurs, forming a six-membered copper-containing metallacycle.[4][]
-
Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper intermediate.[] Protonolysis of the carbon-copper bond then releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[4]
The Crucial Role of Ligands
Ligands play a multifaceted role in the CuAAC reaction.[17] They are essential for:
-
Stabilizing the Cu(I) oxidation state: This prevents disproportionation to Cu(0) and Cu(II), which are catalytically inactive.[17][18]
-
Accelerating the reaction rate: Ligands can enhance the catalytic activity of the copper center.[18][19]
-
Protecting biomolecules: In bioconjugation reactions, ligands can act as sacrificial reductants, preventing damage to sensitive biomolecules from reactive oxygen species (ROS) that can be generated in the presence of copper and ascorbate.[19][20][21]
-
Improving solubility and preventing aggregation: Ligands can help to keep the copper catalyst in solution and prevent the formation of inactive copper acetylide polymers.[1]
Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1][18][22]
Visualizing the CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade | Supplier | Notes |
| Phenyl-D5-acetylene | ≥98% isotopic purity | Isotope Supplier | Store under inert atmosphere. |
| Azide Substrate | Application-specific | Various | Ensure high purity. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Major Chemical Supplier | Prepare fresh stock solutions. |
| Sodium L-Ascorbate | ≥99% | Major Chemical Supplier | Prepare fresh stock solutions. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Specialized Supplier | Water-soluble ligand, ideal for bioconjugation. |
| Solvents (e.g., DMSO, t-BuOH/H₂O) | Anhydrous/HPLC Grade | Major Chemical Supplier | Choose based on substrate solubility. |
| Buffers (e.g., PBS, HEPES) | Biological Grade | Major Chemical Supplier | For bioconjugation reactions. |
Protocol 1: General CuAAC Procedure with Phenyl-D5-acetylene
This protocol is suitable for small molecule synthesis.
-
Reaction Setup: In a clean, dry vial, dissolve the azide substrate (1.0 equiv) and Phenyl-D5-acetylene (1.1 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, to a final concentration of 0.1 M).
-
Catalyst Premix Preparation: In a separate microcentrifuge tube, prepare the catalyst premix. Add a freshly prepared aqueous solution of CuSO₄ (e.g., 5 mol% from a 100 mM stock) to a freshly prepared aqueous solution of THPTA (e.g., 25 mol% from a 100 mM stock). The ligand-to-copper ratio is typically 5:1 for bioconjugation to protect the sample, but a 1:1 or 2:1 ratio can also be effective.[19] Vortex briefly.
-
Initiation: Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
Reduction and Reaction Start: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 50 mol% from a 1 M stock) to the reaction mixture. The final concentration of sodium ascorbate is typically around 5 mM.[15]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[23][24]
Protocol 2: CuAAC for Bioconjugation with Phenyl-D5-acetylene
This protocol is optimized for labeling proteins or other biomolecules in an aqueous buffer.[19][22][25]
-
Prepare Reagent Stock Solutions:
-
Azide-modified Biomolecule: Prepare a solution of the biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1-10 mg/mL).
-
Phenyl-D5-acetylene: Prepare a 10 mM stock solution in DMSO.
-
Catalyst Premix Solution: Prepare a solution containing 20 mM CuSO₄ and 100 mM THPTA in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.
-
Aminoguanidine (Optional): Prepare a 100 mM stock solution in water. This can be added to scavenge reactive carbonyl byproducts of ascorbate oxidation, which can damage proteins.[21]
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order:
-
Azide-modified biomolecule solution.
-
Buffer to reach the desired final volume.
-
Phenyl-D5-acetylene stock solution (to a final concentration of ~100-250 µM).
-
(Optional) Aminoguanidine solution (to a final concentration of 5 mM).
-
Catalyst Premix solution (to a final concentration of 0.25 mM Cu / 1.25 mM THPTA).[15]
-
-
Initiation: Add the sodium ascorbate stock solution to initiate the reaction (to a final concentration of 5 mM).[15] Mix gently by inverting the tube.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).[22]
-
Purification: Remove excess reagents and the catalyst from the labeled biomolecule using an appropriate method, such as:
-
Size-Exclusion Chromatography (e.g., desalting column)
-
Dialysis [22]
-
Precipitation (e.g., with acetone or trichloroacetic acid)
-
Experimental Workflow for Bioconjugation
Caption: A typical workflow for a CuAAC bioconjugation experiment.
Data and Expected Outcomes
The CuAAC reaction is known for its high efficiency, with yields often exceeding 90% for small molecule synthesis. For bioconjugation, labeling efficiency will depend on the specific biomolecule, the accessibility of the azide group, and the reaction conditions.
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Alkyne Equiv. | 1.0 - 1.2 | 5 - 20 fold excess over biomolecule |
| CuSO₄ (mol%) | 1 - 5 | Stoichiometric (e.g., 250 µM) |
| Ligand (mol%) | 1 - 10 | 5x excess over Cu (e.g., 1.25 mM) |
| Na Ascorbate (mol%) | 10 - 50 | 20x excess over Cu (e.g., 5 mM) |
| Typical Yield | >90% | Variable (often >50% labeling) |
| Reaction Time | 0.5 - 4 hours | 1 - 16 hours |
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the catalyst and/or sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared, as it can degrade. For bioconjugations, ensure the buffer does not contain chelating agents like EDTA that will sequester the copper catalyst.
-
Side Products: In protein labeling, side reactions with cysteine residues can sometimes occur.[26] The use of optimized ligand systems and controlled conditions can minimize these.
-
Low Yield in Bioconjugation: This may be due to steric hindrance around the azide tag, aggregation of the biomolecule, or oxidative damage. Increasing the ligand-to-copper ratio (e.g., up to 10:1) can offer more protection.[20]
-
Copper Contamination: Residual copper can be problematic for downstream applications. Purification methods such as size-exclusion chromatography are effective. For small molecules, washing with a solution of EDTA during workup can help remove residual copper.[27]
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition with Phenyl-D5-acetylene provides a robust and efficient method for incorporating a stable isotopic label into a wide range of molecules. This technique is particularly powerful for quantitative applications in proteomics and drug development, where the precision afforded by deuterated standards is paramount. By understanding the underlying mechanism and adhering to optimized protocols, researchers can confidently employ this valuable tool to advance their scientific investigations. The detailed procedures and troubleshooting guidance provided herein serve as a comprehensive resource for scientists aiming to leverage the precision of deuterated alkynes in their click chemistry workflows.
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
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5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Royal Society of Chemistry. [Link]
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Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
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Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Publications. [Link]
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health (NIH). [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies. National Institutes of Health (NIH). [Link]
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]
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Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (NIH). [Link]
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Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]
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Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI. [Link]
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Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO. [Link]
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Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Publications. [Link]
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Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ResearchGate. [Link]
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Three-component click reaction of NaN3, phenyl acetylene and benzyl bromide. ScienceDirect. [Link]
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Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. National Institutes of Health (NIH). [Link]
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"Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO4. ResearchGate. [Link]
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Application Note: Phenyl-D5-acetylene as a Mechanistic Probe in Organic & Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Static Structures to Dynamic Mechanisms
The elucidation of reaction mechanisms transforms chemical synthesis from a collection of empirical observations into a predictive science. Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing reaction conditions, controlling selectivity, and designing novel transformations. Among the most powerful tools for this purpose is isotopic labeling, a technique that tracks the fate of specific atoms through a reaction pathway.[1][2] By replacing hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), we can uncover intricate details of a reaction's kinetics and mechanism without significantly altering the molecule's electronic properties.[3]
This application note provides an in-depth guide to the use of Phenyl-D5-acetylene (ethynyl-d5-benzene) , a versatile probe for studying a wide array of chemical reactions. The strategic placement of five deuterium atoms on the phenyl ring makes this molecule an exceptional tool for investigating cycloadditions, transition-metal-catalyzed C–H activation, and radical processes. We will explore the core principles behind its application, provide detailed, field-tested protocols, and demonstrate how to interpret the resulting data to gain unambiguous mechanistic insights.
| Compound Profile: Phenyl-D5-acetylene | |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-ethynylbenzene[] |
| CAS Number | 25837-46-1[] |
| Molecular Formula | C₈HD₅[] |
| Molecular Weight | 107.16 g/mol [] |
| Key Feature | Deuterated aromatic ring, non-deuterated acetylenic proton. |
| Primary Use | Mechanistic probe, Kinetic Isotope Effect (KIE) studies. |
The Guiding Principle: The Kinetic Isotope Effect (KIE)
The utility of Phenyl-D5-acetylene in mechanistic studies is primarily rooted in the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction upon isotopic substitution.[5]
Causality Behind the KIE: The C–D bond is stronger and has a lower zero-point vibrational energy than a C–H bond.[5] Consequently, more energy is required to break a C–D bond compared to a C–H bond in the rate-determining step (RDS) of a reaction. This energy difference manifests as a slower reaction rate for the deuterated compound. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides profound insight into the transition state of the RDS.
-
Primary KIE (kH/kD > 1.5): A large KIE value typically indicates that the C–H bond is being cleaved in the rate-determining step. This is a powerful piece of evidence for mechanisms involving C–H activation, proton transfers, or hydride transfers.
-
Secondary KIE (0.7 < kH/kD < 1.5): A small but significant KIE suggests that the isotopic substitution is at a position not directly involved in bond cleavage but close to the reaction center. This can reveal changes in hybridization (e.g., sp² to sp³) or steric environment at the transition state.
-
Inverse KIE (kH/kD < 1): An inverse KIE is observed when the C-H bond becomes stiffer or more constrained in the transition state compared to the ground state.
Caption: Energy landscape illustrating the higher activation energy for C-D bond cleavage.
Application I: Probing Cycloaddition Reaction Mechanisms
Cycloaddition reactions, such as the [4+2] Diels-Alder or [3+2] Huisgen cycloaddition, are cornerstones of organic synthesis.[6][7] A key mechanistic question is whether they proceed through a concerted (bonds form simultaneously) or a stepwise pathway (involving a diradical or zwitterionic intermediate).[8][9] Phenyl-D5-acetylene can help distinguish these pathways.
Mechanistic Inquiry: Does the cycloaddition involve an unexpected C-H activation of the phenyl ring or a stepwise mechanism that alters the ring's geometry in the RDS?
Experimental Design: A competitive experiment is ideal. A 1:1 mixture of Phenyl-D5-acetylene and standard phenylacetylene is reacted with a dienophile/dipole. The reaction is run to low conversion (<20%) to ensure the ratio of reactants does not change significantly. The isotopic ratio of the product is then compared to the initial isotopic ratio of the reactants.
-
Expected Outcome (Concerted Mechanism): If the phenyl ring is merely a spectator group, a negligible or very small secondary KIE (kH/kD ≈ 1) is expected. The product will retain the ~1:1 isotopic ratio.
-
Unexpected Outcome (Stepwise/Alternative Mechanism): If a significant KIE is observed, it could point to an unanticipated mechanism, such as a stepwise pathway where the phenyl ring interacts with a catalyst or intermediate, or a competing C-H activation pathway.
Protocol 3.1: Competitive KIE for a [3+2] Azide-Alkyne Cycloaddition
This protocol describes a self-validating experiment to measure the KIE for the reaction between an azide and a 1:1 mixture of phenylacetylene and Phenyl-D5-acetylene.
-
Preparation of Reactant Mixture:
-
Accurately weigh equimolar amounts of phenylacetylene (C₈H₆) and Phenyl-D5-acetylene (C₈HD₅).
-
Dissolve the mixture in a suitable solvent (e.g., THF, Toluene) to a known concentration (e.g., 1.0 M).
-
Validation Step: Take an aliquot of this starting mixture and analyze it by ¹H NMR and GC-MS. In the ¹H NMR, integrate the acetylenic proton (singlet) and the aromatic protons. In the GC-MS, determine the ratio of the m/z = 102 (C₈H₆) and m/z = 107 (C₈HD₅) peaks. This establishes the precise starting ratio (R₀).
-
-
Reaction Setup:
-
In a reaction vial, add benzyl azide (1.0 eq) and the catalyst (e.g., 5 mol% CuI).
-
Add the 1:1 alkyne mixture (1.0 eq).
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction at low conversion (~15-20%) by adding a saturated NH₄Cl solution.
-
Extract the organic components with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Product Analysis and KIE Calculation:
-
Purify the resulting triazole product via column chromatography.
-
Analyze the purified product by GC-MS to determine the ratio of the unlabeled product to the D5-labeled product (Rp).
-
The KIE is calculated using the following equation, where f is the fractional conversion:
-
kH/kD = log(1 - f) / log(1 - f * Rp/R₀)
-
-
For low conversion, the equation simplifies to kH/kD ≈ R₀ / Rp .
-
| Hypothetical KIE Data for Cycloadditions | |
| Observed kH/kD | Mechanistic Implication |
| 1.05 ± 0.05 | Consistent with a concerted mechanism. The phenyl C-D bonds are not involved in the RDS. |
| 1.25 ± 0.05 | Small secondary KIE. Suggests a change in hybridization or steric environment near the ring in the TS. |
| > 2.0 | Significant primary KIE. Highly unexpected. Suggests a competing C-H activation pathway is the dominant RDS. |
Application II: Elucidating C-H Activation Mechanisms
Transition metal-catalyzed C-H activation is a powerful strategy for forging C-C and C-X bonds.[10] A critical question is whether the C-H cleavage event is the rate-determining step. Phenyl-D5-acetylene is a perfect substrate to answer this question for reactions involving the functionalization of the phenyl ring.[11]
Mechanistic Inquiry: In a palladium-catalyzed ortho-alkynylation of a directing group-containing arene with Phenyl-D5-acetylene, is the C-H bond cleavage of the arene rate-determining? (Note: Here, Phenyl-D5-acetylene is the coupling partner, not the C-H source, but the principle applies if the reaction studied was C-H activation of Phenyl-D5-acetylene itself). Let's consider the more direct case: a reaction that aims to functionalize the C-D bonds of Phenyl-D5-acetylene.
Experimental Design: Two parallel reactions are set up under identical conditions. One reaction uses phenylacetylene, and the other uses Phenyl-D5-acetylene. The initial rates of both reactions are measured by monitoring the disappearance of a starting material or the appearance of the product over time.
Caption: Workflow for a parallel rate measurement to determine the KIE.
Protocol 4.1: Parallel Rate Measurement for a Pd-Catalyzed C-H Functionalization
-
Reaction Setup (Perform in duplicate for both substrates):
-
To two separate, identical reaction vessels, add the directing group-containing substrate (e.g., 2-phenylpyridine, 1.0 eq), Pd(OAc)₂ catalyst (5 mol%), and oxidant (e.g., Ag₂CO₃, 2.0 eq).
-
To vessel A, add phenylacetylene (1.2 eq).
-
To vessel B, add Phenyl-D5-acetylene (1.2 eq).
-
Add an internal standard (e.g., dodecane) to each vessel for quantitative analysis.
-
Add the solvent (e.g., 1,2-dichloroethane) to reach a specific concentration.
-
-
Execution and Monitoring:
-
Place both vessels in a pre-heated block stirrer at the desired temperature (e.g., 100 °C).
-
Validation Step: At t=0, immediately withdraw an aliquot from each reaction, quench it (e.g., with a drop of water and dilution in ethyl acetate), and analyze by GC or LC-MS to confirm initial concentrations.
-
Withdraw aliquots at regular time intervals (e.g., 5, 10, 20, 40, 60 minutes). Quench and analyze each sample.
-
-
Data Analysis:
-
For each reaction, calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time for the initial, linear phase of the reaction (typically <25% conversion).
-
The slope of this line represents the initial reaction rate (kH for vessel A, kD for vessel B).
-
Calculate the KIE = kH / kD.
-
| Interpreting KIE in C-H Activation | |
| Observed kH/kD | Mechanistic Implication |
| 3.5 | Strong primary KIE. C-H bond cleavage is the rate-determining step. |
| 1.1 | No significant KIE. C-H bond cleavage occurs after the rate-determining step (e.g., catalyst coordination might be the RDS). |
Application III: Tracking Atoms in Radical Reactions and Pyrolysis
The reaction of phenyl radicals with acetylene is a key process in combustion chemistry and the formation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene.[12][13] Phenyl-D5-acetylene serves as an invaluable tracer to map the journey of the phenyl ring into the final products.
Mechanistic Inquiry: In the high-temperature reaction between a phenyl radical source and a secondary reactant, does the final product incorporate the initial phenyl ring intact?
Experimental Design: A phenyl radical precursor (e.g., nitrosobenzene) is pyrolyzed in the presence of a reaction partner.[13] The experiment is run with both a standard precursor and a D5-labeled precursor. The product mixture is analyzed by a mass-sensitive technique like GC-MS to identify the mass shift in the products.[14]
Protocol 5.1: Product Analysis in Phenyl Radical Reactions via GC-MS
-
Reaction Setup (Flow Reactor or Sealed Tube):
-
A high-temperature flow reactor is charged with a carrier gas (e.g., Argon).
-
A solution of the phenyl radical precursor (e.g., C₆D₅NO) is injected into the heated zone (e.g., 1000 K) along with the co-reactant (e.g., acetylene).[13]
-
The product stream is quenched and collected at a cold trap.
-
Control Experiment: The identical experiment is performed using the non-deuterated precursor (C₆H₅NO).
-
-
Sample Preparation and Analysis:
-
The collected product mixture is dissolved in a suitable solvent (e.g., CS₂).
-
The sample is injected into a GC-MS system.
-
-
Data Interpretation:
-
Analyze the mass spectrum of each peak in the chromatogram.
-
Compare the mass spectra from the deuterated and non-deuterated experiments.
-
For example, if naphthalene is a product, the non-deuterated experiment will show a molecular ion peak at m/z = 128 (C₁₀H₈).
-
If the reaction with Phenyl-D5-acetylene leads to a product with m/z = 133, it confirms that the D5-phenyl ring has been incorporated into the naphthalene structure (C₁₀H₃D₅).
-
The presence of partially deuterated products can indicate H/D scrambling under the harsh reaction conditions, providing further mechanistic detail.
-
Caption: Workflow for using Phenyl-D5-acetylene as a tracer in radical reactions.
References
-
Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. Available at: [Link]
-
Isotopes and organic reaction mechanisms. INIS-IAEA. Available at: [Link]
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Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. University of Edinburgh Research Explorer. Available at: [Link]
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Synthesis and Applications of Isotopically Labelled Compounds 1994. ACS Publications. Available at: [Link]
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Isotopic labeling. Wikipedia. Available at: [Link]
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Alkynes in Cycloadditions. ResearchGate. Available at: [Link]
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Reaction of phenyl radicals with acetylene: quantum chemical investigation of the mechanism and master equation analysis of the kinetics. PubMed. Available at: [Link]
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Chemistry of polycyclic aromatic hydrocarbons formation from phenyl radical pyrolysis and reaction of phenyl and acetylene. PubMed. Available at: [Link]
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Deuterium Labeling Reaction. Chem-Station Int. Ed. Available at: [Link]
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Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. Sci-Hub. Available at: [Link]
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Reaction of phenyl radicals with acetylene: quantum chemical investigation of the mechanism and master equation analysis of the kinetics. Semantic Scholar. Available at: [Link]
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Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. ResearchGate. Available at: [Link]
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C−H activation chemistry in the reactions of 1 with acetophenone and phenyl acetylene versus cycloaddition reactions with benzaldehyde and N‐benzylideneaniline derivatives. ResearchGate. Available at: [Link]
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Mass spectrum of the phenyl–acetylene reaction products at 1000 K and... ResearchGate. Available at: [Link]
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Products of the Phenyl Radical (C6H5, X2A1) – Acetylene (C2H2, X1Σg+) Reaction in the 800–1200 K Temperature Range. Wiley Online Library. Available at: [Link]
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On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
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Photoinduced meta-Selective C–H Oxygenation of Arenes. PMC - NIH. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Available at: [Link]
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Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. YouTube. Available at: [Link]
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Phenyl-D5-acetylene. PubChem - NIH. Available at: [Link]
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Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Xingwei Li. Available at: [Link]
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Reaction between i-C4H3 Radical and Acetylene (C2H2): Is Phenyl (C6H5) the Primary Product?. ResearchGate. Available at: [Link]
- Process for the preparation of acetylene derivatives. Google Patents.
-
11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts. Available at: [Link]
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Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. Available at: [Link]
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Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. PMC. Available at: [Link]
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Synthesis of deuterated polymers from Phenyl-D5-acetylene monomer
Application Notes & Protocols
Topic: Synthesis of Deuterated Polymers from Phenyl-D5-acetylene Monomer
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Deuterated Polyphenylacetylenes
Deuterated polymers, materials in which protium (¹H) atoms are strategically replaced with deuterium (²H), represent a class of high-value macromolecules for advanced research and development.[1] This isotopic substitution, while chemically subtle, imparts significant changes to the physical properties of the polymer, including altered vibrational frequencies and enhanced thermal and oxidative stability.[1][2] These unique characteristics make them indispensable tools in a variety of fields. For instance, the distinct neutron scattering lengths of deuterium and protium provide a powerful contrast variation method for elucidating polymer chain conformation and dynamics in materials science using techniques like Small-Angle Neutron Scattering (SANS).[3][4] In pharmaceutical development, deuterium substitution can alter metabolic pathways, potentially extending the half-life of polymer-based drug delivery systems.[1][5]
Poly(phenylacetylene) (PPA) and its derivatives are π-conjugated polymers known for their unique optical, electronic, and structural properties, leading to applications in sensors, membranes, and chiral materials.[6][7][8] The synthesis of PPA with a deuterated phenyl ring—poly(Phenyl-D5-acetylene)—marries the functional advantages of the PPA backbone with the analytical and stability benefits of isotopic labeling. This guide provides detailed protocols for the controlled synthesis of poly(Phenyl-D5-acetylene) via living polymerization, a technique that affords precise control over molecular weight and results in polymers with a narrow molecular weight distribution, which is critical for reproducible material performance.[9][10][11]
The Monomer: Phenyl-D5-acetylene
The starting point for this synthesis is the Phenyl-D5-acetylene monomer, where all five hydrogen atoms on the phenyl ring have been replaced by deuterium. The synthesis of this monomer can be achieved through established methods, often starting from deuterated benzene (Benzene-d6). The integrity of the final polymer is contingent on the isotopic purity of this starting monomer.
Caption: Structure of Phenyl-D5-acetylene Monomer.
Polymerization Methodologies: Achieving Control with Living Polymerization
The polymerization of substituted acetylenes is most effectively achieved using transition-metal catalysts, with rhodium (Rh) and molybdenum (Mo) complexes being particularly prominent.[12] For producing well-defined polymers, living polymerization techniques are superior. They proceed without chain termination or transfer, allowing the polymer chains to grow at a constant rate. This results in a linear relationship between monomer conversion and polymer molecular weight, and a low polydispersity index (PDI, Mw/Mn), typically below 1.2.[7][9][13]
We present two robust protocols for the living polymerization of Phenyl-D5-acetylene.
Protocol 1: Rhodium(I)-Catalyzed Living Polymerization
Rhodium-based catalysts are highly efficient for the polymerization of phenylacetylene derivatives, often operating via a coordination-insertion mechanism.[6] Certain Rh(I) complexes, particularly those coordinated with ligands like norbornadiene (nbd), can initiate living polymerization, yielding highly stereoregular polymers (predominantly cis-transoidal).[6][14][15] The choice of solvent and ligands is critical; for instance, polar solvents like THF are commonly used, and the addition of phosphine ligands can further stabilize the propagating species and improve control.[16]
-
Reagent Preparation & Handling:
-
All procedures must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Anhydrous tetrahydrofuran (THF) should be used as the solvent.
-
The catalyst precursor, such as [(nbd)Rh(acac)] (nbd = norbornadiene, acac = acetylacetonate) or a similar Rh(I) complex, should be stored under inert conditions.[14]
-
Phenyl-D5-acetylene monomer must be purified (e.g., by distillation) to remove any inhibitors or impurities.
-
-
Polymerization Setup:
-
In a dried Schlenk flask, dissolve the Rh(I) catalyst precursor in anhydrous THF to achieve the desired concentration (e.g., 10-20 mM).
-
In a separate flask, prepare a solution of the Phenyl-D5-acetylene monomer in THF (e.g., 0.5-1.0 M).
-
The monomer-to-initiator ratio ([M]₀/[I]₀) will determine the target degree of polymerization and, consequently, the molecular weight of the final polymer.[10]
-
-
Initiation and Propagation:
-
Transfer the monomer solution to the catalyst solution via a cannula under vigorous stirring at a controlled temperature (e.g., 20-30°C).[15]
-
The reaction mixture will typically change color (e.g., to a deep yellow or orange), indicating polymerization is proceeding.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours), which can be monitored by taking aliquots and analyzing monomer conversion by GC or ¹H NMR.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer precipitate by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
-
Protocol 2: Molybdenum(V)-Based Living Polymerization
Catalyst systems based on molybdenum, such as MoOCl₄ in combination with a cocatalyst like n-butyllithium (n-BuLi), have been shown to induce the living polymerization of ortho-substituted phenylacetylenes.[9][13] Anisole is a particularly effective solvent as it fully dissolves the MoOCl₄ catalyst.[9][13] This system offers an alternative route that can yield polymers with exceptionally low polydispersity ratios (as low as 1.02).[13]
-
Reagent Preparation & Handling:
-
Strict adherence to inert atmosphere techniques is mandatory.
-
Use anhydrous anisole as the polymerization solvent.
-
Prepare a stock solution of MoOCl₄ in anisole (e.g., 20 mM).
-
Prepare a stock solution of n-BuLi in hexane (concentration determined by titration).
-
-
Catalyst Activation:
-
In a Schlenk flask, add the MoOCl₄/anisole solution.
-
Slowly add the n-BuLi solution at room temperature with stirring. A 1:1 molar ratio of MoOCl₄:n-BuLi is often favorable.[13]
-
Age the catalyst mixture for approximately 15 minutes at room temperature.
-
-
Initiation and Propagation:
-
Initiate the polymerization by adding a solution of Phenyl-D5-acetylene in anisole to the activated catalyst solution. Typical concentrations are [Mo] = 10 mM and [Monomer] = 0.10 M.[13]
-
Maintain the reaction at a constant temperature, for example, 30°C. The polymerization is typically rapid and may be complete within 20-90 minutes.[13]
-
-
Termination and Purification:
-
Terminate the reaction by adding a mixture of anisole/methanol (1:1 v/v).[13]
-
Precipitate the polymer in methanol, filter, wash, and dry under vacuum.
-
Caption: General workflow for the transition-metal-catalyzed synthesis of poly(Phenyl-D5-acetylene).
Characterization and Quality Control
Verifying the structure, isotopic incorporation, and macromolecular properties of the synthesized polymer is a critical step.
| Technique | Parameter Measured | Expected Outcome / Rationale |
| ¹H & ²H NMR Spectroscopy | Polymer Structure & Deuterium Incorporation | Absence or significant reduction of aromatic signals in the ¹H NMR spectrum confirms high deuteration on the phenyl ring. The presence of the polymer backbone protons can be confirmed. ²H NMR will show a strong signal in the aromatic region.[1][3] |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mₙ, Mₙ) & Polydispersity Index (PDI) | Mₙ should be predictable from the [M]₀/[I]₀ ratio and monomer conversion. PDI should be low (< 1.2) to confirm the "living" nature of the polymerization.[13] |
| FTIR Spectroscopy | Vibrational Modes | The spectrum will show characteristic C-D stretching and bending vibrations in place of C-H vibrations, providing chemical confirmation of deuteration.[2][17] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Deuteration is known to enhance thermal stability. The decomposition temperature of poly(Phenyl-D5-acetylene) is expected to be higher than its protiated analogue.[2][18] |
Conclusion and Outlook
The protocols detailed herein provide robust and reproducible methods for synthesizing well-defined poly(Phenyl-D5-acetylene). The use of living polymerization techniques catalyzed by rhodium or molybdenum complexes allows for precise control over the polymer architecture, which is essential for its application in advanced materials science and pharmaceutical research. The successful synthesis and characterization of these deuterated polymers open avenues for more detailed investigations into polymer physics, such as chain dynamics in blends and solutions via neutron scattering, and the development of next-generation materials with enhanced stability and performance.
References
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- Leitner, W., et al. (n.d.). Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide. ACS Publications.
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- Rijs, A. M., et al. (n.d.). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, AIP Publishing.
- Cirpan, A., et al. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Int. J. Mol. Sci., 9, 388.
- (n.d.). Utility of the deuterated compounds described in this study for the synthesis of organic molecules.... ResearchGate.
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Topic: Experimental Setup for Kinetic Isotope Effect Studies with Phenyl-D5-acetylene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, offering profound insights into the transition state of the rate-determining step.[1] This application note provides a detailed guide for utilizing Phenyl-D5-acetylene as a probe for secondary KIE studies. By replacing the hydrogen atoms on the phenyl ring with deuterium, we can investigate subtle changes in bonding and hybridization at the aromatic ring during reactions involving the acetylenic C-H bond. This guide explains the theoretical underpinnings, details a robust experimental protocol based on the highly precise competitive method, and provides step-by-step instructions for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Scientific Rationale for KIE Studies
The Kinetic Isotope Effect is the change in the rate of a chemical reaction upon isotopic substitution.[2] It is formally defined as the ratio of the rate constant for the reaction with the light isotopologue (k_L) to that of the heavy isotopologue (k_H): KIE = k_L / k_H. This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds and, consequently, their zero-point energies (ZPE).[1]
A bond to a heavier isotope has a lower vibrational frequency and a lower ZPE. For a bond to be broken, it must reach the transition state energy. Because the C-D bond starts from a lower energy level than a C-H bond, more energy is required to break it, leading to a slower reaction rate. This results in a "normal" primary KIE (k_H/k_D > 1), typically in the range of 2-7 for deuterium substitution.[3]
Phenyl-D5-acetylene: A Probe for Secondary KIEs
In Phenyl-D5-acetylene, the isotopic labels are not at the acetylenic C-H bond, which is often the site of reaction (e.g., in C-H activation, deprotonation, or addition reactions). Therefore, any observed KIE is a secondary kinetic isotope effect . Secondary KIEs arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state, even though the bond to the isotope is not broken.
The value of a secondary KIE provides crucial information:
-
Normal Secondary KIE (k_H/k_D > 1): Typically indicates a change in hybridization from sp² to sp³ at the carbon atoms of the phenyl ring in the transition state. This suggests the reaction involves a transition state where the aromatic system is more sterically crowded or has increased bonding character.
-
Inverse Secondary KIE (k_H/k_D < 1): Often suggests a change from sp² to sp hybridization or a loosening of vibrational modes in the transition state. This points to a more open or less sterically hindered transition state at the phenyl ring.
By using Phenyl-D5-acetylene, researchers can probe the extent to which the phenyl ring participates in the transition state of reactions occurring at the alkyne moiety.
Experimental Design: The Competitive Method
To measure a KIE with high precision, the intermolecular competitive method is superior to parallel reactions.[4][5] In this setup, a mixture of the deuterated (heavy) and non-deuterated (light) substrates is subjected to the reaction in a single vessel. This approach minimizes systematic errors arising from variations in temperature, pressure, or reagent concentrations between separate experiments.[2][6]
The core principle is to measure the isotopic ratio of the reactants and/or products at a specific fractional conversion (f). The KIE can then be calculated with high accuracy.
Figure 1: Workflow for a competitive KIE experiment.
Detailed Experimental Protocol
This protocol describes a general procedure for a competitive KIE experiment. It should be adapted to the specific reaction being studied.
Reagent Preparation and Purity
-
Source Materials: Obtain high-purity phenylacetylene (>99%) and phenyl-D5-acetylene (>98% isotopic purity).
-
Purity Verification: Before use, verify the chemical purity of both isotopologues via GC-MS and NMR. The isotopic purity of phenyl-D5-acetylene is critical and must be precisely determined.
-
Stock Solution: Prepare a stock solution containing a precisely known molar ratio of phenylacetylene and phenyl-D5-acetylene, typically close to 1:1. A solvent that is inert to the reaction conditions should be used.
Initial Isotopic Ratio (R₀) Determination
-
Causality: Determining the initial reactant ratio (R₀ = [Light]₀ / [Heavy]₀) is a critical baseline measurement. Any deviation from a true 1:1 ratio must be accounted for in the final calculation.
-
Take an aliquot of the stock solution prepared in step 3.1.
-
Analyze this t=0 sample using the chosen analytical method (GC-MS or NMR, see Section 4) to determine R₀ with high precision. Perform at least three replicate measurements to establish a reliable average and standard deviation.
Reaction Setup and Execution
-
In a reaction vessel under the appropriate atmosphere (e.g., nitrogen or argon), combine the substrate stock solution with any catalysts, reagents, and solvents, excluding the limiting reagent that initiates the reaction.
-
Equilibrate the mixture to the desired reaction temperature.
-
Initiate the reaction by adding the limiting reagent. Start a timer simultaneously.
-
Allow the reaction to proceed. The goal is to achieve a fractional conversion (f) ideally between 20% and 80%. At very low or very high conversions, the precision of the KIE measurement decreases.
-
Quench the reaction rapidly to halt its progress. This can be achieved by sudden cooling, adding a quenching agent (e.g., water, acid, or base), or exposing it to air, depending on the reaction mechanism.
Determination of Fractional Conversion (f)
-
Causality: The calculated KIE value is highly dependent on the fractional conversion. An accurate determination of 'f' is essential for a trustworthy result.
-
After quenching, analyze an aliquot of the reaction mixture.
-
Use an internal standard (a stable compound not involved in the reaction) to quantify the amount of remaining starting material (both isotopologues combined) relative to its initial amount.
-
Techniques like GC with FID detection or quantitative NMR are suitable for this purpose.
-
Calculate f as: f = 1 - ([Reactant]_final / [Reactant]_initial).
Analytical Protocols for Isotopic Ratio Measurement
The choice between GC-MS and NMR depends on the volatility of the compounds, potential for chromatographic separation of isotopologues, and available equipment.[7][8]
Protocol 1: GC-MS Analysis
GC-MS is ideal for volatile and thermally stable compounds, offering excellent sensitivity and separation.[7]
-
Instrument Setup:
-
Column: Use a capillary column that provides good separation of reactants from products and byproducts (e.g., DB-5ms or equivalent).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and precision.
-
-
Ion Selection:
-
Identify the molecular ion (M⁺) for both light (phenylacetylene, m/z 102) and heavy (phenyl-D5-acetylene, m/z 107) reactants.
-
Identify the molecular ions for the light and heavy products.
-
Self-Validation: To avoid issues with fragmentation or natural isotope abundance overlap (e.g., from ¹³C), select ions that are unique and intense for each species. For example, monitor m/z 102 for the light reactant and m/z 107 for the heavy reactant.[9]
-
-
Data Acquisition:
-
Inject the quenched reaction mixture onto the GC-MS.
-
Integrate the peak areas for the selected ions for each isotopologue of the unreacted starting material (A_L and A_H) and/or the product (P_L and P_H).
-
-
Ratio Calculation:
-
Calculate the final reactant ratio: R_f = A_L / A_H.
-
Alternatively, calculate the product ratio: R_p = P_L / P_H.
-
It's crucial to confirm that the mass spectrometer's response is identical for both isotopologues, which is generally a safe assumption for EI.[10]
-
Protocol 2: ¹H NMR Spectroscopy Analysis
NMR provides a direct measure of the isotopic ratio in the solution phase without requiring chromatographic separation.[11][12]
-
Sample Preparation:
-
Take a precise volume of the quenched reaction mixture and add a known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have sharp signals that do not overlap with reactant or product signals.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure the spectrometer is well-shimmed.
-
Use a sufficient relaxation delay (D1), typically 5 times the longest T1 of the protons being integrated, to ensure fully relaxed spectra for accurate quantification.
-
-
Data Acquisition:
-
Acquire a high signal-to-noise ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal corresponding to the phenylacetylene (light) reactant.
-
Integrate a signal from the internal standard.
-
Since Phenyl-D5-acetylene is silent in the ¹H NMR spectrum at the aromatic positions, its concentration must be inferred.
-
The ratio of the light reactant to the internal standard gives its concentration. Knowing the total initial concentration and the fractional conversion allows for the back-calculation of the heavy reactant's concentration and thus the isotopic ratio. More advanced 2D NMR techniques like HSQC can offer even higher precision for certain systems.[13][14]
-
Data Interpretation and KIE Calculation
The KIE is calculated from the initial reactant ratio (R₀), the measured ratio at fractional conversion f (either reactant ratio R_f or product ratio R_p), and f itself.
The most common equation, derived by Singleton, relates these variables:
KIE = ln(1 - f) / ln(1 - (f * R_p / R₀))
If measuring the remaining starting material, the equation is:
KIE = ln(R_f / R₀) / ln((1 - f) * (R_f / R₀))
A simplified approximation for low conversions (f < 0.2) is often used:
KIE ≈ R₀ / R_p
| Parameter | Symbol | How to Measure | Purpose |
| Initial Reactant Ratio | R₀ | GC-MS or NMR of t=0 mixture | Establishes the baseline isotopic composition. |
| Fractional Conversion | f | GC-FID or qNMR with internal std. | Quantifies reaction progress, crucial for accuracy. |
| Final Reactant Ratio | R_f | GC-MS or NMR of quenched mixture | Measures isotopic enrichment in the reactant pool. |
| Product Ratio | R_p | GC-MS or NMR of quenched mixture | Measures the isotopic composition of the formed product. |
Conclusion
The experimental framework detailed in this note provides a robust and precise method for determining the secondary kinetic isotope effect using Phenyl-D5-acetylene. By carefully controlling the experimental conditions, accurately measuring the fractional conversion, and employing high-precision analytical techniques like GC-MS or NMR, researchers can obtain reliable KIE values. These values serve as a critical piece of evidence in building a comprehensive understanding of reaction mechanisms, particularly the subtle electronic and steric changes occurring at the transition state.
References
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Wikipedia contributors. (2024). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]
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Gao, J., & Liu, H. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(9), 11349-11369. [Link]
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Murkin, A. S., Vetticatt, M. J., & Schramm, V. L. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(48), 19534-19537. [Link]
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Kljaic, T., Hosseinzadeh, P., & Paukstelis, P. J. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]
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Kljaic, T., Hosseinzadeh, P., & Paukstelis, P. J. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Limbach, H. H. (1995). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. In NMR Basic Principles and Progress (Vol. 34, pp. 63-164). Springer. [Link]
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Pabis, A., & Paneth, P. (2011). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 76(11), 4687-4691. [Link]
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ResolveMass Laboratories Inc. (2023, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]
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Murkin, A. S., Vetticatt, M. J., & Schramm, V. L. (2012). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. ResearchGate. [Link]
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Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]
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Request PDF. (n.d.). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. ResearchGate. [Link]
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Isotope Effects in CH Bond Activation Reactions by Transition Metals. (n.d.). [Link]
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Ripszam, M., Grabic, R., & Haglund, P. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods, 5(12), 3055-3061. [Link]
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Pinto, A., & Jones, A. (2018). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt University. [Link]
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Althorpe, S. C., & Richardson, J. O. (2017). Kinetic isotope effects and how to describe them. Structural Dynamics, 4(6), 061505. [Link]
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Sobrado, P. (2020). On the use of noncompetitive kinetic isotope effects to investigate flavoenzyme mechanism. Methods in Enzymology, 634, 369-389. [Link]
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Tokmakov, I. V., & Lin, M. C. (2003). Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. Journal of the American Chemical Society, 125(37), 11397-11408. [Link]
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Péter, Á. (2023, May 20). Kinetic Isotope Effect. Baran Lab. [Link]
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Tokmakov, I. V., Kim, G. S., & Lin, M. C. (2004). Kinetics and mechanisms for the reactions of phenyl radical with ketene and its deuterated isotopomer: an experimental and theoretical study. Physical Chemistry Chemical Physics, 6(15), 3963-3970. [Link]
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Tokmakov, I. V., & Lin, M. C. (2003). Reaction of phenyl radicals with acetylene: quantum chemical investigation of the mechanism and master equation analysis of the kinetics. PubMed. [Link]
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Tokmakov, I. V., & Lin, M. C. (2003). Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. ResearchGate. [Link]
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Derivatization of biomolecules with Phenyl-D5-acetylene for mass spectrometry
An Application Guide to the Derivatization of Biomolecules with Phenyl-D5-acetylene for Enhanced Mass Spectrometric Analysis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of biomolecules using Phenyl-D5-acetylene. The introduction of the deuterated phenylacetylene moiety serves a dual purpose: it significantly enhances ionization efficiency and chromatographic performance in mass spectrometry, and it provides a stable isotope label for high-accuracy quantitative workflows. We will explore the core chemical principles, focusing on Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity, specificity, and quantitative accuracy of their mass spectrometry-based analyses of challenging biomolecules such as fatty acids and steroids.
Introduction: Overcoming the Analytical Challenge
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis.[1] However, many critical biomolecules, including steroids, fatty acids, and lipids, exhibit poor ionization efficiency and lack characteristic fragmentation patterns, making their sensitive and specific detection challenging.[2][3][4] Chemical derivatization addresses this by modifying the analyte to introduce chemical properties favorable for analysis.[5]
The ideal derivatization agent should:
-
React specifically and efficiently with the target functional group.
-
Improve the chromatographic properties of the analyte.
-
Enhance ionization efficiency in the mass spectrometer source.
-
Introduce a unique and predictable fragmentation signature for tandem MS (MS/MS).
Phenyl-D5-acetylene emerges as a superior reagent that fulfills these criteria. The phenyl group provides a hydrophobic, easily ionizable moiety, while the terminal alkyne serves as a versatile chemical handle for covalent attachment. Crucially, the five deuterium atoms offer a +5 Da mass shift compared to its non-deuterated counterpart. This isotopic signature is invaluable for quantitative studies, allowing the corresponding non-deuterated derivative to be used as a perfect internal standard, co-eluting with the analyte and correcting for matrix effects and ionization variability.[6][7]
This guide will detail two powerful and versatile chemical strategies for attaching the Phenyl-D5-acetylene tag to biomolecules: Sonogashira coupling and Click Chemistry.
Principles of Derivatization with Phenyl-D5-acetylene
The versatility of the terminal alkyne in Phenyl-D5-acetylene allows it to be coupled to biomolecules through several robust chemical reactions. The choice of reaction depends on the functional groups available on the target analyte or on a linker used to modify it.
The Role of the Phenyl-D5-acetylene Tag
-
Enhanced Ionization: The aromatic phenyl ring increases the hydrophobicity and proton affinity of the derivatized molecule, leading to significantly improved ionization in electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources.[2]
-
Quantitative Accuracy: The use of a deuterated derivatization agent allows for the synthesis of stable isotope-labeled internal standards.[6] When a mixture of labeled (Phenyl-D5-acetylene) and unlabeled (Phenyl-acetylene) reagents is used, or when a synthesized unlabeled derivative is spiked in, the resulting analyte signals appear as a distinct mass-separated doublet. This allows for highly precise and accurate quantification by correcting for variations in sample preparation, chromatography, and instrument response.[8]
-
Predictable Fragmentation: In tandem MS (MS/MS), the derivatized molecule will readily produce a characteristic deuterated phenyl cation (C₆D₅⁺) at m/z 82 and/or a deuterated phenylacetylene cation (C₈D₅H⁺) at m/z 107. This contrasts with the non-deuterated fragments at m/z 77 and 102, respectively.[9][10] Monitoring for these specific fragment ions provides exceptional specificity and reduces background noise.
Key Chemical Strategies
A. Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne (Phenyl-D5-acetylene) and an aryl or vinyl halide.[11] It is a highly efficient reaction catalyzed by a combination of palladium and copper(I) salts.[12] For biomolecule derivatization, the analyte must either naturally contain an aryl/vinyl halide or be modified to include one. This is a powerful method for tagging molecules like iodinated amino acids or steroids functionalized with an iodo-containing group.[13][14]
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction forms a stable triazole ring by coupling a terminal alkyne with an azide.[15] The reaction is extremely specific, high-yielding, and tolerant of a wide range of functional groups and solvents, including water.[16] Biomolecules that do not contain a native azide group can be easily modified with an azide-containing linker, making this a broadly applicable strategy.[17]
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Derivatization of Steroids via Sonogashira Coupling
This two-step protocol is designed for steroids containing a hydroxyl group, such as testosterone or cholesterol. First, an iodo-benzoyl handle is attached to the hydroxyl group, followed by Sonogashira coupling with Phenyl-D5-acetylene.
Step 1: Introduction of the Iodo-Aryl Handle
-
Materials:
-
Steroid of interest (e.g., Testosterone)
-
4-Iodobenzoyl chloride
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas supply
-
Standard glassware (round-bottom flask, magnetic stirrer)
-
-
Procedure:
-
Dissolve the steroid (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2 equivalents) to the solution and stir.
-
Slowly add a solution of 4-iodobenzoyl chloride (1.2 equivalents) in anhydrous DCM to the flask.
-
Allow the reaction to stir at room temperature for 4-6 hours or until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a small amount of water.
-
Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting iodo-benzoyl-steroid ester by flash column chromatography (silica gel) to obtain the intermediate for the next step.
-
Step 2: Sonogashira Coupling with Phenyl-D5-acetylene
-
Materials:
-
Iodo-benzoyl-steroid from Step 1
-
Phenyl-D5-acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen gas supply
-
-
Procedure:
-
In a flask under nitrogen, dissolve the iodo-benzoyl-steroid (1 equivalent), Pd catalyst (0.05 equivalents), and CuI (0.1 equivalents) in a mixture of anhydrous THF and TEA (e.g., 2:1 v/v).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add Phenyl-D5-acetylene (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 2-12 hours. Monitor progress by LC-MS, looking for the disappearance of the iodo-steroid and the appearance of the product with the expected mass.[18]
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final Phenyl-D5-acetylene derivatized steroid.
-
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Application Notes and Protocols: Phenyl-D5-acetylene in Materials Science for Organic Electronics
Introduction: The Deuterium Advantage in Organic Electronics
In the relentless pursuit of enhanced performance and longevity in organic electronic devices, the strategic substitution of hydrogen with its heavier isotope, deuterium, has emerged as a powerful and elegant tool. This "deuterium advantage" stems from the fundamental principles of the kinetic isotope effect. The carbon-deuterium (C-D) bond possesses a lower zero-point energy and consequently a higher bond dissociation energy compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications for the stability of organic semiconductor materials, particularly in the demanding operational environments of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). By replacing labile C-H bonds with more robust C-D bonds, we can effectively mitigate degradation pathways, leading to devices with significantly extended operational lifetimes and improved efficiency.[1][2]
Phenyl-D5-acetylene, a deuterated analog of phenylacetylene, serves as a pivotal building block for introducing this isotopic reinforcement into a wide array of conjugated polymers and small molecules. Its rigid phenylene and acetylene units are fundamental components of many high-performance organic semiconductors. The perdeuteration of the phenyl ring in Phenyl-D5-acetylene offers a targeted approach to bolstering the stability of the resulting materials without significantly altering their intrinsic electronic properties. This application note will provide a comprehensive overview of the synthesis, characterization, and application of materials derived from Phenyl-D5-acetylene in the field of organic electronics, complete with detailed experimental protocols.
The Science Behind the Stability: Understanding the Kinetic Isotope Effect
The operational degradation of organic electronic devices is often initiated by the cleavage of C-H bonds, which can be triggered by factors such as exposure to high energy excitons, moisture, or atmospheric oxygen. These bond-breaking events lead to the formation of reactive radical species that can further react with and degrade the surrounding organic materials, ultimately leading to device failure.
The substitution of hydrogen with deuterium slows down these degradation reactions. The rate of a chemical reaction is dependent on the vibrational frequency of the bonds involved in the bond-breaking step. Due to its greater mass, a C-D bond vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate. This phenomenon, known as the deuterium kinetic isotope effect, is the primary reason for the enhanced stability observed in deuterated organic electronic materials. By strategically incorporating Phenyl-D5-acetylene into the molecular architecture of organic semiconductors, we can effectively "armor" the material against these degradation mechanisms.
Synthesis of Phenyl-D5-acetylene Based Conjugated Polymers via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized (alkynyl) and sp2-hybridized (aryl or vinyl) carbons.[3] This palladium- and copper-cocatalyzed reaction is particularly well-suited for the synthesis of conjugated polymers, such as poly(p-phenylene ethynylene)s (PPEs), which are promising materials for a variety of organic electronic applications.
Here, we present a detailed protocol for the synthesis of a deuterated poly(p-phenylene ethynylene) derivative using Phenyl-D5-acetylene and a suitable dihaloaromatic comonomer.
Protocol 1: Synthesis of Deuterated Poly(p-phenylene ethynylene) (d-PPE)
Reaction Scheme:
Where Ar represents a di-iodinated aromatic monomer.
Materials:
-
Phenyl-D5-acetylene (≥98% isotopic purity)
-
1,4-Diiodo-2,5-bis(octyloxy)benzene (or other suitable dihaloaromatic monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reactor Setup: In a nitrogen-filled glovebox, add 1,4-diiodo-2,5-bis(octyloxy)benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask.
-
Monomer Addition: Slowly add a solution of Phenyl-D5-acetylene (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture via syringe over 10 minutes.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir under a positive pressure of nitrogen for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate as a solid.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and hexane to remove residual catalysts and unreacted monomers.
-
To further purify the polymer, dissolve it in a minimal amount of hot toluene and re-precipitate it into methanol. Repeat this process twice.
-
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Characterization:
The resulting deuterated polymer should be characterized by standard techniques to confirm its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the polymer structure. In the ¹H NMR spectrum of the deuterated polymer, the absence or significant reduction of signals corresponding to the phenyl protons of the phenylacetylene unit will confirm the high level of deuteration.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[4]
-
UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties of the polymer in solution and as a thin film.[4] The absorption and emission maxima will provide insights into the electronic structure and conjugation length.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to assess the thermal stability and phase transitions of the polymer, which are crucial for device fabrication and long-term stability.[5]
Application in Organic Light-Emitting Diodes (OLEDs)
The enhanced stability of materials derived from Phenyl-D5-acetylene makes them excellent candidates for use in the emissive layer of OLEDs. The primary benefit is a significant increase in the operational lifetime of the device.
Protocol 2: Fabrication and Characterization of a d-PPE based OLED
Device Structure:
ITO / PEDOT:PSS / d-PPE / Ca / Al
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Deuterated poly(p-phenylene ethynylene) (d-PPE) synthesized in Protocol 1
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of d-PPE in anhydrous chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the d-PPE solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the film at 80 °C for 30 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a 30 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the device using a source meter and a photometer. This will determine key performance parameters such as turn-on voltage, luminance, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum: Measure the EL spectrum to determine the color of the emitted light.
-
Operational Lifetime: Monitor the luminance of the device over time under a constant current density to determine its operational lifetime (e.g., T₅₀, the time it takes for the luminance to decay to 50% of its initial value).
Expected Results and Causality:
A direct comparison with an OLED fabricated using the non-deuterated analogue of the PPE polymer is crucial. It is expected that the d-PPE based OLED will exhibit a significantly longer operational lifetime.[1][6] This is a direct consequence of the kinetic isotope effect, where the stronger C-D bonds in the d-PPE backbone are more resistant to degradation, thus slowing down the formation of non-emissive species and quenching sites within the emissive layer. The initial device efficiency and color purity are expected to be similar to the non-deuterated counterpart, as deuteration primarily impacts the long-term stability rather than the initial optoelectronic properties.
Application in Organic Photovoltaics (OPVs)
In OPVs, the stability of the active layer materials is a critical factor limiting the device lifetime. The use of Phenyl-D5-acetylene derived polymers as either the donor or acceptor material in the active layer can lead to more robust and long-lasting solar cells. While deuteration has been shown in some cases to have a negative impact on the electrical efficiency of organic solar cells, in other cases it can be beneficial for stability.[7]
Protocol 3: Fabrication of a d-PPE based OPV Device
Device Structure:
ITO / PEDOT:PSS / d-PPE:[3][3]-phenyl-C₆₁-butyric acid methyl ester (PCBM) / Ca / Al
Procedure:
The fabrication procedure is similar to that of the OLED, with the key difference being the composition of the active layer.
-
Active Layer Preparation: Prepare a blend solution of d-PPE and PCBM (e.g., in a 1:2 weight ratio) in a suitable solvent like chlorobenzene or o-dichlorobenzene.
-
Active Layer Deposition: Spin-coat the blend solution onto the PEDOT:PSS layer to form the bulk heterojunction active layer. The thickness and morphology of this layer are critical for device performance and should be optimized by adjusting the spin-coating parameters and by using solvent additives if necessary.
-
The subsequent steps of cathode deposition and encapsulation are the same as for the OLED fabrication.
Characterization:
-
Current-Voltage (J-V) Characteristics under Illumination: Measure the J-V characteristics of the solar cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). This will determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the spectral response of the solar cell.
-
Stability Testing: Monitor the PCE of the device over time under continuous illumination and/or thermal stress to evaluate its operational stability.
Application in Organic Field-Effect Transistors (OFETs)
The charge transport properties and operational stability of OFETs can also be improved by utilizing materials derived from Phenyl-D5-acetylene. The enhanced stability of the deuterated semiconductor can lead to more reliable transistor performance over extended periods of operation.
Protocol 4: Fabrication of a d-PPE based OFET
Device Structure:
Si/SiO₂ / d-PPE / Au (Source/Drain)
Procedure:
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively. Clean the substrate using standard procedures.
-
Semiconductor Deposition: Deposit a thin film of the d-PPE onto the SiO₂ surface by spin-coating from a solution.
-
Source and Drain Electrode Deposition: Deposit gold (Au) source and drain electrodes on top of the d-PPE film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
Characterization:
-
Transfer and Output Characteristics: Measure the transfer (drain current vs. gate voltage) and output (drain current vs. drain voltage) characteristics of the OFET using a semiconductor parameter analyzer. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
-
Bias Stress Stability: Apply a constant gate and drain bias to the device for an extended period and monitor the changes in the threshold voltage and other parameters to evaluate its operational stability.
Data Presentation and Visualization
To facilitate the comparison of deuterated and non-deuterated materials, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparison of Polymer Properties
| Property | d-PPE | h-PPE |
| Mn (kDa) | ||
| Mw (kDa) | ||
| PDI | ||
| Absorption λmax (nm) | ||
| Emission λmax (nm) | ||
| Td (5% weight loss, °C) |
Table 2: Comparative OLED Device Performance
| Parameter | d-PPE based OLED | h-PPE based OLED |
| Turn-on Voltage (V) | ||
| Max. Luminance (cd/m²) | ||
| Max. Current Efficiency (cd/A) | ||
| Max. Power Efficiency (lm/W) | ||
| T₅₀ Lifetime (hours @ initial L₀) |
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of deuterated poly(p-phenylene ethynylene).
Caption: Step-by-step workflow for the fabrication of an OLED device.
Conclusion
Phenyl-D5-acetylene is a valuable building block for the synthesis of highly stable organic semiconducting materials. The incorporation of deuterium into the phenyl rings of phenylacetylene-containing polymers and small molecules provides a robust strategy to enhance the operational lifetime of organic electronic devices. The protocols outlined in this application note provide a framework for the synthesis, fabrication, and characterization of deuterated materials and devices, enabling researchers to explore the full potential of the deuterium advantage in organic electronics. The systematic comparison with non-deuterated analogues is essential to unequivocally demonstrate the benefits of this isotopic labeling strategy.
References
-
Fang, J.-K., An, D.-L., Wakamatsu, K., Ishikawa, T., Iwanaga, T., Toyota, S., Matsuo, D., Orita, A., & Otera, J. (2010). Synthesis and spectroscopic study of diphenylamino-substituted phenylene-(poly)ethynylenes: remarkable effect of acetylenic conjugation modes. Tetrahedron Letters, 51(6), 917–920. [Link]
-
Kaufmann, N., et al. (2020). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). Polymers, 12(1), 189. [Link]
-
Wessling, R. A. (1998). Poly(p-phenylene ethynylene)-based light-emitting devices. Synthetic Metals, 93(2), 143-146. [Link]
-
Yu, Y. J., et al. (2023). Development of Deuteration Technology to Improve Lifetime of OLED EX and Identification of Stability of Deuterated Materials. SID Symposium Digest of Technical Papers, 54(1), 469-473. [Link]
-
Lee, J. H., et al. (2020). 20‐4: Study on the Effect of OLED Device Lifetime Improvement according to Hole Injection Barrier and p‐Dopants. SID Symposium Digest of Technical Papers, 51(1), 296-299. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wang, S., et al. (2018). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Materials, 5, 61. [Link]
-
Chen, Y.-H., et al. (2022). Cumulative lifetime enhancement effect of deuteration in blue organic light-emitting diodes. Organic Electronics, 108, 106588. [Link]
-
Shao, M., et al. (2022). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. ACS Applied Polymer Materials, 4(6), 4453-4462. [Link]
-
Whitten, D. G., et al. (2021). photophysical properties of synthetic oligomeric phenylene ethynylene. UNM Digital Repository. [Link]
-
Płóciennik, P., et al. (2017). Direct Synthesis of 2,5-Bis(dodecanoxy)phenyleneethynylene-Butadiynes by Sonogashira Coupling Reaction. The Journal of Organic Chemistry, 82(17), 9039-9050. [Link]
-
Oak Ridge National Laboratory. (2014, March 13). Deuterium changes the electronic properties of organic solar cells. ScienceDaily. [Link]
-
Al-attar, H. A. (2020). Performance Study of Pentacene based Organic Field Effect Transistor by Using monolayer, bilayer and trilayer and Gate Insulators. Iraqi Journal of Physics, 18(44), 85-97. [Link]
-
Li, J., et al. (2006). Synthesis and properties of phenylpropiolic acid oligomers. Journal of Applied Polymer Science, 102(3), 2533-2537. [Link]
-
Cruz-Jimenez, G., et al. (2013). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 57(3), 196-202. [Link]
-
Wang, Y., et al. (2021). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 17, 3299-3307. [Link]
-
Liu, Y., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7629. [Link]
-
Imasheva, A. A., et al. (2021). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Molecules, 26(22), 6891. [Link]
-
Liu, Y., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. ResearchGate. [Link]
-
Chen, Y., et al. (2024). High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. Polymers, 16(6), 820. [Link]
-
Tsuji, H., Mitsui, C., & Nakamura, E. (2014). The hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes. Chemical Communications, 50(94), 14870-14872. [Link]
-
Sirringhaus Lab. (n.d.). Organic Field-Effect Transistors. University of Cambridge. [Link]
-
Chen, H., et al. (2018). High performance solution-processable tetrathienoacene (TTAR) based small molecules for organic field effect transistors (OFETs). Dyes and Pigments, 158, 466-473. [Link]
-
Irvin, D. J., & Knauss, D. M. (2004). Amphiphilic Phenyl−Ethynylene Polymers and Copolymers. Synthesis, Characterization, and Optical Emission Properties. Macromolecules, 37(15), 5593-5600. [Link]
Sources
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- 4. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Phenyl-D5-acetylene Sonogashira Couplings
Introduction
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, with the Sonogashira coupling of Phenyl-D5-acetylene. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, its success is highly sensitive to a range of parameters, and low yields are a common frustration.
The use of a deuterated substrate like Phenyl-D5-acetylene does not typically introduce unique mechanistic hurdles, as the deuterium atoms are on the aromatic ring and not the reactive acetylenic C-H bond. Therefore, troubleshooting should focus on the fundamental aspects of the Sonogashira reaction that are known to impact efficiency and yield. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is sluggish or fails to initiate. What are the likely causes related to my catalyst and setup?
This is a common starting problem and almost always points to issues with catalyst activity or the reaction environment.
-
Core Issue: Catalyst Inactivation The active catalyst, Pd(0), is generated in situ from a Pd(II) precatalyst. This species is highly sensitive to oxidation.
-
Troubleshooting Steps & Scientific Rationale:
-
Ensure a Strictly Inert Atmosphere: The primary culprit for catalyst death is oxygen. The Pd(0) complexes are unstable in air, and oxygen also promotes the highly undesirable homocoupling of your alkyne (Glaser-Hay coupling).[1][3][4][5]
-
Causality: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle. It also facilitates the oxidative dimerization of copper acetylides, leading to the Glaser-Hay side product.[4][6]
-
Actionable Advice: Use standard Schlenk line techniques or a glovebox. Ensure all solvents and liquid reagents (especially amine bases) are rigorously degassed using methods like freeze-pump-thaw (for at least three cycles) or by bubbling with argon or nitrogen for an extended period (30-60 minutes).
-
-
Evaluate Your Palladium Source and Ligand:
-
Causality: The ligand's job is to stabilize the Pd(0) center and modulate its reactivity. For challenging or electron-rich aryl halides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The oxidative addition step is often rate-limiting, especially with aryl bromides or chlorides.[1][7]
-
Actionable Advice: For aryl bromides, consider switching to more electron-rich and bulky phosphine ligands like XPhos or using N-Heterocyclic Carbene (NHC) palladium complexes, which can accelerate the oxidative addition step.[2][6][8] If you are using a Pd(II) source like PdCl₂(PPh₃)₂, ensure its quality, as decomposition can be an issue.
-
-
Check the Copper (I) Co-catalyst:
-
Causality: The copper co-catalyst facilitates the deprotonation of the terminal alkyne and forms a copper acetylide intermediate, which then engages in transmetalation with the palladium center.[2][9] The quality of the CuI is paramount; it should be off-white or light tan. If it is green or brown, it has likely oxidized to Cu(II), which is ineffective for the Sonogashira cycle and can promote homocoupling.
-
Actionable Advice: Use freshly purchased, high-purity CuI. If oxidation is suspected, you can purify it by dissolving it in a saturated KI solution, precipitating with water, and washing with water, ethanol, and ether before drying under vacuum.
-
-
Q2: I'm getting my desired product, but my yield is ruined by a major side product that appears to be the dimer of Phenyl-D5-acetylene. How do I stop this?
You are observing the Glaser-Hay homocoupling product. This is the most common and yield-destroying side reaction in the copper-assisted Sonogashira coupling.[1][6][10][11]
-
Core Issue: Alkyne Homocoupling This side reaction is promoted by two key factors: the presence of oxygen and the copper (I) co-catalyst.[4][5]
-
Troubleshooting & Optimization Strategies:
-
Go Copper-Free: This is the most effective strategy to eliminate Glaser homocoupling.[1][12] Copper-free protocols have been extensively developed and are often the preferred method, especially in pharmaceutical processes where minimizing metal contamination is critical.[6]
-
Causality: The homocoupling mechanism proceeds through the dimerization of a copper-acetylide intermediate. By removing the copper, you remove this entire reaction pathway.[1][6] In the copper-free mechanism, the alkyne coordinates directly to the palladium center before deprotonation.[2]
-
Actionable Advice: Adapt your protocol to a copper-free version. This typically requires a slightly higher catalyst loading, a different choice of base (e.g., a stronger amine or an inorganic base like Cs₂CO₃), and sometimes a change in solvent. See the detailed protocol below.
-
-
Strictly Enforce Anaerobic Conditions: As mentioned in Q1, oxygen is a key promoter of this side reaction.[3][4] If you must use the copper-catalyzed variant, improving your degassing technique is critical.
-
Modify Reagent Addition:
-
Causality: If the concentration of the aryl halide is low while the copper acetylide concentration is high, the acetylide is more likely to react with itself.
-
Actionable Advice: Try slow addition of the Phenyl-D5-acetylene to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.[13]
-
-
Q3: My setup is inert and homocoupling is minimal, but my yield is still poor. Which reaction parameters should I optimize?
Once catalyst and side-reaction issues are ruled out, the next step is to optimize the core reaction parameters: solvent, base, and temperature. The interplay between these factors is crucial for success.
-
Core Issue: Suboptimal Reaction Kinetics and Solubility
-
Parameter Optimization Table:
| Parameter | Common Choices | Rationale & Expert Insights |
| Solvent | Amine Bases (e.g., Et₃N, DIPEA): Can serve as both base and solvent.[1] Aprotic Polar (e.g., DMF, Acetonitrile): Good solvating properties.[3][14] Ethers (e.g., THF, Dioxane): Common co-solvents.[7] | The solvent choice is critical and often substrate-dependent. DMF is a powerful solvent but can lead to low activity with some catalyst systems.[3] A mixture, such as 1:1 Dioxane:Et₃N, is often a robust starting point.[7] Ensure solvents are anhydrous, as water can negatively impact the reaction. |
| Base | Amines (e.g., Et₃N, DIPEA, Piperidine): Most common. Must be basic enough to deprotonate the alkyne.[1] Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Often used in copper-free systems or with sensitive substrates.[8][15] | The base neutralizes the HX byproduct and facilitates the formation of the reactive acetylide.[1] Amine bases are generally effective, but if your substrate is base-sensitive, a switch to an inorganic base like Cs₂CO₃ may be beneficial. Ensure the amine base is distilled and degassed, as they can oxidize over time. |
| Temperature | Room Temperature to 100 °C | The required temperature depends heavily on the reactivity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl .[1][9] Aryl iodides often react efficiently at room temperature.[1] Aryl bromides typically require heating (e.g., 60-80 °C), and aryl chlorides demand even higher temperatures and more specialized, highly active catalysts.[6][7] Increasing the temperature can improve the rate of the rate-limiting oxidative addition step but may also increase side product formation.[11] |
Visualization of Key Processes
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Sonogashira Yield
Caption: A logical workflow for diagnosing and solving low-yield Sonogashira couplings.
Detailed Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for aryl iodides.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Reagent Addition: Through the septum, add degassed solvent (e.g., THF or Dioxane, to make a ~0.2 M solution based on the aryl halide) and degassed triethylamine (2.0 equiv).
-
Alkyne Addition: Add Phenyl-D5-acetylene (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature (for aryl iodides) or heat to 60-80 °C (for aryl bromides) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is highly recommended to avoid Glaser-Hay homocoupling.
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%). Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Reagent Addition: Add degassed solvent (e.g., Dioxane or Toluene, to make a ~0.2 M solution).
-
Alkyne Addition: Add Phenyl-D5-acetylene (1.5 equiv).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
- D. W. D. M. S. W. P. W. D. C. D. S. D. V. 1. B. G. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.). Sonogashira coupling.
-
(2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- BenchChem. (n.d.). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
- BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling....
- (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry.
- NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- BenchChem. (n.d.). troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
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- 11. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phenyl-D5-acetylene
Welcome to the technical support center for the purification of Phenyl-D5-acetylene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity Phenyl-D5-acetylene from typical reaction mixtures. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can confidently navigate the challenges of purifying this valuable deuterated building block.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns that arise during the purification of Phenyl-D5-acetylene.
Q1: What are the most common impurities I should expect when synthesizing Phenyl-D5-acetylene?
A1: The impurity profile of your Phenyl-D5-acetylene will largely depend on the synthetic route employed. A common and efficient method for its synthesis is the Sonogashira coupling of a perdeuterated aryl halide (e.g., Bromo-D5-benzene or Iodo-D5-benzene) with a protected or terminal acetylene source. In this case, the most prevalent impurities include:
-
Homocoupled Diynes (Glaser Coupling product): This is often the most significant byproduct, resulting from the oxidative coupling of two molecules of Phenyl-D5-acetylene.[1][2][3][4] This impurity, 1,4-Bis(phenyl-D5)buta-1,3-diyne, can be challenging to remove due to its similar nonpolar nature.
-
Unreacted Starting Materials: Residual perdeuterated aryl halide and any acetylene coupling partner (e.g., trimethylsilylacetylene) may remain.
-
Catalyst Residues: Palladium and copper catalysts used in the Sonogashira reaction can contaminate the product.[3]
-
Solvent and Base Residues: Solvents like THF or toluene and amine bases such as triethylamine or diisopropylamine are common and need to be thoroughly removed.
Q2: Is there a risk of H/D back-exchange on the phenyl ring during purification?
A2: The deuterium atoms on the aromatic ring of Phenyl-D5-acetylene are generally very stable under standard purification conditions such as column chromatography, distillation, and recrystallization.[5] The C-D bonds on an aromatic ring are not considered "exchangeable" in the way that protons on heteroatoms (like -OH or -NH) are.[6][7] While extreme acidic or basic conditions at high temperatures, or certain catalytic systems, can facilitate H/D exchange on aromatic rings, these conditions are typically avoided during purification.[5][8] Standard analytical techniques like NMR and GC-MS can be used to confirm the isotopic integrity of your final product.
Q3: What is the best initial approach to purify crude Phenyl-D5-acetylene?
A3: For most common scenarios where the primary impurity is the homocoupled diyne and residual non-polar starting materials, flash column chromatography is the recommended initial purification method. Phenyl-D5-acetylene is significantly more polar than the diyne byproduct. This difference in polarity allows for effective separation on silica gel. A subsequent distillation under reduced pressure can then be employed to remove any remaining volatile impurities and the chromatography solvent.
Q4: How can I confirm the purity of my final Phenyl-D5-acetylene product?
A4: A combination of analytical techniques is essential to confirm both chemical and isotopic purity:
-
¹H NMR Spectroscopy: This is crucial for assessing chemical purity. The absence of signals corresponding to the phenyl protons (around 7.3-7.5 ppm for the non-deuterated analogue) confirms the high isotopic enrichment of the D5-phenyl ring.[9][10] The acetylenic proton should be a sharp singlet (around 3.06 ppm in CDCl₃).[9] Integration of this singlet against any residual proton signals from impurities allows for quantification of chemical purity.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying and quantifying volatile impurities. The mass spectrum will also confirm the molecular weight of your product (107.16 g/mol for C₈HD₅), providing further evidence of successful deuteration.[12][][14]
-
¹³C NMR Spectroscopy: While not always necessary for routine purity checks, it can provide additional structural confirmation.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the purification of Phenyl-D5-acetylene.
Issue 1: My final product is contaminated with a less polar impurity that has a similar TLC Rf value.
Symptom: ¹H NMR shows your desired product along with other aromatic signals, and TLC analysis shows co-elution or very close spots.
Diagram: Troubleshooting Co-eluting Impurities
Caption: Decision workflow for separating co-eluting impurities.
Troubleshooting Steps & Solutions:
-
Confirm Impurity Identity: Use GC-MS to identify the molecular weight of the contaminant. The homocoupled product, 1,4-Bis(phenyl-D5)buta-1,3-diyne, will have a molecular weight of approximately 212 g/mol .
-
Optimize Column Chromatography:
-
Eluent System: The homocoupled diyne is significantly less polar than Phenyl-D5-acetylene. Use a very non-polar eluent system, such as a gradient of dichloromethane in hexanes (starting with pure hexanes). This will increase the separation between the two compounds on the column.
-
Stationary Phase: While silica gel is generally effective, you can also try alumina, which can sometimes offer different selectivity for alkynes and aromatic compounds.
-
-
Consider an Alternative Purification Technique:
-
Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be effective. Phenylacetylene has a boiling point of 142-144 °C at atmospheric pressure, while the homocoupled diyne is a solid with a much higher boiling point.
-
Recrystallization: If your product is a solid at low temperatures or can be derivatized, recrystallization can be a powerful purification method. The homocoupled product is often a solid and may precipitate out from a concentrated solution in a non-polar solvent upon cooling.
-
Issue 2: My purified product shows residual catalyst contamination.
Symptom: The purified product has a faint color (e.g., yellow, brown, or green) or shows baseline broadening in the NMR spectrum.
Troubleshooting Steps & Solutions:
-
Aqueous Workup: Before chromatographic purification, ensure a thorough aqueous workup of the reaction mixture. Washing with a solution of ammonium chloride can help to remove copper salts, while a wash with a mild chelating agent like EDTA can help remove residual palladium.
-
Filtration through a Short Plug: Dissolve the crude product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel or celite before concentrating for column chromatography. This can remove a significant portion of baseline impurities and colored catalyst residues.
-
Charcoal Treatment: In some cases, treatment with activated charcoal can be used to remove colored impurities. However, this should be done with caution as it can also lead to loss of product.
Issue 3: Low yield after purification.
Symptom: The isolated yield of pure Phenyl-D5-acetylene is significantly lower than expected.
Troubleshooting Steps & Solutions:
-
Volatility of Product: Phenyl-D5-acetylene is a relatively volatile liquid. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with controlled temperature and pressure.
-
Column Chromatography Optimization:
-
Dry Loading: For volatile compounds, it is often better to pre-adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This prevents band broadening that can occur with liquid loading.
-
Fraction Collection: Collect smaller fractions during chromatography and analyze them carefully by TLC to avoid discarding fractions containing your product.
-
-
Reaction Optimization: A low purified yield may be indicative of a low reaction yield. Re-evaluate the reaction conditions to minimize byproduct formation, particularly the Glaser homocoupling. Running the reaction under an inert atmosphere and using degassed solvents is critical.[3]
Detailed Experimental Protocols
Protocol 1: Purification of Phenyl-D5-acetylene by Flash Column Chromatography
This protocol is designed to separate Phenyl-D5-acetylene from the less polar homocoupled diyne byproduct and other non-polar impurities.
Diagram: Flash Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude material.
-
Prepare a slurry of silica gel in hexane and pack the column, ensuring there are no air bubbles.
-
Add a thin layer of sand to the top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude Phenyl-D5-acetylene mixture in a minimal amount of dichloromethane (DCM).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexane. The less polar homocoupled diyne will elute first.
-
Monitor the elution by TLC, staining with a potassium permanganate solution (alkynes and diynes will show up as yellow spots).
-
Once the diyne has been eluted, gradually increase the polarity of the eluent by adding a small percentage of DCM (e.g., starting with 1% DCM in hexane and slowly increasing to 5%).
-
Phenyl-D5-acetylene will begin to elute.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (e.g., 30 °C) to minimize loss of the volatile product.
-
Protocol 2: Purity Assessment by ¹H NMR and GC-MS
¹H NMR Spectroscopy:
-
Accurately weigh a sample of the purified Phenyl-D5-acetylene and a known internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signal for the acetylenic proton of Phenyl-D5-acetylene (around 3.06 ppm) and a known signal from the internal standard.
-
Calculate the purity based on the known mass and molar equivalents of the standard and the sample.
-
Inspect the aromatic region (7-8 ppm) for any residual proton signals, which would indicate incomplete deuteration or protonated impurities.
GC-MS Analysis:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., DCM or hexane).
-
Inject the sample into the GC-MS instrument.
-
Use a standard non-polar column (e.g., DB-5 or equivalent).
-
Program a temperature gradient that allows for the separation of the product from any potential impurities.
-
Analyze the resulting chromatogram to identify and quantify any impurities.
-
Confirm the mass of the main peak corresponds to the molecular weight of Phenyl-D5-acetylene (m/z = 107).
Quantitative Data Summary Table
| Property | Phenyl-D5-acetylene | 1,4-Bis(phenyl-D5)buta-1,3-diyne |
| Molecular Weight | 107.16 g/mol | 212.29 g/mol |
| Boiling Point | ~142-144 °C (at 760 mmHg) | N/A (Solid) |
| Appearance | Colorless liquid | Pale yellow solid |
| Polarity | More polar | Less polar |
| ¹H NMR (CDCl₃) | ~3.06 ppm (s, 1H) | No acetylenic proton |
References
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
- Bohlmann, F. (1953). Notiz über die Kupplung von Acetylen-Verbindungen. Chemische Berichte, 86(5), 657-660.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- Jones, J. R. (2002). The ionisation of carbon acids. Progress in Reaction Kinetics and Mechanism, 27(3), 193-247.
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction.
- Lockley, W. J. S. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(7), 1105–1110.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Royal Society of Chemistry. (2018).
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
PubChem. Phenyl-D5-acetylene. Retrieved from [Link]
-
Wikipedia. Hydrogen–deuterium exchange. Retrieved from [Link]
- Leitch, D. C., et al. (2021). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process.
- Szlosek-Pina, K., et al. (2022). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 27(19), 6586.
- Spangenberg, A., et al. (2005). Phenylacetylene as a new surrogate standard for the determination of BTEX by GC/FID.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
-
ResearchGate. (n.d.). 1 H NMR spectrum of the reaction mixture of phenyl acetylene and... Retrieved from [Link]
- Esposito, V. J., et al. (2023). Anharmonicity and deuteration in the IR absorption and emission spectrum of phenylacetylene. Molecular Physics, e2261645.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Phenyl-D5-acetylene Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Phenyl-D5-acetylene. This resource is designed to address the specific and often complex challenges encountered when analyzing the NMR spectra of this deuterated building block and its subsequent reaction products. The unique spectroscopic properties arising from the deuterium-labeled phenyl ring and the reactive acetylene group can lead to spectra that are difficult to interpret. This guide provides in-depth, question-and-answer-based troubleshooting to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs): The Basics of Phenyl-D5-acetylene NMR
Before troubleshooting complex product mixtures, it's crucial to understand the baseline NMR characteristics of the starting material.
Q1: What are the expected ¹H and ¹³C NMR signals for pure Phenyl-D5-acetylene?
Answer: For pure Phenyl-D5-acetylene (C₆D₅C≡CH), the NMR spectra are significantly simplified compared to its non-deuterated analog, phenylacetylene.
-
¹H NMR: The most prominent signal is a sharp singlet corresponding to the acetylenic proton (≡C-H) . This peak typically appears in a relatively shielded region for a proton near an aromatic ring, around δ 3.0 ppm .[1] The reason for this upfield shift is the magnetic anisotropy of the triple bond, which creates a shielding cone of electron density along the bond axis.[2] You should not observe any significant signals in the aromatic region (δ 7-8 ppm), as all five positions on the phenyl ring are deuterated. Minor peaks in this region indicate incomplete deuteration.
-
¹³C NMR: You can expect to see two signals for the acetylene carbons. The carbon attached to the proton (≡C -H) resonates around δ 77-78 ppm , while the carbon attached to the deuterated phenyl ring (C ≡C-C₆D₅) appears further downfield around δ 83-84 ppm .[3] The signals for the deuterated phenyl carbons (C₆D₅) will be visible but will appear as multiplets with significantly lower intensity due to C-D coupling and the absence of a Nuclear Overhauser Effect (NOE) enhancement from proton decoupling. The C-D coupling splits the carbon signal into a triplet because deuterium is a spin-1 nucleus (2nI+1 = 211+1 = 3).[4]
-
²H (Deuterium) NMR: A single, broad signal in the aromatic region (approximately δ 7.2-7.5 ppm) is expected, corresponding to the five equivalent deuterium atoms on the phenyl ring. The chemical shift scale for ²H NMR is nearly identical to that of ¹H NMR.[5][6]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | ≡C-H | ~3.0 | Sharp singlet.[1] |
| ¹³C | C ₆D₅-C≡ | ~83-84 | Triplet due to coupling with deuterium. |
| ¹³C | ≡C -H | ~77-78 | Singlet (or doublet from ¹JCH if not decoupled). |
| ¹³C | C ₆D₅ | ~122-132 | Complex, low-intensity multiplets due to C-D coupling. |
| ²H | C₆D ₅ | ~7.2-7.5 | Broad singlet representing all five deuterons. |
Q2: How does the deuterium (D) substitution affect the ¹H and ¹³C NMR spectra?
Answer: Deuterium substitution has several key effects on NMR spectra:
-
Signal Disappearance in ¹H NMR: The most obvious effect is the removal of signals from the ¹H NMR spectrum at the sites of deuteration.[7] For Phenyl-D5-acetylene, this cleans up the aromatic region, leaving only the acetylenic proton signal.
-
Isotope Shifts: The electronic environment of a nucleus is slightly altered when a neighboring atom is replaced with a heavier isotope. This results in small changes in chemical shifts, known as secondary isotope effects.[8] For a proton or carbon, replacing a neighboring hydrogen with a deuterium typically causes a small upfield shift (to a lower ppm value).[9] These shifts are usually small, on the order of 0.01-0.1 ppm.[8]
-
Changes in Coupling: Since deuterium has a different spin (I=1) and a smaller gyromagnetic ratio than a proton (I=1/2), the coupling patterns change dramatically.
-
¹H-¹H coupling is eliminated at the site of substitution.
-
¹H-²D coupling can occur but is much smaller than the corresponding ¹H-¹H coupling and is often not resolved, leading to peak broadening.
-
¹³C-²D coupling is observable and results in characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group).[10]
-
Troubleshooting Guide: Interpreting Complex Product Spectra
This section addresses specific issues you may encounter when your Phenyl-D5-acetylene has undergone a reaction.
Q1: My ¹H NMR spectrum shows small, complex signals in the aromatic region (around 7-8 ppm). What are they?
Answer: This is a common issue and almost always points to incomplete deuteration of the phenyl ring in your starting material. Even with a high isotopic purity (e.g., 99% D), you will have a small population of molecules with one or more residual protons on the phenyl ring (C₆D₄H, C₆D₃H₂, etc.).
-
Causality: These residual protons will appear in the typical aromatic region. Because they are coupled to adjacent deuterium atoms (a spin-1 nucleus), they often appear as broadened multiplets, not the sharp, well-defined patterns you would see in a fully protonated phenyl ring.
-
Validation: To confirm this, acquire a high-resolution mass spectrum of your starting material. It should show a base peak for the D5 isotopologue and much smaller peaks for D4, D3, etc. The relative intensities can help you quantify the level of residual protons.
Q2: The acetylenic proton signal and other peaks in my product's spectrum are broad. What could be the cause?
Answer: Signal broadening can arise from several factors related to chemical or physical processes occurring on the NMR timescale.
-
Polymerization/Oligomerization: This is a very common side reaction for phenylacetylene and its derivatives. As the molecule polymerizes, the resulting macromolecules have restricted motion and a distribution of chemical environments. This leads to a multitude of overlapping signals and very broad peaks, often rendering the spectrum uninterpretable beyond confirming that polymerization has occurred.[11]
-
Aggregation: The product molecules may be aggregating in the NMR solvent. This reduces the rate of molecular tumbling, leading to shorter T₂ relaxation times and broader lines. Try acquiring the spectrum at a higher temperature to see if the signals sharpen, which would support an aggregation hypothesis.[12]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., leftover catalyst like iron, copper, or chromium) can cause significant line broadening. This is a physical effect on nuclear relaxation. If you suspect this, try washing your product with a chelating agent like EDTA or passing it through a plug of silica or celite.
-
Chemical Exchange: If your product is in equilibrium with another species or if there's a slow conformational change, the signals for the involved nuclei can broaden.
Workflow: Troubleshooting Unexpected NMR Signals
Caption: A decision flowchart for troubleshooting common issues in the NMR spectra of Phenyl-D5-acetylene products.
Q3: The signal for the acetylenic proton (~3 ppm) is gone or significantly reduced. What does this indicate?
Answer: The disappearance of the acetylenic proton is a clear indication that a chemical transformation has occurred at the alkyne terminus. This is often the desired outcome of your reaction.
-
Common Reactions:
-
Polymerization/Cyclization: As mentioned, phenylacetylene can polymerize or undergo cyclotrimerization to form substituted benzene derivatives. In these cases, the sp-hybridized C-H bond is consumed.
-
Sonogashira Coupling: If you performed a cross-coupling reaction, the acetylenic proton would be replaced by the coupled group.
-
Click Chemistry (CuAAC): In a copper-catalyzed azide-alkyne cycloaddition, the proton is replaced as the triazole ring is formed.
-
Deprotonation and Quenching: If you used a strong base (e.g., n-BuLi, NaH), you would form the acetylide anion. If this is subsequently quenched with an electrophile other than H⁺, the signal will be absent.
-
-
Hydrogen-Deuterium (H-D) Exchange: If your reaction or workup involves a source of deuterium (e.g., D₂O, CD₃OD), the acidic acetylenic proton can exchange with deuterium. This would cause the ¹H signal to disappear and a new signal to appear in the ²H NMR spectrum around 3 ppm.
Experimental Protocol: D₂O Shake for H-D Exchange Confirmation
If you suspect H-D exchange or want to confirm an exchangeable proton (like an -OH or -NH that might be overlapping), a D₂O shake is a definitive test.[12]
-
Acquire Initial Spectrum: Dissolve your sample in a standard protonated solvent (like CHCl₃ or Acetone) and acquire a ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it for 30-60 seconds to ensure mixing and facilitate exchange.
-
Re-acquire Spectrum: Acquire the ¹H NMR spectrum again.
-
Analysis: The signal corresponding to the exchangeable proton (in this case, the acetylenic proton if it exchanges) will disappear or be significantly reduced in intensity.[7]
Q4: I suspect my Phenyl-D5-acetylene has polymerized. What are the characteristic NMR features?
Answer: Polyphenylacetylene (PPA) has a very distinct, albeit unrefined, NMR signature. The controlled, stereoregular polymerization can yield products with more defined spectra, but crude polymerization often leads to a complex mixture.
-
Disappearance of Monomer Signals: The sharp singlet of the acetylenic proton (~3 ppm) will vanish.
-
Broad, Overlapping Resonances: The spectrum will be dominated by very broad humps.
-
Aromatic/Vinylic Region (δ 5.5-8.0 ppm): The deuterated phenyl groups and the newly formed vinylic protons of the polymer backbone will create a broad, largely unresolved envelope of signals.
-
Aliphatic Region: If any side reactions or chain termination events create sp³ centers, broad signals may also appear upfield, though this is less common.
-
-
Rationale: The polymer consists of long chains, each with a slightly different conformation and electronic environment. This distribution of non-equivalent nuclei, combined with the slow tumbling of the large molecule, results in the characteristic broad signals.
Diagram: Spectroscopic Transformation from Monomer to Polymer
Caption: Idealized change in the ¹H NMR spectrum upon polymerization of Phenyl-D5-acetylene.
References
-
Deuterium NMR - Wikipedia. Provides a fundamental overview of ²H NMR, noting its similar chemical shift range to ¹H NMR but poorer resolution. Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Explains how deuterium labeling affects ¹H NMR spectra, primarily by causing signals to disappear, and its use in D₂O exchange experiments. Available at: [Link]
-
Alkynes - OpenOChem Learn. Describes the typical chemical shift for terminal alkyne protons (~2 ppm) in ¹H NMR and sp-hybridized carbons (65-100 ppm) in ¹³C NMR. Available at: [Link]
-
Deuterium isotope effect on 1H chemical shift in pentadeuteriobenzene - RSC Publishing. A publication noting the isotope effect of deuterium on benzene proton chemical shifts. Available at: [Link]
-
Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek. Discusses the practical aspects of acquiring ²H NMR, including the broader line shape compared to proton signals and the characteristic quintet structure from residual protons in deuterated solvents. Available at: [Link]
-
Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts - The Royal Society of Chemistry. Provides example ¹H NMR data for complex molecules including polyphenylacetylenes, illustrating the broad signals typical of polymers. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Contains example ¹H NMR spectra of phenylacetylene, showing typical chemical shifts in deuterated solvents. Available at: [Link]
-
Spectroscopy of the Alkynes - Chemistry LibreTexts. Explains the shielding effect of the alkyne's cylindrical π electron cloud, which causes the high-field chemical shift for the acetylenic proton. Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. A general guide on NMR interpretation, including troubleshooting common issues like signal assignment errors and overlapping peaks. Available at: [Link]
-
Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts - ACS Publications. A detailed paper discussing the theoretical basis of H/D isotope effects on chemical shifts in hydrogen-bonded systems. Available at: [Link]
-
Deuterium Isotope Effects on Carbon-13 Nuclear Magnetic Resonance Spectra - RSC Publishing. Reports that ¹³C shifts of α-deuterated compounds are consistently upfield relative to their protium analogs. Available at: [Link]
-
Measuring 2H NMR Spectra - University of Ottawa NMR Facility Blog. A practical guide advising the use of protonated solvents for ²H NMR to avoid a massive solvent signal and noting that chemical shift scales for ¹H and ²H are nearly identical. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy - University of Rochester Department of Chemistry. Provides practical solutions for common NMR problems like peak broadening (try heating the sample) and identifying exchangeable protons (add D₂O). Available at: [Link]
-
Isotope shifts and other isotope effects - University of Ottawa NMR Facility. Explains primary and secondary isotope shifts, noting that one-bond ¹³C shifts from deuterium substitution are typically 0.2-1.5 ppm. Available at: [Link]
-
Correlation between deuterium and carbon-13 relaxation times - Journal of the American Chemical Society. A technical article discussing the relationship between deuterium and carbon-13 relaxation, relevant to advanced NMR studies. Available at: [Link]
-
Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems - Biblioteka Nauki. A review on intrinsic deuterium isotope effects on chemical shifts, particularly for ¹³C nuclei in hydrogen-bonded systems. Available at: [Link]
-
Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes - RSC Publishing. Provides spectral data for deuterated ethynylbenzene, showing the acetylenic ¹³C signals and the triplet splitting from C-D coupling. Available at: [Link]
-
Solvent NMR Chart - University of Wisconsin-Madison. A chart showing typical coupling patterns for deuterated solvents, including the 1:1:1 triplet for CD groups and 1:2:3:2:1 quintet for CD₂ groups. Available at: [Link]
-
Deuterium H-NMR in the SCS NMR Lab - University of Illinois. A practical guide for acquiring ²H NMR, recommending the use of non-deuterated solvents and noting that the chemical shifts are equivalent to ¹H shifts. Available at: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments - Wiley Online Library. A comprehensive review of potential issues in NMR experiments, including causes of distorted peaks and inaccurate integrals. Available at: [Link]
-
Supporting Information - Semantic Scholar. Contains various ¹H and ¹³C NMR spectra for complex organic molecules, useful for comparing spectral features. Available at: [Link]
-
¹H NMR spectra of phenylacetylene (PA), Cu‐N3 + benzyl bromide (BzBr)... - ResearchGate. Shows a reference ¹H NMR spectrum for phenylacetylene, useful for comparison. Available at: [Link]
-
Heteronuclear coupling - University of Ottawa NMR Facility. Explains coupling between ¹H/¹³C and ²D, noting that deuterium (spin-1) splits signals into 1:1:1 triplets. Available at: [Link]
-
Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging - RSC Publishing. A study on the synthesis of deuterated terminal alkynes with high isotopic incorporation, confirmed by ¹H-NMR. Available at: [Link]
-
Long range deuterium isotope effects on 13C NMR chemical shifts - PMC - NIH. Details the characteristic splitting patterns in ¹³C NMR due to C-D coupling (singlet, triplet, quintet, septet). Available at: [Link]
-
Short Summary of 1H-NMR Interpretation - Minnesota State University Moorhead. A concise guide to interpreting ¹H NMR spectra, covering chemical shifts for various functional groups. Available at: [Link]
-
8: Alkenes and Alkynes - A resource discussing the chemistry and spectroscopy of alkynes. Available at: [Link]
-
Interpreting Aromatic NMR Signals - YouTube. A video tutorial on interpreting the coupling patterns of aromatic signals in ¹H NMR. Available at: [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems - Technology Networks. An overview of NMR principles and interpretation, including the use of deuterated solvents. Available at: [Link]
-
Solving NMR spectra - Chemistry LibreTexts. A step-by-step guide to solving chemical structures using NMR data. Available at: [Link]
-
¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. An introductory guide to the four key aspects of ¹H NMR interpretation: number of signals, chemical shift, integration, and splitting. Available at: [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. A beginner's guide to ¹H NMR, explaining chemical shift, integration, and multiplicity. Available at: [Link]
-
Proton Chemical Shifts in NMR. Part 16 - Modgraph. A detailed analysis of proton chemical shifts in various acetylenic compounds, including phenylacetylene. Available at: [Link]
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Overcoming poor solubility of Phenyl-D5-acetylene in specific solvents
Troubleshooting Guide & FAQs: Overcoming Poor Solubility
Welcome to the comprehensive technical support guide for Phenyl-D5-acetylene. As a deuterated internal standard, its complete and accurate dissolution is fundamental for precise quantification in analytical methodologies, especially in mass spectrometry-based assays.[1][2] This guide is tailored for researchers, scientists, and drug development professionals who may face challenges with the solubility of this compound. Here, we will delve into the root causes of its poor solubility in specific solvents and provide validated, step-by-step protocols to mitigate these issues, thereby ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm finding it difficult to dissolve Phenyl-D5-acetylene in my standard aqueous buffer. What is the reason for this?
Phenyl-D5-acetylene, similar to its non-deuterated counterpart phenylacetylene, is a nonpolar aromatic hydrocarbon.[3] Its molecular structure, which is primarily composed of a benzene ring and an acetylene group, leads to a compound with very low polarity.[3] This intrinsic hydrophobicity is the reason for its poor solubility in polar solvents like water or aqueous buffers.[4][5][6] The principle of "like dissolves like" is the governing factor for solubility; nonpolar compounds are best dissolved in nonpolar solvents, whereas polar compounds dissolve in polar solvents.[7][8] To dissolve the nonpolar molecule, the strong intermolecular hydrogen bonds in water would need to be broken to form a cavity, which is an energetically unfavorable process.
Q2: What are the suggested initial solvents for dissolving Phenyl-D5-acetylene?
Given its nonpolar characteristics, the following organic solvents are recommended as initial options for dissolving Phenyl-D5-acetylene. It is always advisable to begin with a small quantity to assess solubility before preparing a larger stock solution.
| Solvent | Chemical Class | Key Considerations |
| Acetonitrile (ACN) | Polar Aprotic | A common choice in reverse-phase chromatography with good volatility. |
| Methanol (MeOH) | Polar Protic | A viable starting point, though sonication may be necessary. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Effective, but has a high boiling point which can make it difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | A moderately polar solvent capable of dissolving a wide array of nonpolar and polar compounds.[9] |
| Dichloromethane (DCM) | Halogenated | A volatile and effective solvent, but ensure it is compatible with your experimental system. |
| Ethanol | Polar Protic | Miscible with Phenyl-D5-acetylene and other organic solvents.[4][5] |
| Acetone | Polar Aprotic | Phenyl-D5-acetylene is soluble in acetone.[5] |
| Diethyl Ether | Polar Aprotic | Miscible with Phenyl-D5-acetylene.[5][10] |
Q3: My experimental procedure demands a final solution with a significant aqueous component. How can I accomplish this if the compound is insoluble in water?
This is a frequent issue in experimental design. The standard approach is to first create a concentrated stock solution in a water-miscible organic solvent (such as DMSO or acetonitrile) and then dilute this stock into your aqueous buffer. This method, often referred to as "crashing out," needs careful optimization to prevent the compound from precipitating. The aim is to have a final concentration of the organic solvent that is low enough to be compatible with your assay, yet high enough to keep the Phenyl-D5-acetylene in solution.[11]
Troubleshooting Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard procedure for preparing a high-concentration stock of Phenyl-D5-acetylene in an appropriate organic solvent.
Objective: To prepare a stable, concentrated stock solution suitable for serial dilutions.
Materials:
-
Phenyl-D5-acetylene (solid)
-
Anhydrous, high-purity organic solvent (e.g., Acetonitrile or DMSO)
-
Analytical balance
-
Class A volumetric flask
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Use an analytical balance to accurately weigh the desired quantity of Phenyl-D5-acetylene.
-
Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask.
-
Initial Solvation: Add approximately 50-70% of the final volume of your chosen organic solvent (e.g., Acetonitrile).
-
Dissolution:
-
Secure the cap on the flask and vortex for 30-60 seconds.
-
Visually check for any undissolved particles.
-
If particles are still present, place the flask in an ultrasonic bath for 5-10 minutes at room temperature.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, let the solution cool to room temperature. Then, add the organic solvent up to the final volume mark on the flask.
-
Homogenization: Invert the flask multiple times to ensure the solution is homogenous.
-
Storage: Store the stock solution in an amber vial at the recommended temperature (typically -20°C or -80°C) to minimize degradation and solvent evaporation.
Protocol 2: Serial Dilution into an Aqueous Medium (The "Crashing Out" Method)
This protocol explains how to dilute the organic stock solution into your final aqueous experimental buffer.
Objective: To prepare a working solution in a primarily aqueous medium without causing precipitation.
Materials:
-
Concentrated Phenyl-D5-acetylene stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture media)
-
Micropipettes
-
Vortex mixer
Workflow Diagram:
Caption: Workflow for diluting organic stock into an aqueous buffer.
Procedure:
-
Buffer First: Begin by pipetting the necessary volume of the aqueous buffer into a new tube.
-
Stock Addition: While vortexing the aqueous buffer at a medium speed, introduce the required small volume of the concentrated organic stock solution directly into the vortex. This rapid mixing is vital to avoid localized high concentrations that could lead to precipitation.
-
Final Concentration: The final concentration of the organic solvent should ideally be kept below 1% (v/v) to reduce its potential effects on biological assays. However, this is dependent on the compound and may need to be optimized.[12]
-
Visual Inspection: After mixing, visually examine the solution for any signs of cloudiness or precipitate. If the solution is not clear, the final concentration of Phenyl-D5-acetylene might be too high for that particular percentage of organic co-solvent.
Q4: I have attempted the "crashing out" method, but my compound is still precipitating. What should I do next?
If precipitation continues to be an issue, you may need to consider more advanced solubilization strategies.
Troubleshooting Options:
-
Increase Co-Solvent Percentage: Gradually increase the final percentage of the organic co-solvent (e.g., from 1% to 2%, and then to 5%). Always be aware of the tolerance of your specific assay to organic solvents.[13][14]
-
Test Alternative Co-Solvents: Some compounds that are insoluble in one water-miscible solvent might be more successfully diluted from another. If you have been using DMSO, try preparing a stock in Acetonitrile or Methanol and repeat the dilution protocol.
-
Use of Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can create micelles in aqueous solutions, which can encapsulate hydrophobic compounds and enhance their apparent solubility.[15][16]
Logical Flow for Troubleshooting Precipitation:
Caption: Decision tree for addressing persistent precipitation.
References
-
Chemical Database. (n.d.). phenylacetylene. Retrieved from [Link]
-
ACS Publications. (2002). Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes. Macromolecules. Retrieved from [Link]
-
ChemBK. (n.d.). PHENYLACETYLENE FOR SYNTHESIS. Retrieved from [Link]
-
National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular BioSystems. Retrieved from [Link]
-
ResearchGate. (2019). Impact of pluronic F127 on aqueous solubility and membrane permeability of antirheumatic compounds of different structure and polarity. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Marine Drugs. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. Retrieved from [Link]
-
National Institutes of Health. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics. Retrieved from [Link]
-
Pharmanecia. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
National Institutes of Health. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Institutes of Health. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Quora. (n.d.). In general, which type of solvent is best suited to dissolve nonpolar substances?. Retrieved from [Link]
-
Chemistry For Everyone. (n.d.). Why Are Covalent Compounds Soluble In Organic Solvents?. Retrieved from [Link]
-
National Institutes of Health. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ChemBK. (n.d.). Phenyl n-propyl acetylene. Retrieved from [Link]
-
Kuujia. (n.d.). 25837-46-1(Phenyl-d5-acetylene). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenyl-D5-acetylene. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Phenyl-D5-acetylene
Welcome to the technical support center for optimizing catalyst loading in reactions involving Phenyl-D5-acetylene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this deuterated alkyne. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just procedural steps but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during catalytic reactions with Phenyl-D5-acetylene. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Conversion to the Desired Product
Low or no product yield is a frequent challenge. A methodical investigation of the reaction components and conditions is crucial for identifying the root cause.
Potential Causes & Recommended Actions:
-
Catalyst Inactivity: The palladium catalyst is the workhorse of many coupling and hydrogenation reactions. Its activity is paramount.
-
Recommendation: Use a fresh batch of catalyst or one that has been stored meticulously under an inert atmosphere. Palladium(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[1] If you suspect catalyst degradation, consider performing a known, reliable reaction to test its activity.
-
-
Insufficient Catalyst Loading: While minimizing catalyst use is often a goal, insufficient loading can lead to sluggish or incomplete reactions.[2][3]
-
Poor Quality of Starting Materials: Impurities in either the Phenyl-D5-acetylene or the coupling partner can act as catalyst poisons.
-
Recommendation: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, in Sonogashira couplings, ensure the aryl halide and alkyne are free from impurities that could poison the catalyst.[1]
-
-
Inadequate Reaction Conditions: Temperature, solvent, and the presence of a suitable base (in cross-coupling reactions) are critical parameters.
-
Recommendation: Review the literature for optimal conditions for your specific reaction type. For Sonogashira couplings, an amine base is required to deprotonate the alkyne.[1] Ensure the base is dry and used in an appropriate excess.[1] For hydrogenations, ensure efficient hydrogen gas delivery and agitation.
-
Issue 2: Poor Selectivity (Formation of Undesired Byproducts)
Achieving high selectivity is often as important as achieving high conversion. The formation of byproducts can complicate purification and reduce the overall efficiency of your synthesis.
Potential Causes & Recommended Actions:
-
Over-reduction in Hydrogenation Reactions: When hydrogenating Phenyl-D5-acetylene to the corresponding alkene, over-reduction to the alkane is a common side reaction.
-
Recommendation: Employ a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate and quinoline).[4] This deactivates the most active sites on the palladium, preventing the further reduction of the alkene.[4] Careful monitoring of the reaction progress by techniques like TLC, GC, or NMR is essential to stop the reaction once the alkyne has been consumed.[4]
-
-
Homocoupling in Cross-Coupling Reactions: In reactions like the Sonogashira coupling, the dimerization of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[1][5]
-
Incorrect Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact selectivity.[2][3]
Issue 3: Catalyst Deactivation
The premature loss of catalytic activity can halt a reaction before completion. Understanding the deactivation pathways is key to preventing this issue.
Potential Causes & Recommended Actions:
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst decomposition and deactivation.[1]
-
Recommendation: This can be caused by impurities, an inappropriate choice of solvent, or incorrect reaction temperature.[1] Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black in Sonogashira reactions.[6]
-
-
Polymerization/Oligomerization of the Alkyne: Acetylenic compounds, including Phenyl-D5-acetylene, can polymerize or form oligomers on the catalyst surface, blocking active sites.[7][8]
-
Recommendation: This is often more prevalent at higher temperatures and reactant concentrations. Optimizing these parameters can mitigate this issue. In some cases, catalyst deactivation by polymer formation is a known issue in industrial acetylene hydration processes.[7]
-
-
Coke Formation: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst, leading to deactivation.[8][9]
-
Recommendation: This is a common issue in gas-phase reactions and can sometimes be reversed by controlled oxidation to burn off the coke, though this can also lead to sintering of the metal particles.[8]
-
Issue 4: Lack of Reproducibility
Inconsistent results from one experiment to the next can be frustrating and hinder research progress.
Potential Causes & Recommended Actions:
-
Variability in Reagent Quality: Even small differences in the purity of starting materials, solvents, or the catalyst itself can lead to different outcomes.
-
Inconsistent Reaction Setup and Procedure: Minor variations in how the reaction is set up, such as the efficiency of degassing or the rate of reagent addition, can impact the results.
-
Recommendation: Develop and strictly adhere to a detailed standard operating procedure (SOP). This includes consistent methods for drying glassware, degassing solvents, and adding reagents.
-
-
Atmospheric Contamination: The presence of oxygen or moisture can be detrimental to many catalytic reactions.
-
Recommendation: Employ robust techniques for creating and maintaining an inert atmosphere, such as using Schlenk lines or a glovebox. Ensure all solvents and reagents are properly dried and degassed.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of catalyst loading for reactions with Phenyl-D5-acetylene.
Q1: What is a typical catalyst loading range for reactions with Phenyl-D5-acetylene?
A1: The optimal catalyst loading is highly dependent on the specific reaction. However, some general ranges can be provided as a starting point for optimization:
| Reaction Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Sonogashira Coupling | 0.02 - 5 mol% | Lower loadings are often achievable with highly active catalyst systems.[12] The reactivity of the aryl halide is a major factor, with iodides being more reactive than bromides or chlorides.[1] |
| Selective Hydrogenation (e.g., with Lindlar's Catalyst) | 1 - 10 mol% (relative to the substrate) | The goal is to achieve full conversion of the alkyne without significant over-reduction to the alkane.[4] |
| Polymerization | Varies widely based on the desired molecular weight and catalyst system. | For living polymerizations, the monomer-to-initiator ratio directly controls the molecular weight.[13][14] |
Q2: How does the deuterium labeling in Phenyl-D5-acetylene affect catalyst loading and reaction conditions?
A2: The presence of deuterium atoms on the phenyl ring is generally not expected to have a significant electronic effect on the reactivity of the acetylene group. Therefore, the optimal catalyst loading and reaction conditions are likely to be very similar to those for unlabeled phenylacetylene. However, it is always good practice to perform initial optimization experiments. The primary consideration with deuterated compounds is often the cost, which makes minimizing catalyst loading and maximizing yield particularly important.
Q3: What analytical techniques are best for monitoring the progress of these reactions to optimize catalyst loading?
A3: Real-time or frequent monitoring of the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. The choice of technique depends on the specific reaction and available instrumentation:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing quantitative data on conversion and selectivity.
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds, offering quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative data by taking aliquots from the reaction mixture. ¹H NMR can be used to monitor the disappearance of the acetylenic proton (if present in a non-deuterated analogue for comparison) and the appearance of new signals corresponding to the product.
Q4: Can I recycle the catalyst used in reactions with Phenyl-D5-acetylene?
A4: The recyclability of the catalyst depends on its nature (heterogeneous vs. homogeneous) and its stability under the reaction conditions.
-
Heterogeneous Catalysts: Catalysts like Pd on carbon (Pd/C) or Lindlar's catalyst are insoluble and can often be recovered by filtration after the reaction.[15] However, their activity may decrease with each cycle due to leaching of the metal, surface poisoning, or physical degradation.
-
Homogeneous Catalysts: These are dissolved in the reaction mixture and are generally more difficult to recover and reuse. Specialized techniques, such as using catalysts with fluorous tags or supported on soluble polymers, may allow for their recovery.
Experimental Protocol: Optimization of Catalyst Loading for the Sonogashira Coupling of Phenyl-D5-acetylene with Iodobenzene
This protocol provides a step-by-step guide for a screening experiment to determine the optimal catalyst loading for a common cross-coupling reaction.
Materials:
-
Phenyl-D5-acetylene
-
Iodobenzene
-
Pd(PPh₃)₄ (Palladium tetrakis)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk flasks or similar reaction vessels
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk flasks under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 mmol) and the desired amount of Pd(PPh₃)₄ (e.g., screening 0.5, 1, 2, and 5 mol%).
-
Addition of Co-catalyst and Solvent: To each flask, add CuI (2 mol%) and the anhydrous, degassed solvent (5 mL).
-
Addition of Base and Alkyne: Add triethylamine (2.0 mmol) followed by Phenyl-D5-acetylene (1.2 mmol) to each flask via syringe.
-
Reaction: Stir the reaction mixtures at room temperature. Monitor the progress of each reaction by TLC or GC at regular intervals (e.g., every 30 minutes).
-
Workup: Once a reaction is complete (as determined by the consumption of the limiting reagent), quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield for each catalyst loading and analyze the purity of the product. The optimal catalyst loading will be the lowest amount that gives a high yield in a reasonable amount of time.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in catalytic reactions with Phenyl-D5-acetylene.
Caption: Troubleshooting workflow for Phenyl-D5-acetylene reactions.
References
-
ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Semi-hydrogenation of alkynes. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst. Retrieved from [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Retrieved from [Link]
-
K-State Libraries. (n.d.). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Retrieved from [Link]
-
ACS Publications. (2006). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Retrieved from [Link]
-
ACS Publications. (2014). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Retrieved from [Link]
-
ACS Publications. (2004). Polymerization of Phenylacetylene Catalyzed by Diphosphinopalladium(II) Complexes. Retrieved from [Link]
-
Scribd. (n.d.). Acetylene Hydrogenation Catalyst Deactivation. Retrieved from [Link]
-
Springer. (2022). Catalysis of semihydrogenation of acetylene to ethylene: current trends, challenges, and outlook. Retrieved from [Link]
-
International Research Journal of Engineering and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. Retrieved from [Link]
-
MDPI. (2023). Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. Retrieved from [Link]
-
ResearchGate. (2012). Optimisation of the catalyst loading for the Sonogashira reaction a. Retrieved from [Link]
-
Reddit. (2021). Effect of Catalysts on Selectivity. Retrieved from [Link]
-
European Catalyst Manufacturers Association. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]
-
OAE Publishing Inc. (2024). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. Retrieved from [Link]
-
National Institutes of Health. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]
-
ResearchGate. (2018). Effect of catalyst loading on average reaction rate. Retrieved from [Link]
-
ResearchGate. (2021). Effect of catalyst loading on (a) reaction kinetics (b) initial rate. Retrieved from [Link]
-
National Institutes of Health. (2025). Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). AgPd and CuPd Catalysts for Selective Hydrogenation of Acetylene. Retrieved from [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
MDPI. (2023). Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. Retrieved from [Link]
-
PubMed. (2025). Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
National Institutes of Health. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
PubMed. (2002). Reaction of phenyl radicals with acetylene: quantum chemical investigation of the mechanism and master equation analysis of the kinetics. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Enhanced selectivity in acetylene hydrogenation by ligand modified Pd/TiO2 catalysts. Retrieved from [Link]
-
ResearchGate. (2024). Rationally designed laterally-condensed-catalysts deliver robust activity and selectivity for ethylene production in acetylene hydrogenation. Retrieved from [Link]
-
Axens. (n.d.). Selective Hydrogenation Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Selective hydrogenation of acetylene in ethylene rich feed streams at high pressure over ligand modified Pd/TiO2. Retrieved from [Link]
-
MDPI. (2021). Selective Hydrogenation of Acetylene over Pd-Co/C Catalysts: The Modifying Effect of Cobalt. Retrieved from [Link]
-
Zenodo. (2023). Addressing Rigor and Reproducibility in Thermal, Heterogeneous Catalysis. Retrieved from [Link]
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Preventing homocoupling of Phenyl-D5-acetylene in cross-coupling reactions
Technical Support Center: Phenyl-D5-acetylene Cross-Coupling
A Guide to Preventing Homocoupling Side Reactions
Welcome to the technical support center for cross-coupling reactions involving Phenyl-D5-acetylene. As a Senior Application Scientist, I understand the challenges you face in achieving high yields and purity. A common and often frustrating issue is the homocoupling of terminal alkynes, leading to the formation of 1,4-diphenyl-d10-buta-1,3-diyne. This guide provides in-depth troubleshooting strategies and preventative measures to ensure the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Phenyl-D5-acetylene cross-coupling reactions?
Homocoupling, also known as Glaser or Hay coupling, is an undesired side reaction where two molecules of a terminal alkyne, in this case, Phenyl-D5-acetylene, react to form a symmetric diyne.[1] This dimerization consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.[1]
Q2: What is the primary cause of this homocoupling side reaction?
The principal driver of homocoupling is the combination of a copper(I) co-catalyst and the presence of oxygen.[1][2] In traditional Sonogashira coupling protocols, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[3][4] This intermediate, in the presence of oxygen, can undergo oxidative dimerization, leading to the formation of the homocoupled product.[3][5]
Q3: How can I quickly identify if homocoupling is a significant issue in my reaction?
Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) as a new, less polar spot.[1] For a more definitive identification, analysis of the crude reaction mixture by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) will show a product with a molecular weight corresponding to the dimer of Phenyl-D5-acetylene.[1]
Q4: Is it possible to completely eliminate homocoupling?
While complete elimination can be challenging, it is possible to significantly minimize the formation of homocoupling byproducts to negligible levels (e.g., around 2%) through careful optimization of the reaction conditions.[1][6]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Homocoupling
This guide will walk you through a systematic approach to troubleshooting and preventing the homocoupling of Phenyl-D5-acetylene in your cross-coupling reactions.
Step 1: Rigorous Exclusion of Oxygen
Oxygen is a key culprit in promoting the oxidative dimerization of terminal alkynes.[1][2] Therefore, the first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
Protocol for Deoxygenation:
-
Solvent Degassing: Before use, thoroughly degas all solvents (e.g., THF, DMF, toluene, amines) by subjecting them to at least three freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.
-
Inert Atmosphere: Assemble your reaction glassware while it is hot after oven-drying and immediately place it under a positive pressure of a high-purity inert gas. Maintain this inert atmosphere throughout the entire reaction setup, addition of reagents, and the duration of the reaction.
-
Reagent Handling: Add all reagents via syringe or cannula under a positive flow of inert gas.
Step 2: Transition to a Copper-Free Sonogashira Protocol
The most direct way to prevent copper-catalyzed homocoupling is to eliminate the copper co-catalyst entirely.[3][7] Numerous highly effective copper-free Sonogashira protocols have been developed.[8][9][10]
Why it works: By removing the copper(I) salt, you eliminate the primary catalytic species responsible for the Glaser coupling pathway.[2][3] The reaction then proceeds through a catalytic cycle involving only the palladium catalyst.[11]
Recommended Copper-Free Catalyst Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
| (AllylPdCl)₂ | P(t-Bu)₃ | Amine Base | DMF | Room Temp | [8] |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | [7] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | [12] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-AmylOH | 100 | [7] |
Experimental Protocol for a Copper-Free Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Phenyl-D5-acetylene (1.1-1.5 equiv), and the appropriate base (e.g., Cs₂CO₃, 2.0 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., (AllylPdCl)₂) and the phosphine ligand (e.g., P(t-Bu)₃).
-
Add the degassed solvent to the Schlenk flask containing the solids.
-
Inject the catalyst/ligand solution into the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Step 3: Strategic Selection of Ligands and Bases
The choice of ligand and base is critical, especially in copper-free systems, to promote the desired cross-coupling over side reactions.
-
Ligands: Bulky and electron-rich phosphine ligands are often preferred as they can increase the rate of oxidative addition of the aryl halide to the palladium center and promote reductive elimination.[11][13] Examples include P(t-Bu)₃, XPhos, and SPhos.
-
Bases: The base plays a crucial role in the deprotonation of the terminal alkyne.[3] In copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[2] If an amine base is used, bulky, non-coordinating amines such as diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) are recommended to minimize side reactions.[2]
Step 4: Solvent and Temperature Optimization
The reaction solvent and temperature can significantly influence the outcome.
-
Solvent: The choice of solvent can affect catalyst solubility and reaction kinetics.[14] While polar aprotic solvents like DMF and acetonitrile are common, less coordinating solvents like toluene or dioxane may be beneficial in some cases.
-
Temperature: While many modern protocols operate at room temperature, some less reactive aryl halides (e.g., chlorides and bromides) may require elevated temperatures to facilitate the oxidative addition step.[15] However, excessively high temperatures can sometimes lead to catalyst decomposition or other side reactions.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the catalytic cycles for both the traditional and copper-free Sonogashira reactions, as well as the competing homocoupling pathway.
Sources
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- 15. reddit.com [reddit.com]
Troubleshooting unexpected fragmentation in mass spectrometry of Phenyl-D5-acetylene
Welcome to the technical support center for the mass spectrometry analysis of Phenyl-D5-acetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected fragmentation patterns encountered during their experiments. The following question-and-answer format addresses common issues, explains the underlying scientific principles, and offers actionable protocols to ensure data integrity and accuracy.
Section 1: Foundational Concepts & Expected Fragmentation
Before troubleshooting unexpected results, it is crucial to establish a baseline for the expected behavior of Phenyl-D5-acetylene under typical Electron Ionization Mass Spectrometry (EI-MS) conditions.
Q1: What is the chemical structure and expected molecular ion of Phenyl-D5-acetylene?
Phenyl-D5-acetylene has the chemical formula C₈HD₅. The five deuterium atoms are located on the phenyl ring, leaving a single protium (hydrogen) on the acetylenic carbon.
-
Molecular Weight (Monoisotopic): 107.16 g/mol
-
Expected Molecular Ion (M•+): m/z 107
The high isotopic purity (typically >98 atom % D) means the peak at m/z 107 should be the most abundant in the molecular ion cluster.
Q2: Based on the fragmentation of standard phenylacetylene, what is the expected fragmentation pattern for Phenyl-D5-acetylene?
The fragmentation of Phenyl-D5-acetylene is predicted by starting with the known fragmentation of unlabeled phenylacetylene (C₈H₆, MW=102) and accounting for the mass shifts due to deuterium labeling. The stable aromatic ring dominates the fragmentation pattern.
-
Primary Fragmentation - Loss of Acetylenic Hydrogen: The most facile cleavage in unlabeled phenylacetylene is the loss of the acetylenic hydrogen atom to form the C₈H₅⁺ ion (m/z 101).[1] In Phenyl-D5-acetylene, this corresponds to the loss of the lone acetylenic hydrogen (H•), resulting in a major fragment at m/z 106 ([C₈D₅]⁺). Due to the kinetic isotope effect, the stronger C-D bonds on the ring are less likely to cleave than the C-H bond.[1][2]
-
Secondary Fragmentation - Loss of Acetylene: A key fragmentation pathway for the phenyl cation is the loss of a neutral acetylene molecule (C₂H₂).[3] For the deuterated m/z 106 fragment, the loss of dideuteroacetylene (C₂D₂) would be expected, leading to a C₆D₃⁺ fragment at m/z 79 .
The table below summarizes the comparison.
| Fragmentation Event | Unlabeled Phenylacetylene | Expected Phenyl-D5-acetylene |
| Formula | C₈H₆ | C₈HD₅ |
| Molecular Ion (M•+) | m/z 102 | m/z 107 |
| Loss of Acetylenic H• | [M-H]⁺ at m/z 101 | [M-H]⁺ at m/z 106 |
| Loss of C₂H₂/C₂D₂ from [M-H]⁺ | [M-H-C₂H₂]⁺ at m/z 75 | [M-H-C₂D₂]⁺ at m/z 79 |
Below is a diagram illustrating this expected pathway.
Caption: Expected EI fragmentation pathway for Phenyl-D5-acetylene.
Section 2: Troubleshooting Common Unexpected Fragments (FAQs)
This section addresses the most frequently observed deviations from the expected mass spectrum.
Q3: I see a significant peak at m/z 106, but it appears to be the molecular ion, not a fragment. My molecular ion at m/z 107 is weaker than expected. What is happening?
This is a classic symptom of in-source back-exchange , where the acetylenic hydrogen is exchanged for a deuterium atom from a D-source in the system, or more commonly, a deuterium on the ring is exchanged for a hydrogen from an active H-source (like residual water) in the system. However, the most common observation is the apparent loss of a deuterium atom, resulting in an M-1 peak.
-
Causality: The ion source of a mass spectrometer, especially in GC-MS, is a high-energy environment. If there is residual water (H₂O) or other proton sources (e.g., from the column bleed, contaminated carrier gas) in the source, gas-phase hydrogen-deuterium (H/D) exchange can occur on the molecular ion before fragmentation.[4][5] Even aromatic deuteriums, which are not labile in solution, can be exchanged under these conditions. The observation of a prominent peak at m/z 106 suggests that a significant portion of your analyte molecules have exchanged one deuterium for a hydrogen, resulting in a C₈H₂D₄ species.
Q4: My spectrum shows a cluster of peaks around the molecular ion (e.g., m/z 107, 106, 105). Why am I not seeing a clean peak at m/z 107?
This indicates a more pronounced H/D back-exchange problem. Each peak in this cluster represents a different isotopologue formed by swapping deuterium atoms for hydrogen atoms.
-
m/z 107: [C₈HD₅]•+ (The desired, fully-labeled molecule)
-
m/z 106: [C₈H₂D₄]•+ (One D exchanged for H)
-
m/z 105: [C₈H₃D₃]•+ (Two D's exchanged for H)
Expert Insight: The source of this hydrogen is almost always active sites in the GC inlet or residual water in the MS source. Overly tight septum nuts can cause septum coring and expose active sites, while old gas filters or system leaks are common sources of moisture.[6]
Q5: I observe a fragment at m/z 105. This corresponds to the loss of a deuterium, [M-D]⁺. Why is the supposedly stable C-D bond on the ring breaking?
While the loss of the acetylenic C-H bond is energetically favored, the observation of an [M-D]⁺ peak at m/z 105 points to two potential phenomena: H/D Scrambling and the Kinetic Isotope Effect .
-
H/D Scrambling: Upon ionization, the molecular ion can become energetically excited, causing the hydrogen and deuterium atoms to lose their positional identity and "scramble" or migrate around the aromatic ring before fragmentation occurs.[7] If the acetylenic hydrogen migrates to the ring and a deuterium moves to the acetylene group, the subsequent loss of that deuterium (now in a more labile position) becomes more probable. Studies on deuterated styrenes have shown that such rearrangements are common in aromatic systems with unsaturated side chains.[7]
-
Kinetic Isotope Effect (KIE): The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break.[1][2][8] While the acetylenic C-H bond is the most likely to break, given sufficient energy in the ion source, C-D bonds can and do break. The presence of an m/z 105 peak, even if small, is a direct consequence of this. Its intensity relative to the m/z 106 peak can provide clues about the energy imparted during ionization.
Q6: My spectrum shows a fragment corresponding to the loss of C₂HD (mass 27), not C₂D₂ (mass 28). Why is a mixed H/D acetylene fragment being lost?
This is strong evidence for H/D Scrambling .
-
Causality: For a mixed C₂HD fragment to be eliminated, the lone acetylenic hydrogen must have migrated onto the phenyl ring, and a deuterium from the ring must have taken its place on the acetylenic carbon prior to the fragmentation event that cleaves the ring. This intramolecular rearrangement randomizes the isotopic labels.[7][9]
The diagram below illustrates the concept of H/D scrambling leading to unexpected fragments.
Caption: H/D scrambling leads to unexpected fragmentation pathways.
Section 3: Systematic Troubleshooting Protocols
Follow these step-by-step protocols to diagnose and resolve the issues described above.
Protocol 1: Diagnosing and Mitigating H/D Back-Exchange
This protocol helps determine if the source of unexpected peaks is environmental hydrogen.
Step 1: System Bake-Out and Blank Run
-
Action: Remove the column from the MS detector. Cap the detector inlet. Perform an instrument bake-out according to the manufacturer's instructions to remove residual water and contaminants from the source and manifold.
-
Rationale: This step aims to create the cleanest possible MS environment.
-
Verification: After cooling, run a system diagnostic or check the water background (m/z 18). It should be minimal.
Step 2: Inlet Maintenance
-
Action: Cool the GC inlet. Replace the septum and the inlet liner. Use a high-quality, deactivated liner. When reinstalling, do not overtighten the septum nut.[10]
-
Rationale: The liner and septum are the most common sources of activity and contamination. Active silanol groups (-Si-OH) on a dirty liner are a prime source of hydrogen for back-exchange.
Step 3: Check Gas Purity
-
Action: Ensure your carrier gas filters (moisture and oxygen traps) are not expired. If they are old, replace them.
-
Rationale: Saturated traps will introduce moisture and oxygen into the system, leading to back-exchange and potential column damage.[11]
Step 4: Re-analyze the Standard
-
Action: Reinstall the column and re-analyze a fresh dilution of the Phenyl-D5-acetylene standard.
-
Rationale: Comparing this new spectrum to the old one will confirm if the maintenance steps have resolved the issue. If the peaks at m/z 106 and 105 are significantly reduced, back-exchange was the primary cause.
Protocol 2: Investigating H/D Scrambling and High-Energy Effects
This protocol helps determine if fragmentation issues are caused by excessive energy in the ion source.
Step 1: Analyze at Lower Ionization Energy
-
Action: If your instrument allows, reduce the electron ionization energy from the standard 70 eV to a lower value (e.g., 20-30 eV).
-
Rationale: Lowering the ionization energy imparts less internal energy to the molecular ion. This reduces the extent of fragmentation and can minimize energetically demanding rearrangement reactions like H/D scrambling.[12]
-
Observation: If the relative intensity of the [M-D]⁺ peak (m/z 105) and other "scrambled" fragments decreases significantly at lower energy, it confirms that these are high-energy processes.
Step 2: Modify Ion Source Temperature
-
Action: Reduce the ion source temperature in increments of 20°C (e.g., from 230°C to 210°C, then 190°C). Analyze the standard at each temperature.
-
Rationale: A hot ion source can increase the internal energy of the analyte molecules, promoting both scrambling and back-exchange with any residual water.[5]
-
Observation: Note any changes in the relative abundances of the molecular ion cluster and key fragments. A reduction in anomalous peaks at lower temperatures points to thermally-induced effects.
The following workflow provides a decision tree for troubleshooting.
Caption: Troubleshooting workflow for Phenyl-D5-acetylene analysis.
References
- Ripszam, M., Grabic, R., & Haglund, P. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods, 5, 2925-2928.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1956). Mass spectra of some deuterostyrenes. Journal of Research of the National Bureau of Standards, 57(3), 113-118.
- Muttineni, R., & Sharma, P. (2012).
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274.
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting for 8890 GC Systems. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
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Improving the stability of Phenyl-D5-acetylene under reaction conditions
Welcome to the technical support center for Phenyl-D5-acetylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this deuterated terminal alkyne. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you improve the stability of Phenyl-D5-acetylene in your experiments, troubleshoot common issues, and ensure the integrity of your results.
The replacement of hydrogen with deuterium can significantly enhance the metabolic stability of drug candidates due to the kinetic isotope effect (KIE), making deuterated compounds like Phenyl-D5-acetylene valuable in pharmaceutical research.[1][2][3] However, the reactivity of the terminal alkyne functional group presents unique stability challenges. This guide provides in-depth, evidence-based solutions to these challenges.
Troubleshooting Guide: Reaction Instability
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause and providing step-by-step protocols for resolution.
Question 1: My reaction mixture is turning dark brown or black, and I'm observing significant polymeric byproduct formation. What is happening and how can I prevent it?
Probable Cause: This is a classic sign of uncontrolled oligomerization or polymerization of the phenylacetylene moiety.[4] Terminal alkynes, especially in the presence of transition metal catalysts, heat, or radical initiators, can readily form dimers (like enynes), trimers (substituted benzenes), and higher-order polymers.[5][6][7][8] This not only consumes your starting material but also makes purification exceedingly difficult.
Expert Analysis & Mitigation Strategy: The core issue is excessive reactivity. Your goal is to moderate the reaction environment to favor the desired transformation over these competing side reactions.
Step-by-Step Experimental Protocol:
-
Reduce Thermal Stress: High temperatures accelerate most decomposition and polymerization pathways.[5][9]
-
Action: Lower the reaction temperature. If the reaction is running at 80 °C, attempt it at 50-60 °C. Even room temperature might be feasible with a more active catalyst. Monitor the reaction progress carefully, as the desired reaction will also proceed more slowly.
-
Causality: By reducing thermal energy, you decrease the likelihood of overcoming the activation energy for unwanted side reactions like thermal isomerization or radical initiation.[4]
-
-
Inhibit Radical Pathways: Radical chain reactions are a common cause of polymerization.[10] These can be initiated by trace oxygen, metal impurities, or heat.
| Inhibitor | Typical Concentration | Mechanism of Action |
| BHT (Butylated hydroxytoluene) | 0.1 - 1.0 mol% | Forms a stable, non-reactive phenoxy radical that halts the propagation step.[10] |
| Hydroquinone | 0.1 - 1.0 mol% | Scavenges radicals to form stable, non-radical quinone species.[10][11] |
| TEMPO | 0.5 - 2.0 mol% | Traps carbon-centered radicals to form stable alkoxyamines. |
-
Optimize Catalytic System: The choice of metal, ligands, and additives in cross-coupling reactions is critical.
-
Action: If using a palladium catalyst for a Sonogashira coupling, for instance, ensure your ligands are appropriate and the catalyst loading is not excessively high. In some cases, adding a co-catalyst like ZnCl₂ can improve outcomes with challenging substrates.[13]
-
Causality: Ligands modulate the reactivity and stability of the metal center, preventing side reactions like the formation of catalytically inactive metal black or the promotion of alkyne oligomerization.
-
Question 2: My cross-coupling reaction is plagued by homocoupled diynes (Glaser coupling) and enyne dimers. How can I improve the selectivity for my desired product?
Probable Cause: These side products are characteristic of terminal alkyne cross-coupling reactions.[14]
-
Homocoupling (Glaser Coupling): Oxidative coupling of two terminal alkynes to form a butadiyne derivative. This is often promoted by copper salts (used as a co-catalyst in Sonogashira reactions) and the presence of oxygen.[8]
-
Dimerization: Head-to-head or head-to-tail coupling of two alkyne molecules to form enynes. This is frequently catalyzed by the primary transition metal catalyst (e.g., Rhodium, Ruthenium, or Palladium).[7][14]
Expert Analysis & Mitigation Strategy: The key is to ensure the rate of the desired hetero-coupling (A + B → A-B) is significantly faster than the rate of the undesired homo-coupling (A + A → A-A).
Step-by-Step Experimental Protocol:
-
Maintain an Inert Atmosphere: Oxygen is a key ingredient for oxidative homocoupling.
-
Action: Rigorously deoxygenate your solvents and reagents. Use a robust inert gas (Argon or high-purity Nitrogen) blanket throughout the setup, reaction, and workup. Standard Schlenk line or glovebox techniques are highly recommended.
-
Causality: By eliminating O₂, you shut down the primary pathway for Glaser-type side reactions.
-
-
Protect the Terminal Alkyne: The most robust method to prevent side reactions at the terminal C-H bond is to temporarily block it.[15][16]
-
Action: Protect the acetylenic proton with a silyl group, such as a trimethylsilyl (TMS) group. The TMS-protected Phenyl-D5-acetylene is much less prone to homocoupling. You can then perform the cross-coupling reaction, followed by a selective deprotection step using reagents like TBAF or K₂CO₃/MeOH to reveal the terminal alkyne.[17]
-
Causality: Replacing the acidic acetylenic proton with a bulky, non-reactive group physically and electronically prevents the side reactions of dimerization and homocoupling.
-
-
Modify Reaction Parameters:
-
Action: If using a Sonogashira protocol, try running the reaction "copper-free." While often slower, modern palladium catalysts and ligands can facilitate this coupling without the copper co-catalyst that promotes Glaser coupling.
-
Action: Slowly add the Phenyl-D5-acetylene to the reaction mixture via syringe pump.
-
Causality: Maintaining a low instantaneous concentration of the terminal alkyne disfavors the bimolecular homocoupling side reaction (which is second-order in the alkyne) relative to the desired heterocoupling.
-
Question 3: I am concerned about losing the deuterium label from the phenyl ring during my reaction. Is this likely, and what can I do to prevent it?
Probable Cause: While the aromatic C-D bond is significantly stronger and less acidic than the acetylenic C-H bond, H/D exchange can occur under certain harsh conditions.[3] The risk is highest with:
-
Strongly acidic or basic conditions.
-
Certain transition metal catalysts that can promote C-H (or C-D) activation.
-
High temperatures over prolonged reaction times.
Expert Analysis & Mitigation Strategy: The D5-phenyl group is generally robust. The primary goal is to avoid unnecessarily harsh conditions that could compromise its isotopic purity. The stability of deuterated compounds is a key advantage, so preserving it is paramount.[18]
Step-by-Step Experimental Protocol:
-
Solvent Choice:
-
Action: If your reaction requires a protic source and you are concerned about back-exchange, use a deuterated solvent (e.g., D₂O, MeOD).[18]
-
Causality: This ensures that any potential exchange event will re-introduce a deuterium atom, preserving the isotopic labeling.
-
-
Control pH:
-
Action: Buffer the reaction if possible. Avoid using excessively strong acids or bases (e.g., LDA, n-BuLi) unless absolutely necessary and for short durations at low temperatures.
-
Causality: Extreme pH can facilitate electrophilic or nucleophilic aromatic substitution pathways that may lead to H/D exchange.
-
-
Minimize Reaction Time and Temperature:
-
Action: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Avoid heating the reaction overnight unnecessarily.
-
Causality: The probability of side reactions, including H/D exchange, increases with prolonged exposure to reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for Phenyl-D5-acetylene? Phenylacetylene and its derivatives should be handled as potentially unstable compounds.[8] Store Phenyl-D5-acetylene in a cool, dark, and dry place, preferably in a refrigerator. The container should be sealed tightly under an inert atmosphere (argon is recommended). Avoid exposure to air, light, and heat, as these can initiate slow polymerization over time.[4][19][20][21][22] For transport within the lab, ensure the container is properly sealed and secured.[20]
Q2: How does the D5-label affect the reactivity of the molecule due to the Kinetic Isotope Effect (KIE)? The Kinetic Isotope Effect (KIE) arises because the C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[3]
-
Primary KIE: If a C-D bond on the phenyl ring is broken in the rate-determining step of your reaction (which is rare for most common transformations), the reaction will be noticeably slower than with its non-deuterated counterpart.
-
Secondary KIE: More commonly, you might observe a small secondary KIE, where the presence of deuterium alters the reaction rate even though the C-D bond is not broken. This effect is the fundamental reason deuterated drugs can have improved metabolic profiles; the stronger C-D bond can slow down enzymatic metabolism at that site.[2]
Q3: When should I absolutely use a protecting group for the acetylenic proton? Using a protecting group is strongly advised in the following scenarios:
-
When using strong bases: If your reaction involves strong organometallic bases (e.g., Grignard reagents, organolithiums) that would deprotonate the terminal alkyne.[16]
-
To prevent homocoupling: In reactions like Sonogashira or Eglinton couplings where oxidative homocoupling is a known and significant side reaction.[15]
-
In complex, multi-step syntheses: To ensure the alkyne functionality remains inert during other transformations on the molecule. The trimethylsilyl (TMS) and triisopropylsilyl (TIPS) groups are the most common and reliable choices.[17]
References
-
Sun, W., et al. (2020). An experimental and kinetic modeling study of phenylacetylene decomposition and the reactions with acetylene/ethylene under shock tube pyrolysis conditions. Combustion and Flame. 23
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Park, J. T., et al. (n.d.). Selective Dimerization and Cyclotrimerization of Phenylacetylene with Rhodium and Iridium Complexes. Korea Science. 5
-
Lynam, J. M., & Raftery, J. (2012). Oligomerization of Phenylacetylene to Coordinated 2,3,6-Triphenylfulvene in Molybdenum Tetracyclone Complexes. Semantic Scholar. 24
-
Jin, H., et al. (2019). Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. ResearchGate. 25
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Wang, F., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Molecules. 9
-
CurlyArrows. (n.d.). What are Radical inhibitors and their role in a reaction? CurlyArrows Organic Chemistry. 10
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Gu, X., & Kaiser, R. I. (2007). Crossed-Molecular-Beam Study on the Formation of Phenylacetylene from Phenyl Radicals and Acetylene. Angewandte Chemie International Edition. 26
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Li, Z., et al. (2023). Helix Regulation of Poly(phenylacetylene)s through the Interplay between Enantiomeric Excess and Temperature-Triggered Pendant Isomerization. Journal of the American Chemical Society. 27
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. 18
-
Dimerization of Phenylacetylene Using Fe(II) Compounds As Catalyst. ResearchGate. 6
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Atzrodt, J., et al. (2021). Recent Advances in the Synthesis of Deuterium-Labeled Compounds. Angewandte Chemie International Edition. 1
-
Keki, S., et al. (2001). Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst. ResearchGate. 4
-
Puerta, C., & Saura-Llamas, P. (1998). Regio- and Stereoselective Dimerization of Phenylacetylene to (Z)-1,4-Diphenylbut-3-en-1-yne by Ruthenium(II) Catalysis. Organometallics. 7
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Wikipedia. (n.d.). Phenylacetylene. Wikipedia.
-
Simson Pharma Limited. (n.d.). Deuterated Compounds. Simson Pharma Limited.
-
Orita, A., & Otera, J. (2011). Recent Advances in the Synthesis of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry. 15
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Zhang, L., et al. (2016). Temperature-Triggered Switchable Helix-Helix Inversion of Poly(phenylacetylene) Bearing l-Valine Ethyl Ester Pendants and Its Chiral Recognition Ability. Polymers.
-
Oro, L. A., et al. (2015). Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Organometallics. 14
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. 17
-
Wang, Q., et al. (2023). A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. Chemical Science. 28
-
Ghorai, P., & Li, X. (2022). C–H deuteration of organic compounds and potential drug candidates. Organic & Biomolecular Chemistry. 2
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University of Illinois. (n.d.). Alkyne Stability. Class Notes. 29
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AK LECTURES. (2013). Radical Reaction Inhibitors. YouTube.
-
The cross-coupling reactions of iodobenzene and phenylacetylene. ResearchGate. 30
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Madar, D. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. 3
-
Bedford, R. B., & Limmert, M. E. (2003). Investigations into the Pd-catalysed cross-coupling of phenylacetylene with aryl chlorides: simple one-pot procedure and the effect of ZnCl2 co-catalysis. Journal of Organometallic Chemistry.
-
Al-Zoubi, R. M., et al. (2021). Advances in Cross-Coupling Reactions. Molecules. 31
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Hunt, I. (n.d.). Ch 9: Alkynes + HBr (radical). University of Calgary.
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Tokmakov, I. V., & Lin, M. C. (2003). Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. Journal of the American Chemical Society. 32
-
Zhang, Y., et al. (2022). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. 16
-
Dzhemilev, U. M., et al. (2022). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Catalysts. 33
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The Safe Transport, Use and Storage of Acetylene Cylinders. EIGA. 19
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Acetylene safety. BOC. 20
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Acetylene Safety Tips: Handling and Storage Best Practices. nexAir. 21
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Al-Sabagh, A. M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers. 12
-
PHENYL-D5-ACETYLENE. BOC Sciences.
-
The Animated Chemistry Textbook. (2022). Radical Addition - Alkyne Reactions Part 2 of 6. YouTube.
-
Lockley, W. J. S., et al. (2015). Practical approaches to labelling terminal alkynes with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals.
-
RISK MANAGEMENT PROGRAMME FOR THE SAFE USE AND STORAGE OF ACETYLENE. NFU Mutual. 34
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ALCHEM. (2018). How to Handle Acetylene Gas Cylinder. ALCHEM. 22
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How to remove residual catalyst from Phenyl-D5-acetylene products
Topic: How to remove residual catalyst from Phenyl-D5-acetylene products
Troubleshooting Guide & FAQs for Catalyst Removal in Alkyne Synthesis
As a Senior Application Scientist, this guide is designed to provide you with both the theoretical underpinnings and practical, field-tested solutions for a common challenge in organic synthesis: the removal of residual metal catalysts from your final product. The synthesis of Phenyl-D5-acetylene, often achieved via Sonogashira coupling, typically employs palladium and copper catalysts. Their removal is not just a matter of purity but is critical for the safety, efficacy, and stability of the final compound, particularly in drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I should expect in my Phenyl-D5-acetylene product and why?
A1: In the context of Phenyl-D5-acetylene synthesis, the most prevalent method is the Sonogashira cross-coupling reaction. This reaction fundamentally relies on a dual catalytic system:
-
Palladium Catalyst: Typically a Pd(0) species, often complexed with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Its role is to facilitate the oxidative addition and reductive elimination steps that form the new carbon-carbon bond.
-
Copper (I) Co-catalyst: Usually Copper(I) iodide (CuI), which is essential for the formation of a copper(I) acetylide intermediate, accelerating the transmetalation step in the catalytic cycle.
Therefore, the primary metallic impurities you will encounter are residual palladium and copper . The exact form of the residue can vary from soluble complexes and salts to colloidal metal nanoparticles (Pd black), which can be particularly challenging to remove.
Q2: Why is the complete removal of these metal residues so critical, especially for pharmaceutical applications?
A2: The stringent requirement for removing metal impurities is grounded in several key factors:
-
Toxicity and Patient Safety: Both palladium and copper have established toxicity profiles. Regulatory bodies like the FDA and EMA, following the ICH Q3D guidelines for elemental impurities, set strict limits on the permissible daily exposure (PDE) for metals in final drug products.[2] Failure to meet these limits will prevent regulatory approval.
-
Downstream Reaction Compatibility: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps. For example, residual palladium can be detrimental to hydrogenation reactions.[3][4][5]
-
Product Stability: Metal residues can catalyze degradation pathways in the final Active Pharmaceutical Ingredient (API), reducing its shelf life and potentially generating toxic byproducts.
-
Reproducibility: Inconsistent levels of metal impurities can lead to batch-to-batch variability in the product's physical and chemical properties.
Q3: What are the most effective strategies for removing residual palladium from my product?
A3: Palladium removal often requires a multi-pronged approach, as no single method is universally effective. The choice depends on the palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent, and the properties of your product. The primary strategies are:
-
Metal Scavenging (Chelation): This is often the most effective and widely adopted method in the pharmaceutical industry.[1][6] Scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium.
-
Mechanism: Scavengers, particularly those with soft donor atoms like sulfur (thiols, thioethers) or nitrogen (amines), form strong, irreversible complexes with the soft acid palladium. This sequesters the metal, which can then be removed by simple filtration.
-
Common Scavengers: Thiol-functionalized silica, polymer-supported thiourea, N-acetyl cysteine, and trimercaptotriazine (TMT) are highly effective.[6][7]
-
-
Adsorption: Using materials with a high surface area to adsorb the metal impurities.
-
Activated Carbon: A cost-effective solution that can be very effective at removing colloidal Pd(0) ("Pd black"). However, it can sometimes lead to product loss due to non-specific adsorption.
-
Silica Gel/Celite® Filtration: Passing the product solution through a plug of silica gel or Celite® can physically trap insoluble palladium species. This is often used as a preliminary "polishing" step.[8]
-
-
Aqueous Extraction: Washing the organic solution of your product with an aqueous solution containing a chelating agent.
-
Common Reagents: Aqueous solutions of L-cysteine, sodium thiosulfate, or thiourea can be used to extract palladium into the aqueous phase.[6] This method is most effective for removing ionic Pd(II) species.
-
Q4: My product solution has a persistent blue/green tint. How do I effectively remove the copper catalyst residue?
A4: The characteristic blue or green color indicates the presence of copper(II) ions, often formed by the oxidation of the Cu(I) catalyst during workup. Copper removal is typically more straightforward than palladium removal and relies on forming highly water-soluble complexes.
-
Aqueous Ammonia Wash: This is a classic and highly effective method.
-
Mechanism: Ammonia complexes with copper ions to form the deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. This complex has extremely high water solubility and is easily partitioned into the aqueous phase.[8] Two or three washes are often sufficient to leave the organic layer colorless.[8]
-
-
EDTA Extraction: An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) is another excellent option.
-
Filtration: If insoluble copper salts are present, a simple filtration through a pad of Celite® can be an effective first step before proceeding with an aqueous wash.[8]
Experimental Protocols & Workflows
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol is ideal for reducing palladium levels to the low ppm or even ppb range, which is often required for pharmaceutical intermediates.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Phenyl-D5-acetylene product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is to use 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Incubation: Stir the mixture at a controlled temperature. A good starting point is 40-60 °C for 4-16 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Allow the mixture to cool to room temperature and filter it through a sintered glass funnel or a pad of Celite® to remove the solid scavenger.
-
Rinsing: Wash the filtered scavenger cake with a small amount of the clean solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to yield the purified product.
-
Analysis: Submit a sample for quantitative analysis (e.g., Inductively Coupled Plasma - Mass Spectrometry, ICP-MS) to confirm the final palladium concentration.
Caption: Workflow for palladium removal using a solid-supported scavenger.
Protocol 2: Copper Removal Using an Aqueous Ammonia Wash
This protocol is highly effective for removing copper ions and is easily scalable.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Ethyl Acetate, Toluene, or Dichloromethane (DCM).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous ammonium hydroxide (NH₄OH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer should turn a deep blue color.[8]
-
Separation: Drain the lower (aqueous) layer and discard it.
-
Repeat Wash: Repeat the wash (Steps 2-4) with fresh aqueous ammonia solution. The blue color in the aqueous layer should become progressively fainter. Continue until the aqueous layer is colorless, indicating complete copper removal.[8]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual ammonia and reduce the amount of dissolved water.
-
Drying & Filtration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the copper-free product.
Caption: Workflow for copper removal via aqueous ammonia extraction.
Data & Troubleshooting
Table 1: Comparison of Common Metal Removal Techniques
| Method | Target Metal(s) | Pros | Cons | Best For |
| Thiol Scavengers | Pd | Highly selective and effective (<10 ppm).[1][7] | Higher cost; requires solid-liquid filtration. | Final purification step for APIs and advanced intermediates. |
| Amine Scavengers | Pd, Cu | Good for a range of metals. | Can sometimes chelate desired product if it has coordinating groups. | General purpose metal removal. |
| Activated Carbon | Pd(0) | Low cost; effective for colloidal metals. | Non-selective, can cause product loss; fine powder can be difficult to filter.[2] | Bulk removal or polishing step. |
| Aqueous NH₄OH Wash | Cu | Very effective, fast, and inexpensive.[8] | Product must be stable to basic conditions. | Scalable removal of copper from reaction mixtures. |
| Aqueous EDTA Wash | Cu | Effective over a wide pH range; inexpensive.[8] | Can be slower than ammonia wash. | When product is sensitive to basic conditions. |
Table 2: Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Product is dark/black after workup. | Colloidal Palladium (Pd black) has formed. | Treat the solution with activated carbon and/or filter through a tight pad of Celite®. |
| Palladium levels remain high after scavenger treatment. | Insufficient scavenger, time, or temperature. The Pd species is not amenable to the chosen scavenger. | Increase equivalents of scavenger, stirring time, or temperature. Try a scavenger with a different functional group (e.g., an amine-based scavenger if a thiol was ineffective). |
| Organic layer remains blue/green after multiple ammonia washes. | Copper is strongly complexed by the product or ligands. | Try a more powerful chelating agent like an aqueous EDTA wash. If the problem persists, a silica gel plug filtration may be necessary. |
| Significant product loss during purification. | Product is being adsorbed onto the solid support (scavenger, carbon) or is being extracted into the aqueous phase. | Reduce the amount of adsorbent used. For aqueous washes, perform a back-extraction of the aqueous layers with fresh organic solvent. Ensure the pH of the aqueous wash is not causing product partitioning. |
References
-
SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
-
Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions.[Link]
- Google Patents.
-
Organic Chemistry with Victor (YouTube). All You Need to Know about the Reduction of Alkynes | Lindlar's Reduction.[Link]
-
ACS Publications - Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[Link]
-
Biotage. How to Remove Palladium in three easy steps.[Link]
-
Chemistry LibreTexts. 9.5: Reduction of Alkynes.[Link]
-
Reddit r/Chempros. Your trick to remove residual palladium.[Link]
-
Chad's Prep (YouTube). 9.4 Reduction of Alkynes | Organic Chemistry.[Link]
-
Lumen Learning. Reduction of Alkynes | MCC Organic Chemistry.[Link]
- Google Patents.
-
ResearchGate. Is there another way to get rid of the remnants of the copper catalyst?[Link]
-
ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II).[Link]
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- 9. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of Phenylacetylene and Phenyl-D5-acetylene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structures. This guide provides an in-depth comparison of the ¹H NMR spectra of phenylacetylene and its deuterated analogue, Phenyl-D5-acetylene. Through this comparative analysis, we will explore the fundamental principles of NMR and the profound effects of isotopic substitution on the resulting spectra.
Introduction: The Significance of Isotopic Labeling in NMR
Phenylacetylene (C₆H₅C≡CH) is a simple yet informative molecule for NMR analysis, featuring both aromatic and acetylenic protons in distinct chemical environments. Its deuterated counterpart, Phenyl-D5-acetylene (C₆D₅C≡CH), where the five protons of the phenyl group are replaced by deuterium, offers a unique opportunity to simplify the ¹H NMR spectrum and highlight the subtleties of isotopic effects. Deuterium (²H or D), an isotope of hydrogen with a neutron in its nucleus, has a different nuclear spin (I=1) compared to a proton (¹H, I=1/2) and is therefore not observed in ¹H NMR spectroscopy.[1][2] This selective "silencing" of the phenyl protons provides an unobstructed view of the acetylenic proton, allowing for a more detailed analysis of its chemical environment.
The ¹H NMR Spectrum of Phenylacetylene: A Detailed Analysis
The ¹H NMR spectrum of phenylacetylene is characterized by two main regions: the aromatic region and the acetylenic region.
Aromatic Region (7.2-7.5 ppm): The five protons on the phenyl group give rise to a complex multiplet in this downfield region. The deshielding of these protons is due to the anisotropic effect of the benzene ring, where the circulation of π-electrons generates a magnetic field that reinforces the external applied field at the periphery of the ring where the protons reside. The multiplet arises from spin-spin coupling between the ortho, meta, and para protons.
Acetylenic Region (~3.0 ppm): A single, sharp singlet corresponding to the acetylenic proton is observed upfield. The magnetic anisotropy of the carbon-carbon triple bond creates a conical region of shielding along the axis of the bond. The acetylenic proton lies within this shielding cone, causing it to resonate at a significantly higher field (lower ppm value) than what would be expected based on electronegativity alone.
The ¹H NMR Spectrum of Phenyl-D5-acetylene: A Simplified View
The substitution of the five phenyl protons with deuterium in Phenyl-D5-acetylene dramatically simplifies the ¹H NMR spectrum.
Aromatic Region: The complex multiplet between 7.2 and 7.5 ppm completely disappears. This is because deuterium is not detected in ¹H NMR, effectively rendering the phenyl group "invisible" in the proton spectrum.
Acetylenic Region: The spectrum is dominated by a single, sharp singlet corresponding to the lone acetylenic proton. The chemical shift of this proton is very similar to that in undeuterated phenylacetylene, though a small upfield shift, known as a deuterium isotope effect, is expected.
The Deuterium Isotope Effect: A Subtle but Significant Shift
The replacement of neighboring protons with deuterium can cause a small but measurable change in the chemical shift of the observed proton.[3] This phenomenon, known as the deuterium isotope effect on chemical shift, is typically a slight upfield shift (to a lower ppm value). This effect arises from the slightly shorter average bond length of a C-D bond compared to a C-H bond, which leads to a minor alteration in the electron density and, consequently, the magnetic shielding of the nearby proton. For Phenyl-D5-acetylene, the chemical shift of the acetylenic proton is expected to be slightly upfield compared to that in phenylacetylene.
Comparative Data Summary
The table below summarizes the key ¹H NMR spectral data for phenylacetylene and the predicted data for Phenyl-D5-acetylene.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenylacetylene | Aromatic (ortho, meta, para) | ~7.2-7.5 | Multiplet | 5H |
| Acetylenic | ~3.06 | Singlet | 1H | |
| Phenyl-D5-acetylene | Acetylenic | Slightly < 3.06 | Singlet | 1H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H NMR spectra of phenylacetylene and Phenyl-D5-acetylene.
Materials:
-
Phenylacetylene
-
Phenyl-D5-acetylene
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pasteur pipettes
-
Volumetric flasks
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound (phenylacetylene or Phenyl-D5-acetylene) into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer include:
-
Pulse width: 90°
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities of the signals.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring ¹H NMR spectra.
Conclusion
The comparison of the ¹H NMR spectra of phenylacetylene and Phenyl-D5-acetylene provides a clear and compelling demonstration of the power of isotopic labeling in simplifying complex spectra and isolating specific signals for detailed analysis. The disappearance of the aromatic proton signals in the deuterated compound unequivocally confirms their assignment in the parent molecule. This guide serves as a practical resource for researchers, offering both the theoretical underpinnings and a robust experimental protocol for conducting such comparative NMR studies. The insights gained from these analyses are fundamental to the accurate structural elucidation of molecules in various scientific disciplines.
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Castellano, S. & Lorenc, J. (1965). Nuclear Magnetic Resonance Spectra of Phenyl- and Diphenylacetylene. The Journal of Physical Chemistry, 69(10), 3552-3554. [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2003). Deuterium isotope effect on 1H and 13C chemical shifts of intramolecularly hydrogen bonded perylenequinones. Physical Chemistry Chemical Physics, 5(18), 4068-4076. [Link]
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Rowe, M. P. (n.d.). An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives. Canadian Science Publishing. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]
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A Researcher's Guide to the Kinetic Isotope Effect: Phenyl-D5-acetylene vs. Phenylacetylene
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for probing these mechanisms, offering insights into bond-breaking and bond-forming events in the rate-determining step of a reaction.[1][2] This guide provides an in-depth comparison of the kinetic isotope effect observed when using Phenyl-D5-acetylene versus its non-deuterated analog, phenylacetylene. We will explore the theoretical underpinnings, experimental design, and interpretation of data, providing a robust framework for your own investigations.
The Foundation: Understanding the Kinetic Isotope Effect
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2][3][4] This phenomenon is a quantum mechanical effect that arises primarily from the difference in zero-point vibrational energy (ZPE) between bonds involving different isotopes.[2][4][5]
A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[5][6] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound if this bond is broken in the rate-determining step.[5][6][7]
The magnitude of the KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD.[3]
There are two main types of kinetic isotope effects:
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1][7][8][9] For C-H bond cleavage, primary deuterium KIEs are typically in the range of 1 to 8.[5][7]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[7][8][9] These effects are generally much smaller than primary KIEs, with values often ranging from 0.8 to 1.4.[3][10]
Phenylacetylene and its Deuterated Analog: A Tale of Two Isotopologues
Phenylacetylene is a versatile building block in organic synthesis. Its deuterated analog, Phenyl-D5-acetylene, has the five hydrogen atoms on the phenyl ring replaced with deuterium.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Phenylacetylene | C#Cc1ccccc1 | C8H6 | 102.13 g/mol [11] |
| Phenyl-D5-acetylene | C#CC1=CC=CC=C1 | C8HD5 | 107.16 g/mol [] |
The key distinction for KIE studies lies in the location of the isotopic substitution. In Phenyl-D5-acetylene, the deuterium atoms are on the aromatic ring, not on the acetylenic carbon. This sets the stage for observing a secondary kinetic isotope effect in reactions where the phenyl ring is involved or its electronic properties influence the transition state. A primary KIE would be observed if the acetylenic hydrogen were replaced with deuterium.
Theoretical Considerations and Mechanistic Implications
Transition state theory provides a framework for understanding KIEs.[6][13] The theory posits that reactants are in equilibrium with a transition state, which then proceeds to form products.[14] The difference in activation energy between the deuterated and non-deuterated reactants, stemming from their different ZPEs, dictates the magnitude of the KIE.
For reactions involving Phenyl-D5-acetylene, a secondary KIE can arise from changes in hybridization or hyperconjugation at the phenyl-substituted carbon during the reaction.[7][9] For instance, in an electrophilic addition to the alkyne, the transition state may involve a change in the electronic interaction between the phenyl ring and the reacting center, which would be subtly affected by the C-D bonds.
Experimental Determination of the Kinetic Isotope Effect
Accurately measuring the KIE requires careful experimental design and precise analytical techniques.
Synthesis of Phenyl-D5-acetylene
Phenyl-D5-acetylene is commercially available but can also be synthesized.[][15] A common laboratory preparation involves the Sonogashira coupling of a deuterated benzene derivative, such as iodobenzene-d5, with a protected acetylene source, followed by deprotection.
KIE Measurement Methodologies
1. Intermolecular Competition Experiments: This is often the most precise method.[3][16] A mixture of phenylacetylene and Phenyl-D5-acetylene is subjected to the reaction conditions, and the reaction is stopped at partial conversion. The ratio of the deuterated to non-deuterated product is then compared to the initial ratio of reactants. This method minimizes experimental error as both reactions occur under identical conditions.[3]
2. Independent Kinetic Experiments: In this approach, the reaction rates of phenylacetylene and Phenyl-D5-acetylene are measured in separate experiments. While conceptually simpler, this method is more susceptible to variations in experimental conditions, which can affect the accuracy of the measured KIE.
Analytical Techniques for Quantification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative amounts of phenylacetylene and Phenyl-D5-acetylene by integrating the signals of the acetylenic proton and an internal standard. Modern NMR techniques, such as 2D HSQC, can provide highly precise KIE measurements.[16][17]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can separate and quantify the isotopologues based on their different molecular weights.[16][18]
Experimental Protocol: Competitive KIE Measurement for a Hypothetical Reaction
This protocol outlines a general procedure for determining the secondary KIE of Phenyl-D5-acetylene in a hypothetical catalytic reaction.
Objective: To measure the kH/kD for the reaction of phenylacetylene and Phenyl-D5-acetylene with reagent 'X'.
Materials:
-
Phenylacetylene
-
Phenyl-D5-acetylene
-
Reagent 'X'
-
Catalyst
-
Anhydrous solvent
-
Internal standard (e.g., mesitylene)
Procedure:
-
Prepare a Stock Solution: Accurately weigh equimolar amounts of phenylacetylene and Phenyl-D5-acetylene, along with the internal standard, and dissolve in the anhydrous solvent.
-
Initial Analysis (t=0): Take an aliquot of the stock solution and analyze by GC-MS and ¹H NMR to determine the precise initial ratio of the two isotopologues and the internal standard.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the catalyst and the stock solution.
-
Reaction Initiation: Add reagent 'X' to start the reaction and begin timing.
-
Monitoring and Quenching: Allow the reaction to proceed to approximately 20-30% conversion. Quench the reaction by adding a suitable quenching agent.
-
Work-up and Isolation: Perform an appropriate work-up to isolate the product mixture from the reaction medium.
-
Final Analysis: Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of the deuterated and non-deuterated products.
Data Analysis:
The KIE can be calculated using the following equation for competitive experiments:
kH/kD = ln(fH) / ln(fD)
where fH and fD are the fractions of the non-deuterated and deuterated reactants remaining, respectively.
// Nodes Start [label="Prepare Stock Solution\n(Phenylacetylene + Phenyl-D5-acetylene + Internal Standard)"]; Initial_Analysis [label="t=0 Analysis\n(GC-MS, ¹H NMR)"]; Reaction [label="Initiate Reaction\n(Add Catalyst and Reagent 'X')"]; Quench [label="Quench Reaction\n(~20-30% Conversion)"]; Workup [label="Work-up and Isolate Products"]; Final_Analysis [label="Final Analysis\n(GC-MS, ¹H NMR)"]; Calculate_KIE [label="Calculate kH/kD"];
// Edges Start -> Initial_Analysis; Start -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Final_Analysis; Initial_Analysis -> Calculate_KIE [style=dashed]; Final_Analysis -> Calculate_KIE; } dddot Caption: Workflow for a competitive KIE experiment.
Interpreting the Data: What a Secondary KIE Reveals
The following table presents hypothetical KIE data for reactions involving phenylacetylene, illustrating the expected magnitudes for primary versus secondary effects.
| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |
| Deprotonation of Acetylenic C-H | Acetylenic Deuterium (Ph-C≡C-D) | 5.0 - 7.0 | Primary KIE: C-H bond cleavage is in the rate-determining step.[1][19] |
| Electrophilic Aromatic Substitution | Phenyl-D5-acetylene | 1.0 - 1.1 | Small Secondary KIE: C-H bonds on the ring are not broken, but the transition state is influenced by the C-D bonds. |
| Hydration of the Alkyne | Phenyl-D5-acetylene | 0.95 - 1.05 | Negligible Secondary KIE: The phenyl C-H bonds have minimal influence on the rate-determining step. |
A measured secondary KIE greater than 1 (normal SKIE) for a reaction with Phenyl-D5-acetylene suggests that the transition state has a greater degree of sp2 character at the phenyl-substituted carbon compared to the ground state. Conversely, a KIE less than 1 (inverse SKIE) indicates a transition state with more sp3 character.[10]
Applications in Research and Development
-
Mechanistic Elucidation: KIE studies are invaluable for distinguishing between proposed reaction mechanisms. For instance, in a complex catalytic cycle, a significant KIE can pinpoint the turnover-limiting step.[10][14]
-
Drug Development: The "deuterium effect" is a practical application of the KIE. By replacing metabolically labile C-H bonds in a drug candidate with C-D bonds, the rate of metabolic degradation can be slowed, potentially improving the drug's pharmacokinetic profile.[3][5]
Conclusion
The kinetic isotope effect is a subtle yet powerful probe into the heart of chemical reactions. By comparing the reactivity of Phenyl-D5-acetylene with its non-deuterated counterpart, researchers can gain critical insights into transition state structures and reaction mechanisms. The small but measurable secondary KIEs observed with Phenyl-D5-acetylene can provide the crucial evidence needed to support or refute a proposed mechanistic pathway. A thorough understanding and careful application of the principles and experimental techniques outlined in this guide will undoubtedly enhance your research endeavors.
References
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Difference Between Primary and Secondary Kinetic Isotope Effect. (2019-11-15). Pediaa.Com. [Link]
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Kinetic Isotope Effects. (2024-05-04). Chemistry LibreTexts. [Link]
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Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (2013). Molecules, 18(8), 9284-9303. [Link]
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KIE Examples - Kinetic Isotope Effects. OpenOChem Learn. [Link]
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What is the Difference Between Primary and Secondary Kinetic Isotope Effect. (2023-07-27). Pediaa.Com. [Link]
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Transition State Theory & Kinetic Isotope Effects. Scribd. [Link]
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Kinetic isotope effect. Wikipedia. [Link]
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Kinetic Isotope Effect-Primary,Secondary.Normal,Inverse.pdf. Slideshare. [Link]
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Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (2013). Molecules, 18(8), 9284-9303. [Link]
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Isotopes in Reaction Kinetics by Transition State Theory. (2020-10-22). Matter Modeling Stack Exchange. [Link]
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Kinetic Isotope Effects and Transition State Geometries. A Theoretical Investigation of E2 Model Systems. The Journal of Organic Chemistry. [Link]
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Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. [Link]
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Kinetic Isotope Effect. Energy → Sustainability Directory. [Link]
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Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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What Is The Deuterium Kinetic Isotope Effect?. (2025-08-11). YouTube. [Link]
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Kinetic Isotope Effects. OpenOChem Learn. [Link]
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Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. Schlegel Group. [Link]
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Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
-
Isotope Effects in CH Bond Activation Reactions by Transition Metals. University of Rochester. [Link]
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Phenylacetylene. Wikipedia. [Link]
-
Kinetic Isotope Effect (Péter, 2023). Baran Lab. [Link]
-
Acid dissociation of chloroform and phenylacetylene. Solvent isotope effects. Journal of the American Chemical Society. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
- Preparation of phenyl acetylene.
- Process for the preparation of acetylene derivatives.
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A Comparative Analysis of Mass Spectrometry Fragmentation: Phenylacetylene vs. Phenyl-D5-acetylene
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of phenylacetylene and its deuterated isotopologue, Phenyl-D5-acetylene. This analysis is crucial for researchers in various fields, including organic synthesis, reaction mechanism studies, and drug development, where isotopic labeling is a powerful tool for elucidating molecular structures and reaction pathways. By understanding the subtle yet significant differences in their fragmentation, scientists can gain deeper insights into the mechanisms of mass spectral fragmentation and leverage this knowledge for more precise analytical characterization.
Introduction to Isotopic Labeling in Mass Spectrometry
Electron ionization mass spectrometry is a cornerstone of molecular analysis, providing a fingerprint of a molecule based on its mass-to-charge ratio (m/z) and the characteristic fragmentation pattern of its molecular ion. The fragmentation process is governed by the principles of physical organic chemistry, where bond cleavages occur to form the most stable carbocations and radical species. Isotopic labeling, particularly with deuterium, serves as a powerful technique to probe these fragmentation mechanisms. The introduction of a heavier isotope does not significantly alter the chemical properties of a molecule, but the resulting mass shifts in the molecular ion and its fragments provide invaluable clues about which atoms are retained or lost in each fragmentation step.
Electron Ionization Mass Spectrum of Phenylacetylene
The 70 eV electron ionization mass spectrum of phenylacetylene (C₈H₆, MW: 102.14 g/mol ) is characterized by a prominent molecular ion peak (M⁺˙) at m/z 102, which is also the base peak. The stability of the aromatic ring and the conjugated system contributes to the high abundance of the molecular ion.
The fragmentation of the phenylacetylene molecular ion is dominated by the loss of neutral acetylene (C₂H₂), leading to the formation of the C₆H₄⁺˙ ion at m/z 76. Other significant fragments are observed at m/z 50 and 51, which arise from further fragmentation of the C₆H₄⁺˙ ion. A less intense peak at m/z 101 corresponds to the loss of a hydrogen atom.
Table 1: Key Mass Spectral Data for Phenylacetylene
| m/z | Proposed Fragment | Relative Intensity (%) |
| 102 | [C₈H₆]⁺˙ (Molecular Ion) | 100 |
| 101 | [C₈H₅]⁺ | ~2 |
| 76 | [C₆H₄]⁺˙ | ~19 |
| 51 | [C₄H₃]⁺ | ~8 |
| 50 | [C₄H₂]⁺˙ | ~9 |
Data sourced from the NIST Chemistry WebBook.
Fragmentation Pattern of Phenyl-D5-acetylene: A Mechanistic Insight
For Phenyl-D5-acetylene (C₈HD₅, MW: 107.17 g/mol ), where the five hydrogens on the phenyl ring are replaced by deuterium, the mass spectrum provides a clear illustration of hydrogen/deuterium scrambling prior to fragmentation.
The molecular ion peak for Phenyl-D5-acetylene is observed at m/z 107. The most significant fragmentation pathway is again the loss of an acetylene molecule. However, studies on deuterated phenylacetylenes have shown that complete randomization of all hydrogen and deuterium atoms occurs in the molecular ion before the expulsion of the acetylene fragment.[1][2] This scrambling is a key mechanistic feature.
As a result of this H/D scrambling, the neutral acetylene molecule lost can be C₂H₂, C₂HD, or C₂D₂. This leads to a cluster of fragment ions corresponding to the remaining C₆(H/D)₄⁺˙ fragment. Given a statistical distribution, we can predict the major fragments. With five deuterium atoms and one hydrogen atom, the probability of the lost acetylene molecule containing the single hydrogen is higher.
Table 2: Predicted Key Mass Spectral Data for Phenyl-D5-acetylene
| m/z | Proposed Fragment | Predicted Relative Intensity | Mechanistic Implication |
| 107 | [C₈HD₅]⁺˙ (Molecular Ion) | High | Molecular weight confirmation |
| 80 | [C₆D₄]⁺˙ | Major Fragment | Loss of C₂HD after H/D scrambling |
| 79 | [C₆HD₃]⁺˙ | Significant Fragment | Loss of C₂D₂ after H/D scrambling |
| 54 | [C₄D₃]⁺ | Minor Fragment | Further fragmentation of m/z 80 |
| 53 | [C₄HD₂]⁺˙ | Minor Fragment | Further fragmentation of m/z 79/80 |
Mechanistic Discussion: The Role of H/D Scrambling
The observation of H/D scrambling in the fragmentation of deuterated phenylacetylene provides profound insight into the structure and reactivity of the molecular ion. Before fragmentation, the phenylacetylene molecular ion is believed to undergo rearrangements to form symmetrical intermediates, which facilitates the statistical distribution of hydrogen and deuterium atoms throughout the entire molecule.[1]
This scrambling process indicates that the positive charge is delocalized over the entire molecule and that the hydrogens are not fixed to their original carbon atoms in the lifetime of the excited molecular ion. This is a common phenomenon in the mass spectrometry of aromatic compounds. The comparison of the fragmentation patterns of phenylacetylene and its D5-labeled analogue unequivocally supports this mechanistic hypothesis. Without scrambling, one would expect the exclusive loss of C₂H₂ from Phenyl-D5-acetylene, resulting in a fragment at m/z 81 ([C₆D₅]⁺), which is not the observed outcome.
Visualizing the Fragmentation Pathways
Caption: Fragmentation pathways of Phenylacetylene and Phenyl-D5-acetylene.
Experimental Protocol
The following is a generalized protocol for acquiring electron ionization mass spectra of phenylacetylene and its deuterated analog.
1. Sample Preparation:
-
Prepare a dilute solution of phenylacetylene or Phenyl-D5-acetylene in a volatile, high-purity solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
GC column: A non-polar column (e.g., DB-5ms) is suitable for separating the analyte.
-
Carrier gas: Helium at a constant flow rate.
3. GC Method:
-
Injection volume: 1 µL.
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
4. Mass Spectrometer Conditions:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Mass range: m/z 40-200.
-
Scan speed: 1000 amu/s.
5. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the molecular ion and the major fragment ions.
-
For Phenyl-D5-acetylene, carefully analyze the isotopic cluster of the fragment resulting from the loss of acetylene to confirm H/D scrambling.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The comparative analysis of the mass spectrometry fragmentation patterns of phenylacetylene and Phenyl-D5-acetylene serves as an excellent case study in the application of isotopic labeling for mechanistic elucidation. The key takeaway is the evidence for complete H/D scrambling in the molecular ion of phenylacetylene prior to fragmentation. This understanding is not only fundamental to interpreting the mass spectra of such compounds but also has broader implications for understanding ion-molecule reactions and the behavior of excited-state aromatic systems. For researchers and drug development professionals, this guide underscores the importance of isotopic labeling as a tool for confirming molecular structures and unraveling complex chemical processes.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using Phenyl-D5-acetylene
Introduction: Beyond Validation—Ensuring Method Portability and Consistency
In the landscape of drug development and scientific research, the initial validation of an analytical method is merely the first step in a long journey. The true test of a method's robustness lies in its ability to produce consistent, reliable, and accurate results across different laboratories, analysts, instruments, and over time. This is the domain of cross-validation , a critical process that verifies the equivalency of analytical results when the method is transferred or modified.
This guide provides an in-depth, experience-driven comparison of cross-validation workflows, anchored by the use of a high-purity, stable isotope-labeled (SIL) internal standard: Phenyl-D5-acetylene. We will move beyond simply listing procedural steps to explore the scientific rationale behind our choices, ensuring that every protocol is a self-validating system grounded in regulatory expectations and first principles. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to ensure their analytical methods are truly portable and dependable.
The Pillar of Quantitative Analysis: The Internal Standard
The cornerstone of precise and accurate quantitative analysis, particularly in complex matrices, is the internal standard (IS). An ideal IS compensates for the variability inherent in sample preparation and analysis, such as analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response.[1][2]
While structural analogues can be used, stable isotope-labeled internal standards are the gold standard in mass spectrometry.[3] A SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (²H or D), ¹³C, ¹⁵N). Because SILs are chemically almost identical to the analyte, they co-elute chromatographically and exhibit nearly identical behavior during extraction and ionization.[4] This allows for highly effective correction of matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—which is a primary reason for analytical variability.[2][3]
Focus on Phenyl-D5-acetylene: A Versatile Standard
Phenyl-D5-acetylene (CAS: 25837-46-1, Molecular Formula: C₈HD₅) is an excellent choice as an internal standard for the quantification of phenylacetylene or other small aromatic compounds.[5][6] Its five deuterium atoms on the phenyl ring provide a clear mass shift of +5 Da from the unlabeled analyte, preventing isotopic crosstalk while ensuring its physicochemical properties remain virtually unchanged. This makes it an ideal tool for developing robust methods in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Property | Phenylacetylene | Phenyl-D5-acetylene | Rationale for Use as IS |
| Molecular Weight | 102.14 g/mol | 107.16 g/mol [5] | Sufficient mass difference for MS detection without overlap. |
| Chemical Structure | C₈H₆ | C₈HD₅ | Nearly identical structure ensures co-elution and similar extraction recovery and ionization efficiency. |
| Isotopic Purity | N/A | Typically >99 atom % D[5] | High purity minimizes interference from unlabeled species. |
| Primary Application | Analyte | Internal Standard | Ideal for Isotope Dilution Mass Spectrometry (IDMS), a high-accuracy quantification technique.[4][7] |
The Imperative of Cross-Validation: When and Why?
Cross-validation is not a mere formality; it is a mandatory exercise when analytical methods are transferred between laboratories or when significant changes are made to a validated method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have similar, though not identical, recommendations for when cross-validation is required.[8][9]
Key scenarios demanding cross-validation include:
-
Inter-Laboratory Transfer: Moving a method from a development lab to a CRO or a QC lab.
-
Change in Instrumentation: Switching to a new model of LC-MS/MS or GC-MS system.
-
Change in Critical Reagents: Using a new supplier for a column or chemical.
-
Change in Sample Matrix: Moving from preclinical species (e.g., rat plasma) to human plasma.
-
Change in Software: Upgrading chromatography data systems (CDS) or LIMS that affects data processing.
The following diagram illustrates the decision-making process and workflow for a typical inter-laboratory cross-validation.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
Experimental Design: A Self-Validating Protocol
The following protocol details a cross-validation study between two laboratories for the quantification of a hypothetical analyte, "Aromatex," in human plasma using Phenyl-D5-acetylene as the internal standard via LC-MS/MS. The trustworthiness of this protocol is ensured by embedding acceptance criteria directly from regulatory guidance.[8][9][10]
Objective: To demonstrate the equivalency of the "Aromatex" bioanalytical method between Lab A (Originating) and Lab B (Receiving).
Materials:
-
Analyte: Aromatex
-
Internal Standard: Phenyl-D5-acetylene
-
Matrix: Human Plasma (K₂EDTA)
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
Step-by-Step Protocol:
-
Preparation of Standards and Quality Controls (QCs) - To be performed by Lab A:
-
Prepare a primary stock solution of Aromatex (1 mg/mL in MeOH).
-
Prepare a primary stock solution of Phenyl-D5-acetylene (1 mg/mL in MeOH).
-
Prepare a working internal standard solution (ISWS) by diluting the Phenyl-D5-acetylene stock to 100 ng/mL in 50:50 ACN:H₂O.
-
Prepare calibration curve standards by spiking the Aromatex stock into human plasma to achieve concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples in human plasma at four levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 800 ng/mL
-
-
Prepare at least six replicates of each QC level. Aliquot and freeze at -70°C. Ship half of the QCs to Lab B on dry ice.
-
-
Sample Preparation (Protein Precipitation) - To be performed identically at both labs:
-
Thaw plasma samples (standards, QCs) at room temperature.
-
To 50 µL of plasma, add 150 µL of the ISWS (100 ng/mL Phenyl-D5-acetylene in ACN). The ACN acts as the precipitation agent.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis - Method parameters to be identical at both labs:
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
Aromatex: [Precursor Ion > Product Ion] (To be determined during method development)
-
Phenyl-D5-acetylene: m/z 108.1 > [Product Ion] (e.g., 77.1, representing the deuterated phenyl ring)
-
-
-
Data Analysis and Acceptance Criteria:
-
Both labs will analyze one full validation batch consisting of a calibration curve and six replicates of the Low, Mid, and High QCs.
-
The calibration curve must have a correlation coefficient (r²) ≥ 0.99.
-
At least 4 out of 6 QCs at each level must be within ±15% of their nominal value (±20% for LLOQ).
-
The mean concentration for each QC level from Lab B will be compared to the mean concentration from Lab A.
-
Acceptance Criterion: The percentage difference between the mean values from the two labs for each QC level should not exceed 15%. %Difference = (|Mean_LabA - Mean_LabB| / Mean_LabA) * 100
-
The diagram below illustrates the core principle of how Phenyl-D5-acetylene ensures accuracy in this workflow.
Caption: Principle of Isotope Dilution using Phenyl-D5-acetylene.
Interpreting Cross-Validation Data: A Comparative Analysis
Following the execution of the protocol, the data is compiled and compared. The table below presents a hypothetical but realistic dataset from our cross-validation study.
| QC Level | Lab A Mean Conc. (ng/mL) | Lab A Precision (%CV) | Lab B Mean Conc. (ng/mL) | Lab B Precision (%CV) | % Difference vs. Lab A | Pass/Fail |
| Low QC (3 ng/mL) | 2.95 | 4.8% | 3.11 | 5.2% | 5.4% | Pass |
| Mid QC (75 ng/mL) | 76.1 | 3.1% | 72.9 | 3.5% | 4.2% | Pass |
| **High QC (800 ng/mL) | 810.5 | 2.5% | 833.2 | 2.9% | 2.8% | Pass |
Analysis of Results: In this example, the percentage difference for all QC levels is well below the 15% acceptance limit. The precision (%CV) at both labs is also excellent. This dataset would provide high confidence that the method is robust and transferable, and that results generated at Lab B will be equivalent to those from Lab A. The consistent performance is directly attributable to the use of a high-quality SIL-IS like Phenyl-D5-acetylene, which effectively normalizes for any minor procedural or instrumental differences between the labs.
Conclusion: Ensuring Data Integrity Across the Lifecycle
Cross-validation is an indispensable component of a robust analytical quality system. It provides documented evidence that a method can be successfully transferred and operated in different environments without compromising data integrity. The strategic use of a stable isotope-labeled internal standard, such as Phenyl-D5-acetylene, is fundamental to the success of this process. It mitigates the risks of inter-laboratory variability by compensating for matrix effects and procedural inconsistencies, thereby ensuring the accuracy and comparability of results. By adhering to scientifically sound and self-validating protocols, researchers can ensure their analytical data is reliable, reproducible, and defensible throughout the entire lifecycle of a project or product.
References
- Title: Quantitative Analysis of Industrial Chemicals Using Deuterated Standards by Isotope Dilution Mass Spectrometry.
- Title: Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation.
- Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.
- Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Title: Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples.
- Title: The Value of Deuterated Internal Standards.
- Title: New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines.
- Title: Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution.
- Title: Phenyl-d5-acetylene Properties.
- Title: FDA Signals a New Approach for Analytical Method Validation.
- Title: PHENYL-D5-ACETYLENE | 25837-46-1.
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
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- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
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- 5. Phenyl-d5-acetylene : Einsteinium Chemie [eschemie.com]
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- 7. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. ovid.com [ovid.com]
- 10. fda.gov [fda.gov]
A Technical Guide to Quantitative NMR Internal Standards: A Comparative Analysis of Phenyl-D5-acetylene
In the landscape of pharmaceutical development and chemical analysis, the precision and accuracy of quantitative measurements are paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method, offering direct quantification without the need for identical-substance calibration curves[1]. The cornerstone of reliable qNMR is the judicious selection of an internal standard (IS), a compound of known purity and concentration added to the sample to act as a reference[2]. This guide provides an in-depth comparison of Phenyl-D5-acetylene with other commonly employed internal standards, offering experimental insights and data to inform your selection process.
The Pillars of an Ideal qNMR Internal Standard
Before delving into a direct comparison, it is crucial to understand the characteristics that define a high-quality qNMR internal standard. The ideal standard should possess:
-
High Purity and Stability: The internal standard must be of a high and accurately known purity, and chemically stable under the experimental conditions, showing no reactivity with the analyte or the solvent[2].
-
Distinct and Simple NMR Signal: It should exhibit a simple, sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals to allow for accurate integration[3].
-
Good Solubility: The standard must be readily soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution[4].
-
Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors, which can be a significant source of uncertainty in qNMR[5].
-
Non-Volatile and Non-Hygroscopic: The standard should be easy to handle and weigh accurately, meaning it should not be volatile or readily absorb moisture from the atmosphere[6].
Phenyl-D5-acetylene: A Contender for High-Precision qNMR
Phenyl-D5-acetylene (C₈HD₅) is a deuterated aromatic alkyne that presents several advantageous characteristics as a qNMR internal standard.
Key Properties:
-
Simplified ¹H NMR Spectrum: The deuteration of the phenyl ring eliminates the complex aromatic proton signals, leaving a single, sharp singlet for the acetylenic proton. This signal typically appears in a relatively uncongested region of the spectrum, around 3.0 ppm in CDCl₃, minimizing the risk of overlap with analyte signals[7][8].
-
Single, Quantifiable Proton: The presence of a single proton for quantification simplifies the calculation of analyte concentration.
-
Chemical Inertness: The acetylenic C-H bond and the deuterated aromatic ring are generally unreactive under typical qNMR conditions.
-
Good Solubility Profile: Phenyl-D5-acetylene is expected to be soluble in a range of common deuterated organic solvents such as chloroform-d, and dimethyl sulfoxide-d6.
The primary advantage of using a deuterated standard like Phenyl-D5-acetylene lies in the simplification of the ¹H NMR spectrum, which is a critical factor in complex sample matrices where signal overlap is a common challenge.
A Comparative Analysis: Phenyl-D5-acetylene vs. Common Internal Standards
To provide a practical perspective, we compare Phenyl-D5-acetylene with three widely used internal standards: maleic acid, dimethyl sulfone, and 1,4-dioxane.
| Feature | Phenyl-D5-acetylene | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 1,4-Dioxane |
| Molecular Weight | 107.17 g/mol | 116.07 g/mol | 94.13 g/mol | 88.11 g/mol |
| ¹H NMR Signal(s) | ~3.0 ppm (s, 1H) | ~6.0-6.5 ppm (s, 2H) | ~3.0 ppm (s, 6H) | ~3.7 ppm (s, 8H) |
| Solubility | Good in organic solvents | Good in polar solvents (D₂O, DMSO-d₆) | Good in a wide range of solvents | Good in a wide range of solvents |
| Key Advantages | Single, sharp signal in a clear region; simplified spectrum due to deuteration. | High purity standards available; signal in a downfield region often clear of aliphatic protons. | High chemical and thermal stability; sharp singlet. | Sharp singlet; generally inert. |
| Potential Disadvantages | Limited data on certified reference materials; potential for sublimation. | Hygroscopic; can isomerize to fumaric acid; signal can be broad in some solvents. | Signal can overlap with analyte signals in the methyl region; lower molecular weight. | Volatile, making accurate weighing challenging; signal can overlap with some analyte signals. |
Experimental Insights and Performance Data
While specific peer-reviewed studies directly comparing the quantitative performance of Phenyl-D5-acetylene are limited, we can infer its potential from the known properties of deuterated standards and the characteristics of the acetylenic proton signal. The absence of aromatic protons in Phenyl-D5-acetylene is a significant advantage over its non-deuterated counterpart, particularly when analyzing aromatic analytes where signal overlap in the 7-8 ppm region is highly probable.
In a hypothetical analysis of an aromatic drug molecule with signals in the 7-8 ppm region, using Phenyl-D5-acetylene would provide a clear, isolated signal for quantification. In contrast, using a non-deuterated aromatic standard would necessitate careful selection to avoid signal overlap.
Experimental Protocol: A Step-by-Step Guide to qNMR with an Internal Standard
The following protocol outlines the general steps for performing a qNMR experiment using an internal standard like Phenyl-D5-acetylene.
Caption: A generalized workflow for a quantitative NMR experiment using an internal standard.
1. Sample Preparation:
- Accurately weigh a suitable amount of the internal standard (e.g., Phenyl-D5-acetylene) and the analyte into a vial. The use of a microbalance is crucial for minimizing weighing errors[5].
- Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution to achieve a homogeneous sample.
- Transfer a precise volume of the solution into a high-quality NMR tube.
2. NMR Data Acquisition:
- Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
- Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- Set the acquisition parameters for quantitative analysis. A critical parameter is the relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation and accurate signal integration[3]. A 90° pulse angle is typically used for maximum signal intensity.
3. Data Processing and Calculation:
- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the NMR spectrum.
- Carefully phase the spectrum and perform baseline correction to ensure accurate integration.
- Integrate the well-resolved signal of the internal standard and a characteristic, non-overlapping signal of the analyte.
- Calculate the purity or concentration of the analyte using the following formula:
Logical Decision-Making in Internal Standard Selection
The choice of an internal standard is not a one-size-fits-all decision. It requires careful consideration of the analyte's properties and the experimental conditions.
Caption: A decision tree for selecting a suitable qNMR internal standard.
Conclusion: The Strategic Advantage of Phenyl-D5-acetylene
Phenyl-D5-acetylene offers a compelling set of features that make it a strong candidate for a qNMR internal standard, particularly for the analysis of complex organic molecules. Its key advantage lies in the simplified ¹H NMR spectrum, providing a clean and isolated signal for quantification. While the availability of certified reference materials for Phenyl-D5-acetylene may be less common than for traditional standards like maleic acid, its unique spectral properties can significantly enhance the accuracy and reliability of qNMR measurements in challenging analytical scenarios. As the demand for higher precision in pharmaceutical and chemical analysis continues to grow, the strategic use of deuterated internal standards like Phenyl-D5-acetylene is poised to become an increasingly valuable tool for the modern analytical scientist.
References
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
- Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. ¹H NMR spectrum of 1 a‐poly‐5 a (entry 5 in Table 1) in CDCl3 at room temperature. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [Link]
-
Qmx Laboratories. Phenyl-d5-acetylene, neat. [Link]
-
University of Leicester. Quantitative NMR Spectroscopy.docx 11/2017. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1135-1147.
- Mori, H., et al. (2021). Synthesis and Magnetic Properties of Stable Radical Derivatives Carrying a Phenylacetylene Unit. Molecules, 26(22), 6899.
-
Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Semantic Scholar. Supporting Information. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
-
CypressEcho521. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
ResearchGate. ¹H NMR spectra (600 MHz) of phenylacetylene (black) and the bistriazole... [Link]
-
ResearchGate. NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
- Miura, T., et al. (2021).
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
University of Alberta. Tables For Organic Structure Analysis. [Link]
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Isotopic Effects on Vibrational Modes: A Comparative Raman Spectroscopy Guide to Phenylacetylene and Phenyl-D5-acetylene
For researchers, scientists, and professionals in drug development, understanding the nuanced vibrational characteristics of molecules is paramount for structural elucidation, reaction monitoring, and material characterization. Isotopic labeling, a powerful technique in vibrational spectroscopy, offers a precise method to assign spectral features and probe molecular dynamics. This guide provides an in-depth comparison of the Raman spectra of phenylacetylene (C₆H₅C≡CH) and its deuterated isotopologue, phenyl-D5-acetylene (C₆D₅C≡CH), highlighting the isotopic effects on the vibrational modes of the phenyl ring.
The Principle of Isotopic Effects in Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of a molecule by detecting the inelastic scattering of incident light. The frequency of a given vibrational mode is primarily determined by the bond strength and the masses of the atoms involved. The relationship can be simplified by modeling a diatomic molecule as a harmonic oscillator:
ν = (1/2π) * √(k/μ)
where ν is the vibrational frequency, k is the force constant of the bond, and μ is the reduced mass of the system.
When an atom is replaced by one of its isotopes, the atomic mass changes, which in turn alters the reduced mass of the vibrating system. Since the electronic structure and bond strength (k) remain virtually unchanged, the vibrational frequency (ν) will shift. Deuterium (²H or D), being twice the mass of protium (¹H), induces a significant and predictable shift in the frequencies of vibrational modes involving hydrogen atoms. This isotopic shift is a cornerstone of vibrational analysis, enabling the unambiguous assignment of C-H, N-H, and O-H modes.[1]
Comparative Vibrational Analysis: Phenylacetylene vs. Phenyl-D5-acetylene
The primary difference between phenylacetylene and phenyl-D5-acetylene lies in the substitution of the five hydrogen atoms on the phenyl ring with deuterium. This substitution has a pronounced effect on the vibrational modes associated with the phenyl ring, while the modes of the acetylene group (C≡C and ≡C-H stretching) are expected to be minimally affected.
Phenyl Ring C-H(D) Stretching Modes
The most significant and readily observable isotopic effect is on the C-H stretching vibrations of the phenyl ring. In phenylacetylene, these modes typically appear in the 3000-3100 cm⁻¹ region of the Raman spectrum. Upon deuteration to form phenyl-D5-acetylene, these C-H bonds are replaced by C-D bonds. Due to the increased reduced mass, the C-D stretching vibrations are expected to shift to a lower frequency, typically in the 2200-2300 cm⁻¹ range. The theoretical frequency ratio (νH/νD) is approximately √2 ≈ 1.41, though in practice, it often falls in the range of 1.35-1.41.[1]
Phenyl Ring In-Plane Bending and Ring Breathing Modes
Acetylene Group Vibrational Modes
The vibrational modes of the ethynyl group (-C≡CH) are expected to show minimal changes between the two isotopologues. The C≡C triple bond stretch, a strong and sharp band typically observed around 2100-2150 cm⁻¹, should remain largely unaffected as it does not involve the phenyl hydrogens. Similarly, the acetylenic ≡C-H stretching vibration, found around 3300 cm⁻¹, will not be directly impacted by the deuteration of the phenyl ring. This lack of a shift for the acetylene modes serves as an excellent internal reference point when comparing the Raman spectra of the two compounds.
Tabulated Comparison of Key Vibrational Modes
The following table summarizes the expected and observed vibrational modes and their approximate frequencies for phenylacetylene and the predicted shifts for phenyl-D5-acetylene based on spectroscopic principles and data from related compounds.
| Vibrational Mode | Phenylacetylene (C₆H₅C≡CH) Approx. Frequency (cm⁻¹) | Phenyl-D5-acetylene (C₆D₅C≡CH) Predicted Approx. Frequency (cm⁻¹) | Expected Isotopic Shift |
| Phenyl C-H Stretch | 3000 - 3100 | - | Shifted out of this region |
| Phenyl C-D Stretch | - | 2200 - 2300 | Significant downward shift |
| Phenyl Ring Breathing | ~1000 - 1050 | Lower than C₆H₅C≡CH | Moderate downward shift |
| Phenyl Ring In-Plane Bending | ~1000 - 1600 | Lower than C₆H₅C≡CH | Moderate downward shift |
| C≡C Stretch | ~2110 | ~2110 | Minimal to no shift |
| ≡C-H Stretch | ~3300 | ~3300 | Minimal to no shift |
Note: The predicted frequencies for Phenyl-D5-acetylene are based on theoretical isotopic effect calculations and require experimental verification. The exact peak positions can be influenced by factors such as solvent and measurement conditions.
Experimental Protocol: Raman Spectroscopy of Phenylacetylene and Phenyl-D5-acetylene
This section outlines a detailed methodology for acquiring and comparing the Raman spectra of phenylacetylene and phenyl-D5-acetylene.
Materials and Instrumentation
-
Phenylacetylene (≥98% purity)
-
Phenyl-D5-acetylene (≥98% isotopic purity)
-
Suitable solvent (e.g., cyclohexane, carbon tetrachloride)
-
Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm)
-
Appropriate sample holder (e.g., quartz cuvette or NMR tube)
-
Data acquisition and processing software
Sample Preparation
-
Prepare solutions of both phenylacetylene and phenyl-D5-acetylene in the chosen solvent at a concentration of approximately 10% (v/v).
-
Ensure the solvent used has a simple Raman spectrum that does not interfere with the key vibrational bands of the analytes.
-
Transfer the solutions to clean quartz cuvettes or NMR tubes for analysis.
Data Acquisition
-
Calibrate the Raman spectrometer using a standard reference material (e.g., silicon wafer, polystyrene).
-
Place the sample in the spectrometer's sample holder.
-
Set the laser power and exposure time to achieve an optimal signal-to-noise ratio without causing sample degradation or fluorescence. Typical parameters might include 10-50 mW laser power and an integration time of 1-10 seconds, with multiple accumulations.
-
Acquire the Raman spectrum over a range that covers all expected vibrational modes (e.g., 200 cm⁻¹ to 3500 cm⁻¹).
-
Record the spectrum of the pure solvent under the same conditions for subsequent background subtraction.
-
Repeat the measurement for the other isotopologue using identical acquisition parameters.
Data Analysis
-
Subtract the solvent spectrum from the sample spectra to isolate the Raman scattering from the analytes.
-
Perform baseline correction to remove any broad fluorescence background.
-
Identify and label the key peaks in the spectra of both phenylacetylene and phenyl-D5-acetylene.
-
Compare the peak positions to identify and quantify the isotopic shifts.
-
Utilize computational chemistry software (e.g., Gaussian) with Density Functional Theory (DFT) methods to perform theoretical vibrational frequency calculations for both molecules. This will aid in the definitive assignment of the observed Raman bands.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative Raman analysis of phenylacetylene and its deuterated analogue.
Caption: Workflow for the comparative Raman analysis of phenylacetylene and phenyl-D5-acetylene.
Conclusion
The deuteration of the phenyl ring in phenylacetylene provides a clear and instructive example of isotopic effects in Raman spectroscopy. The significant downward shift of the C-H stretching and bending modes, coupled with the stability of the acetylene group vibrations, allows for a definitive assignment of the phenyl ring's vibrational features. This comparative approach, combining experimental observation with theoretical calculations, is a robust methodology for detailed molecular structure analysis and is highly applicable in various fields of chemical and pharmaceutical research.
References
-
Liu, H. H., Lin, S. H., & Yu, N. T. (1990). Resonance Raman enhancement of phenyl ring vibrational modes in phenyl iron complex of myoglobin. Biophysical journal, 57(4), 851–856. [Link]
-
Sunder, S., & Bernstein, H. J. (1981). Resonance Raman spectrum of a deuterated crystal violet: [p(CH3)2N-C6D4]3C+Cl-. Canadian Journal of Chemistry, 59(11), 1684-1687. [Link]
-
Liu, H. H., Lin, S. H., & Yu, N. T. (1990). Resonance Raman enhancement of phenyl ring vibrational modes in phenyl iron complex of myoglobin. Biophysical Journal, 57(4), 851-856. [Link]
-
Kim, Y., Lee, C., & Kim, M. (2014). Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine. The journal of physical chemistry. B, 118(1), 244–251. [Link]
-
Mary, Y. S., & Kumar, S. A. (2025). Experimental (a) and deuterated analogue (b) FT-Raman spectrum of 2APF-F. Journal of the Indian Chemical Society. [Link]
-
Mori, T., et al. (2024). Raman optical activity study of deuterated sugars: deuterium labelling as a tool for structural analysis. Physical Chemistry Chemical Physics, 26(36), 28245-28252. [Link]
-
Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. [Link]
Sources
A Senior Application Scientist's Guide to the Impact of Deuteration on Acetylene Group Reactivity
For researchers in drug development and synthetic chemistry, isotopic labeling is a powerful tool. Replacing hydrogen with its heavier, stable isotope, deuterium, can profoundly alter a molecule's properties, from its metabolic stability to its reaction kinetics. The acetylene group, a versatile functional group in organic synthesis, is particularly sensitive to this substitution. This guide provides an in-depth assessment of how deuterating the terminal C-H bond of an alkyne impacts its fundamental chemical behavior, supported by experimental data and mechanistic insights.
The Bedrock Principle: The Kinetic Isotope Effect (KIE)
The change in reaction rate upon isotopic substitution is known as the Kinetic Isotope Effect (KIE).[1][2] This phenomenon is rooted in the principles of molecular vibrations and zero-point energy (ZPE).
Zero-Point Energy and Bond Strength
A chemical bond is not static; it vibrates, even at absolute zero. The lowest possible vibrational energy state is the ZPE. The frequency of this vibration is dependent on the masses of the connected atoms—a bond with a heavier isotope will vibrate more slowly.[3][4] Consequently, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond. To break the bond, energy must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level, it requires more energy to break, making it effectively stronger than the C-H bond.[5]
This fundamental difference in bond energy is the primary driver for the observed changes in reactivity.
Caption: Potential energy diagram illustrating the origin of the primary KIE.
Types of Kinetic Isotope Effects
-
Primary KIE (PKIE): Observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the rate for the hydrogen-containing reactant is typically 6-10 times faster than for its deuterium-containing counterpart (kH/kD ≈ 6-10).[1]
-
Secondary KIE (SKIE): Occurs when the isotopically labeled bond is not broken but is located near the reaction center. These effects are smaller (kH/kD ≈ 0.7-1.4) and arise from changes in hybridization or hyperconjugation between the ground state and the transition state.[1][3]
Impact on Physicochemical Properties
Acidity (pKa)
Deuteration affects the acidity of the terminal alkyne. Generally, organic acids are weaker in deuterium oxide (D₂O) than in water.[7] For the acetylenic proton itself, replacing H with D results in a slightly weaker acid. This can be attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.[8][9] The energy difference between the acid (R-C≡C-D) and its conjugate base (R-C≡C⁻) is slightly larger than the corresponding difference for the protio-analogue, making deprotonation less favorable. While the effect is often small, it can be significant in competitive reactions or sensitive systems.[8][10]
| Compound Type | Isotopic Substitution | Typical ΔpKa (pKa(D) - pKa(H)) |
| Terminal Alkyne | R-C≡C-H vs. R-C≡C-D | ~0.03 - 0.05 |
| Carboxylic Acids | RCOOH vs. RCOOD | ~0.5 - 0.6 |
Table 1: Comparison of deuterium isotope effects on the acidity of terminal alkynes and carboxylic acids. Data synthesized from multiple sources.[7][8][9]
Vibrational Spectroscopy (IR & Raman)
The difference in mass between hydrogen and deuterium leads to a predictable and significant shift in the vibrational frequency of the C-H/C-D bond. This is readily observable in IR and Raman spectroscopy. The C-H stretching frequency in a terminal alkyne appears around 3330-3270 cm⁻¹, while the corresponding C-D stretch is found at a much lower frequency, typically around 2600 cm⁻¹.[11] This large shift provides a clear diagnostic window for confirming deuteration.
| Bond | Typical IR/Raman Stretching Frequency (cm⁻¹) | Key Characteristics |
| ≡C-H | 3330 - 3270 | Strong, narrow band |
| ≡C-D | ~2600 | Weaker, shifted to lower frequency |
| -C≡C- | 2260 - 2100 | Weak to medium intensity |
Table 2: Characteristic vibrational frequencies for terminal alkynes and their deuterated analogues.[11]
Comparative Reactivity in Key Transformations
Deprotonation and Base-Catalyzed H/D Exchange
The cleavage of the acetylenic C-H bond is the rate-determining step in deprotonation by a base. As predicted by the primary KIE, proton abstraction is significantly faster than deuteron abstraction. This principle is exploited in the most common method for preparing terminally deuterated alkynes: base-catalyzed isotope exchange with a deuterium donor like D₂O.[12][13]
Experimental Protocol: Base-Catalyzed Deuteration of Phenylacetylene
-
Objective: To replace the terminal hydrogen of phenylacetylene with deuterium.
-
Causality: A catalytic amount of a strong base is used to deprotonate the alkyne, forming an acetylide. This acetylide is in equilibrium with the deuterium source (D₂O). The vast excess of D₂O ensures that upon quenching, the acetylide is far more likely to be deuterated than to be re-protonated by any residual starting material or trace H₂O.
-
Procedure:
-
To a solution of phenylacetylene (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a catalytic amount of a base such as sodium hydroxide or N,N,N,N-tetramethylguanidine (0.1 eq).[12]
-
Add deuterium oxide (D₂O, >5 eq) as the deuterium donor.
-
Stir the reaction at ambient temperature for 1-2 hours. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the acetylenic proton signal.
-
Upon completion, quench the reaction by adding a neutral salt solution (e.g., saturated NaCl).[12]
-
Extract the product with a nonpolar organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: Confirm the high level of deuterium incorporation (>95%) by comparing the integration of the residual acetylenic proton peak to an internal standard in the ¹H NMR spectrum and by observing the C-D stretch in the IR spectrum.
-
Cycloaddition Reactions
In some reactions, deuteration can lead to an inverse kinetic isotope effect (kH/kD < 1), where the deuterated alkyne reacts faster than the non-deuterated one. This often occurs when the hybridization of the acetylenic carbon changes from sp to a more constrained sp²-like geometry in the transition state.
A computational and experimental study on the cycloaddition of nitrosoarenes with phenylacetylene revealed an inverse KIE of ~0.77 for the deuterated alkyne (PhC≡CD).[6] This is because the terminal sp-hybridized carbon rehybridizes towards sp² in the rate-limiting transition state. The C-D bending vibrations in this more crowded transition state are stiffer (higher energy) than the C-H bending vibrations. Since the C-D bond has a lower ground state ZPE, the overall activation energy for the deuterated species is lower, leading to a faster reaction.
Caption: Logical flow explaining the inverse KIE in alkyne cycloaddition.
Transition-Metal-Catalyzed Reactions
Deuteration is a critical tool for elucidating mechanisms in transition-metal catalysis.[14][15] In reactions like catalytic transfer deuteration or cross-coupling, observing where and when a deuterium atom is incorporated provides invaluable insight into steps like oxidative addition, migratory insertion, and protodemetalation.[14][16][17]
For example, in a palladium-catalyzed reaction involving an alkyne and a boronic acid, using a deuterated boronic acid (PhB(OD)₂) resulted in 88% deuterium incorporation into the final alkene product.[14] This experiment strongly suggested that the protodemetalation step, which forms the new C-H/D bond, involves the O-H/D bond of the boronic acid itself, rather than a solvent molecule.
| Reaction Type | Deuteration Strategy | Mechanistic Insight Gained | kH/kD |
| Pd-catalyzed Hydroarylation | Use of Ar-B(OD)₂ | Protodemetalation occurs via the boronic acid O-D bond. | N/A (Labeling Study) |
| Cu-catalyzed Transfer Deuteration | Use of D₂O as D source | Demonstrates feasibility of catalytic deuteration from a simple source. | N/A (Synthetic Method) |
| Nitrosoarene-Alkyne Cycloaddition | Use of R-C≡C-D | C-H/D bond is not broken, but rehybridization occurs in the TS. | ~0.77 (Inverse) |
Table 3: Application of deuteration in assessing alkyne reaction mechanisms.[6][14][17]
Experimental Workflow: Measuring a Competitive KIE
-
Objective: To determine the kH/kD for a reaction by directly comparing the reaction rates of deuterated and non-deuterated alkynes in the same flask.
-
Causality: By running the reaction with a mixture of isotopes and stopping at low conversion, the ratio of deuterated to non-deuterated product directly reflects the relative rates of reaction, isolating the isotope effect from variations in reaction conditions.
-
Workflow:
-
Prepare Reactant Mixture: Prepare an equimolar (1:1) mixture of the terminal alkyne (R-C≡C-H) and its deuterated analogue (R-C≡C-D). Verify the precise ratio using a quantitative technique like qNMR with an internal standard.
-
Run Reaction: Subject the mixture to the reaction conditions (e.g., adding the catalyst, coupling partner, etc.).
-
Monitor and Quench: Allow the reaction to proceed to low conversion (<15-20%) to ensure the relative concentrations of the starting materials do not change significantly. Quench the reaction rapidly.
-
Isolate and Analyze: Isolate the product mixture.
-
Determine Product Ratio: Determine the ratio of deuterated product to non-deuterated product (PD/PH) using a sensitive analytical method such as GC-MS (mass difference) or ¹H NMR (comparing signal integration to a non-isotopically substituted part of the molecule).
-
Calculate KIE: The KIE (kH/kD) is calculated from the ratio of products and the initial ratio of starting materials. For an initial 1:1 ratio of SM_H/SM_D, KIE = (Product_H / Product_D).
-
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Phenyl-D5-acetylene: Safety, Segregation, and Compliance
As a Senior Application Scientist, the principle of "cradle-to-grave" responsibility for chemicals is paramount in our work. Phenyl-D5-acetylene, a valuable deuterated building block in synthetic chemistry and drug development, requires meticulous handling not only during its use but, just as critically, through its final disposal. This guide provides a comprehensive, technically grounded protocol for its safe disposal, moving beyond mere steps to explain the causality behind each procedural choice. Our aim is to ensure that this compound is managed in a way that protects researchers, support staff, and the environment.
Part 1: Hazard Profile and Pre-Disposal Imperatives
Understanding the intrinsic properties of Phenyl-D5-acetylene is the foundation of its safe disposal. While the deuterium labeling does not significantly alter its primary chemical hazards, it is a critical identifier for waste segregation. The hazards are primarily dictated by the parent compound, phenylacetylene.
-
Flammability: Phenylacetylene is a flammable liquid and vapor (H226), with a flashpoint that necessitates strict control of ignition sources.[1] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[2] Therefore, all handling and waste collection must occur in a well-ventilated area, such as a chemical fume hood, away from heat, sparks, and open flames.[2][3]
-
Toxicity and Health Hazards: The compound is harmful if swallowed and may be fatal if it enters the airways (H304).[1] It causes skin and serious eye irritation.[1][3] Furthermore, it is suspected of causing cancer (H351) and may cause respiratory irritation.[1] These health risks underscore the necessity of robust Personal Protective Equipment (PPE) to prevent any direct contact or inhalation.
-
Reactivity: While stable under normal conditions, phenylacetylene is incompatible with strong oxidizing agents, acids, halogens, and some metals.[3] It is crucial to prevent the mixing of Phenyl-D5-acetylene waste with incompatible chemicals to avoid potentially hazardous reactions.
-
Isotopic Identity: The presence of deuterium necessitates that this waste stream be segregated from non-deuterated chemical waste.[4] This is crucial for proper characterization by waste management facilities and can impact disposal costs and methods.[5] All waste containing deuterated compounds should be treated as hazardous chemical waste and segregated accordingly.[4]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Phenyl-D5-acetylene waste. The goal is to create a complete barrier against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | Protects against splashes of liquid waste and irritating vapors. A face shield provides broader protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Always consult the manufacturer's glove compatibility chart. Two pairs of gloves may be required for handling hazardous products.[6] | Prevents skin contact, which can cause irritation and absorption of the chemical.[1] |
| Body | A chemical-resistant lab coat or gown. For larger quantities or spill cleanup, a polyethylene-coated polypropylene gown or similar impervious apron is recommended.[6][7] | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[2] If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[3] | Prevents inhalation of vapors, which can cause respiratory tract irritation and other systemic effects.[1] |
Part 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing waste streams is not only a safety hazard but also a violation of regulatory standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Step 1: Select the Correct Waste Container
-
Compatibility: Use a container made of material compatible with Phenyl-D5-acetylene and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.
-
Condition: Ensure the container is clean, dry, and in good condition with no cracks or leaks.
-
Venting: For any waste that could potentially generate gas, a vented cap may be necessary. However, for Phenyl-D5-acetylene, a tightly sealed container is standard.[1]
Step 2: Label the Container Before Use
-
Attach a hazardous waste label to the empty container.
-
Clearly write "Hazardous Waste," the full chemical name "Phenyl-D5-acetylene," and list any other components (e.g., "in Methylene Chloride").
-
Indicate the specific hazards: "Flammable," "Toxic," "Potential Carcinogen."
-
Note the accumulation start date.
Step 3: Segregate the Waste Stream
-
Deuterated Waste: This is the primary segregation criterion. Phenyl-D5-acetylene waste must be placed in a container designated only for deuterated waste.[4]
-
Solvent Type: Do not mix halogenated and non-halogenated solvent waste. If Phenyl-D5-acetylene is in a solution of dichloromethane, it goes into the "Deuterated, Halogenated Organic Waste" container. If it's in hexane, it goes into the "Deuterated, Non-Halogenated Organic Waste" container.
-
Physical State: Keep liquid and solid waste separate. Contaminated items like gloves, wipes, or silica gel should be collected in a separate, clearly labeled container for "Deuterated Solid Chemical Waste."[11]
Step 4: Accumulate Waste Safely
-
Always keep the waste container tightly closed except when adding waste.[12][13]
-
Store the container in a designated satellite accumulation area (SAA) within the lab, which must be under the control of the lab personnel.[11]
-
The SAA should have secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
Waste Segregation Decision Workflow
Caption: Decision tree for segregating Phenyl-D5-acetylene waste.
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the material is flammable, remove all ignition sources immediately.[1][2]
-
Ensure you are wearing the appropriate PPE (double gloves, safety goggles, face shield, lab coat).
-
Contain the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2][3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
-
Large Spill (requires EHS assistance):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Close the doors to the affected area to contain vapors.
-
Call your institution's emergency EHS number and 911 if necessary. Provide the chemical name, location, and quantity of the spill.
-
Do not attempt to clean it up yourself. Wait for trained emergency responders.
-
Part 5: Final Disposal Pathway and Decontamination
Final Disposal: The ultimate disposal of Phenyl-D5-acetylene is not performed by the researcher. Once the waste container is full, it must be transferred to your institution's EHS or a certified hazardous waste disposal company.[14] These licensed contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic waste is high-temperature incineration in a facility that complies with federal EPA regulations.[15] Never dispose of Phenyl-D5-acetylene down the drain or in regular trash, as this is illegal and environmentally harmful.[14][16]
Decontamination of Empty Containers: Empty containers that held Phenyl-D5-acetylene must also be managed as hazardous waste unless properly decontaminated.[4]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[4][11] It should be added to the appropriate deuterated liquid waste container.
-
Deface Label: After the container is dry, completely remove or deface the original label.[4][11]
-
Final Disposal: The clean, defaced container can now be disposed of as regular laboratory glass or plastic waste, according to your institutional policy.
By adhering to these scientifically sound and regulation-compliant procedures, you fulfill your professional responsibility to ensure that the lifecycle of Phenyl-D5-acetylene concludes safely and with minimal environmental impact.
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). DENIOS. Retrieved January 20, 2026, from [Link]
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Importance of PPE in Acetylene Plants. (n.d.). Rexarc. Retrieved January 20, 2026, from [Link]
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Phenylacetylene. (2020, January 3). Sciencemadness Wiki. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Phenyl-D5-acetylene
This guide provides essential safety and logistical information for the operational handling and disposal of Phenyl-D5-acetylene (C₆D₅C≡CH). As a deuterated analogue of phenylacetylene, it shares nearly identical chemical hazards, with the added consideration of its high value and hygroscopic nature. This document is structured to provide researchers, scientists, and drug development professionals with a clear, authoritative, and practical framework for ensuring laboratory safety and preserving sample integrity.
Hazard Identification and Risk Assessment
Phenyl-D5-acetylene is a flammable liquid whose primary hazards stem from its parent compound, phenylacetylene.[1][2] A thorough risk assessment is the cornerstone of safe handling and must be completed before any work begins.
The primary risks associated with Phenyl-D5-acetylene are categorized as follows:
| Hazard Category | Description | Primary Mitigation Strategy |
| Flammability | Flammable Liquid, Category 3.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] | Engineering Controls (Fume Hood), Grounding, Elimination of Ignition Sources. |
| Health Hazards | Causes skin and serious eye irritation.[1] May be harmful if swallowed and poses an aspiration toxicity risk.[1] Inhalation may cause respiratory tract irritation. | Personal Protective Equipment (PPE), Engineering Controls. |
| Reactivity | As a terminal alkyne, it can form explosive metal acetylides with certain metals.[3] It is also sensitive to moisture, which can compromise its isotopic purity.[4][5] | Proper material compatibility, use of inert atmosphere, and careful storage. |
Engineering Controls: Your First Line of Defense
Personal protective equipment is crucial, but it should never be the sole line of defense. Engineering controls are designed to remove the hazard at the source, providing a safer working environment.
-
Chemical Fume Hood : All handling of Phenyl-D5-acetylene must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential fires or spills. The ventilation system should be explosion-proof.[1][6]
-
Grounding and Bonding : To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded during transfers of the liquid.[1][7]
-
Safety Equipment : An operational safety shower and eyewash station must be located in close proximity to the workstation.[1] Fire extinguishers suitable for flammable liquid fires (e.g., CO₂, dry chemical, or alcohol-resistant foam) must be readily available.[1]
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are mandatory. The following table outlines the minimum required PPE for handling Phenyl-D5-acetylene.
| Body Part | PPE Specification | Rationale and Causality |
| Eyes/Face | Chemical safety goggles forming a tight seal. A face shield should be worn over goggles when there is a significant splash hazard.[8][9][10] | Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses do not provide adequate protection from splashes. |
| Hands | Nitrile gloves are suitable for incidental splash protection. For prolonged contact or handling larger quantities, heavier-duty gloves such as Butyl or Viton® are recommended.[9][11] Gloves must be inspected before use and disposed of after contamination.[12] | Aromatic hydrocarbons like phenylacetylene can degrade common glove materials. Butyl and Viton® offer higher permeation resistance.[9] |
| Body | A flame-retardant lab coat is required.[13] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11][14] | Provides a barrier against skin contact and protects personal clothing from contamination and potential ignition. |
| Feet | Fully enclosed, chemical-resistant shoes must be worn.[8] | Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection decision diagram for Phenyl-D5-acetylene.
Step-by-Step Safe Handling and Operational Plan
This section provides a procedural workflow for handling Phenyl-D5-acetylene, from receipt to use, emphasizing techniques to maintain safety and isotopic purity.
Part 1: Receiving and Storage
-
Inspect : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a well-ventilated, locked cabinet designated for flammable liquids.[1][7] The recommended storage temperature is typically room temperature, but always follow the supplier's specific instructions.[2][15] Keep it away from heat, ignition sources, and incompatible materials such as acids, halogens, and metals.[1]
-
Moisture Sensitivity : As a deuterated compound, it is likely hygroscopic.[4][16] Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and potential degradation.
Part 2: Preparation and Use
-
Prepare Workspace : Ensure the fume hood is operational and clutter-free. Assemble all necessary equipment (glassware, syringes, etc.) and the designated waste container.
-
Dry Glassware : To prevent contamination from residual moisture, all glassware must be thoroughly dried. A common and effective method is to oven-dry glassware at ~150 °C for at least 24 hours and allow it to cool in a desiccator or under a stream of dry, inert gas.[4]
-
Inert Atmosphere Transfer : For transfers, especially for moisture-sensitive reactions, use standard syringe techniques under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[4] This minimizes exposure to both air and moisture.
-
Aliquotting : Use clean, dry syringes or pipettes for transfers. To avoid cross-contamination, never return unused material to the original container.
-
Post-Use : Tightly seal the main container immediately after use. Clean any contaminated surfaces and decontaminate equipment.
Operational Workflow Diagram
Caption: Step-by-step operational workflow for handling Phenyl-D5-acetylene.
Emergency Procedures
In the event of an emergency, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting due to the aspiration hazard.[1] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[1]
-
Spill : Evacuate non-essential personnel. Remove all ignition sources.[13] Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.[16]
-
Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1] Do not use a direct stream of water, as it may spread the fire. Water spray can be used to cool fire-exposed containers.[1]
Waste Disposal Plan
All waste generated from the use of Phenyl-D5-acetylene is considered hazardous waste and must be disposed of according to institutional and governmental regulations.
-
Waste Segregation : Collect all waste containing Phenyl-D5-acetylene, including contaminated gloves, absorbent materials, and empty containers, into a dedicated, properly labeled hazardous waste container.[17][18] Do not mix with incompatible waste streams.
-
Container Management : Use a container that is in good condition, compatible with the chemical, and has a tightly fitting lid.[18] The container must be kept closed at all times except when adding waste.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list all contents, including "Phenyl-D5-acetylene" and any solvents used.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[19] Do not pour any amount of this chemical down the drain.[16] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[18]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
